molecular formula C8H7ClO B3424913 o-Toluoyl chloride CAS No. 37808-28-9

o-Toluoyl chloride

Cat. No.: B3424913
CAS No.: 37808-28-9
M. Wt: 154.59 g/mol
InChI Key: GPZXFICWCMCQPF-UHFFFAOYSA-N
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Description

O-Toluoyl chloride is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 154.0185425 g/mol and the complexity rating of the compound is 133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZXFICWCMCQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061314
Record name Benzoyl chloride, 2-methyl-
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

933-88-0, 37808-28-9
Record name 2-Methylbenzoyl chloride
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Record name 2-Methylbenzoyl chloride
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Record name Methylbenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 2-methyl-
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Record name Benzoyl chloride, 2-methyl-
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Record name o-toluoyl chloride
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Record name Methylbenzoyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLBENZOYL CHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

o-Toluoyl chloride CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to o-Toluoyl Chloride: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 933-88-0), a pivotal acylating agent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer a functional understanding of the compound's synthesis, reactivity, and practical applications, grounded in mechanistic principles and field-proven methodologies.

Core Identification and Physicochemical Characteristics

This compound, systematically named 2-methylbenzoyl chloride, is a cornerstone intermediate recognized for its utility in constructing complex molecular architectures.[1] Its identity and properties are foundational to its application.

Table 1: Chemical Identification

Identifier Value
CAS Number 933-88-0[1][2][3][4][5][6]
IUPAC Name 2-methylbenzoyl chloride[1]
Synonyms o-Methylbenzoyl chloride, 2-Toluoyl chloride[1][2][7]
Molecular Formula C₈H₇ClO[1][2][3][5]
Molecular Weight 154.59 g/mol [1][3][5][8]
Canonical SMILES CC1=CC=CC=C1C(=O)Cl[1]

| InChI Key | GPZXFICWCMCQPF-UHFFFAOYSA-N[1] |

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a combustible, colorless to yellow liquid with a pungent odor, known for being a lachrymator (a substance that causes tearing).[1][7][9][10] A critical characteristic is its high sensitivity to moisture, with which it readily reacts.[1][2][9][11][12]

Table 2: Physicochemical Properties

Property Value
Appearance Clear pale yellow to yellow liquid[1][13][14]
Boiling Point 88-90 °C at 12 mmHg[1][4][7][13][15] 212-214 °C at 760 mmHg[1][13]
Melting Point -18 °C[1][13]
Density 1.185 g/mL at 25 °C[1][4][13][15]
Refractive Index n20/D 1.5549 (lit.)[1][4][10][13]
Flash Point 76 °C / 168.8 °F[1][7]

| Water Solubility | Reacts with water[1][12][14] |

Synthesis: From Carboxylic Acid to Acyl Chloride

The industrial and laboratory-scale synthesis of this compound is predominantly achieved through the chlorination of its carboxylic acid precursor, o-toluic acid.[16][17] The choice of chlorinating agent is a critical decision driven by efficiency, substrate compatibility, and ease of purification.

Causality in Reagent Selection
  • Thionyl Chloride (SOCl₂): This is the most widely used reagent for this transformation. Its principal advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gases.[16][18] This simplifies the work-up immensely, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion. The reaction is frequently catalyzed by N,N-dimethylformamide (DMF).[16][17][18]

  • Oxalyl Chloride ((COCl)₂): Considered a milder and often more selective alternative, oxalyl chloride is particularly valuable for substrates with sensitive functional groups.[16] It also produces exclusively gaseous byproducts (CO₂, CO, and HCl), which facilitates a clean work-up.[16] However, it is generally more expensive than thionyl chloride.

The workflow below illustrates the robust and high-yield synthesis using the preferred thionyl chloride method.

G cluster_workflow Synthesis Workflow A 1. Charge Reactor o-Toluic Acid, Thionyl Chloride (SOCl₂), and catalytic DMF are combined. B 2. Reaction Mixture is heated to ~90°C for 3 hours. Gaseous byproducts (SO₂, HCl) evolve. A->B Heat C 3. Removal of Excess Reagent Excess SOCl₂ is removed under reduced pressure. B->C Reaction Complete D 4. Product Isolation Crude this compound is obtained. Can be purified by vacuum distillation. C->D Purification

Caption: Workflow for the synthesis of this compound.

Self-Validating Laboratory Protocol for Synthesis

This protocol describes a high-yield synthesis of this compound from o-toluic acid.[18][19][20] The completion of the reaction is visually validated when the reaction slurry becomes a clear, transparent solution, indicating full conversion.

  • Apparatus Setup: Equip a flame-dried 1000 mL reaction flask with a thermometer, a mechanical stirrer, a reflux condenser, and an exhaust gas absorption system (e.g., a bubbler leading to a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the flask with o-toluic acid (540.56 g), thionyl chloride (571.0 g, ~1.05-1.1 equivalents), and N,N-dimethylformamide (2 g, catalyst).[19][20]

  • Reaction Execution: Begin stirring and gently heat the mixture to 90°C. Maintain this temperature for approximately 3 hours.[19][20] The reaction is complete when the mixture, which starts as a slurry, becomes a clear solution.[17][19]

  • Work-up and Isolation: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure. The remaining liquid is crude this compound.

  • Purification (Optional): For applications requiring high purity, the crude product can be purified by vacuum distillation (boiling point: 88-90 °C at 12 mmHg).[1][16][17]

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent.[1] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

G cluster_mechanism Nucleophilic Acyl Substitution reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Acylated Product + HCl intermediate->products Chloride leaving group departs

Caption: General mechanism of nucleophilic acyl substitution.

A key structural feature is the methyl group at the ortho position. This group exerts significant steric hindrance around the reactive carbonyl center.[21] This steric bulk can modulate the reactivity, slowing the rate of reaction with sterically demanding nucleophiles when compared to its less hindered isomers (m- and p-toluoyl chloride) or benzoyl chloride.[21] This effect can be exploited to achieve selectivity in competitive reaction environments.

The most common and often undesired side reaction is hydrolysis.[21] Exposure to atmospheric or solvent-borne moisture leads to the rapid formation of o-toluic acid and corrosive HCl gas, reducing yield and complicating purification.[12][21] This necessitates the use of anhydrous solvents and inert atmosphere conditions for most applications.

Core Applications in Chemical Synthesis

This compound is a versatile building block for introducing the 2-methylbenzoyl group, a common motif in pharmaceuticals, agrochemicals, and dyes.[9][18][22]

G cluster_applications Synthetic Applications of this compound cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_fine Fine Chemicals start This compound amides Amides start->amides + Amines agro_amides Amides/Esters start->agro_amides + Amines/Alcohols ketones Aryl Ketones start->ketones + Aromatics (Friedel-Crafts) quinolones Quinolinone Scaffolds (Antiviral/Anti-inflammatory) amides->quinolones herbicides Herbicides agro_amides->herbicides fungicides Fungicides agro_amides->fungicides dyes Dyes & Pigments ketones->dyes

Caption: Key synthetic pathways using this compound.

Amide Formation: A Gateway to Bioactive Molecules

The reaction of this compound with primary or secondary amines is a robust and fundamental method for creating N-substituted amides.[23] This linkage is central to countless active pharmaceutical ingredients (APIs). A significant application is the synthesis of N-(2-acylaryl)amides, which are direct precursors to quinolinone heterocycles, a scaffold found in drugs with potential antiviral and anti-inflammatory activities.[5][23]

This protocol details the synthesis of a key intermediate for quinolinone derivatives.[23] The reaction progress is self-validated by Thin Layer Chromatography (TLC).

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminoacetophenone (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. While stirring, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting materials by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude N-(2-acetylphenyl)-2-methylbenzamide, which can be purified by recrystallization.[23]

Friedel-Crafts Acylation

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃), an essential reaction for synthesizing aryl ketones.[1][24] These ketones are often intermediates in the production of dyes and other fine chemicals.[24]

Safety and Handling

This compound is a hazardous chemical that demands strict safety protocols. It is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[2][4][7][10]

  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[10][11] Emergency eyewash stations and safety showers must be readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or apron.[10]

    • Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a respirator with a cartridge for organic vapors and acid gases.[10]

  • Handling and Storage: Handle under an inert, dry atmosphere.[11][15] Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosives.[2][15] Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[2][15]

  • First-Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][10]

    • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for complex molecular synthesis. Its predictable reactivity, governed by the principles of nucleophilic acyl substitution and modulated by steric effects, makes it an invaluable intermediate. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in the research and development of novel pharmaceuticals, agrochemicals, and materials.

References

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Introduction: The Role of o-Toluoyl Chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to o-Toluoyl Chloride: Structure, Synthesis, and Application

This compound, a seemingly straightforward aromatic acyl chloride, is a cornerstone intermediate in the synthesis of complex organic molecules.[1][2] Its significance extends across multiple industries, including pharmaceuticals, agrochemicals, and dyes, where it serves as a critical building block for introducing the 2-methylbenzoyl group.[3][4][5] The reactivity of its acyl chloride functional group, combined with the steric and electronic influence of the ortho-methyl substituent, provides a unique chemical profile that is leveraged by synthetic chemists to achieve specific molecular architectures.[5][6]

This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive examination of this compound. We will delve into its fundamental chemical structure and properties, explore the prevalent synthetic methodologies with detailed protocols, analyze its key reaction mechanisms, and discuss its applications, particularly within pharmaceutical development. The causality behind experimental choices and safety protocols will be emphasized throughout, providing a field-proven perspective on handling and utilizing this versatile reagent.

Chemical Identity and Molecular Structure

A precise understanding of a reagent's identity and structure is paramount for its effective and safe use in any synthetic strategy.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name 2-methylbenzoyl chloride[1][7]
Synonyms o-Methylbenzoyl chloride, 2-Toluoyl chloride, o-Toluic acid chloride[1][7]
CAS Number 933-88-0[1]
Molecular Formula C₈H₇ClO[1][8]
Molecular Weight 154.59 g/mol [1]
Canonical SMILES CC1=CC=CC=C1C(=O)Cl[1]

| InChI Key | GPZXFICWCMCQPF-UHFFFAOYSA-N[1][8] |

The structure of this compound consists of a benzene ring substituted with a carbonyl chloride group and an adjacent (ortho-positioned) methyl group.[1] This specific arrangement is not merely a structural footnote; it critically defines the molecule's reactivity. The ortho-methyl group exerts significant steric hindrance around the electrophilic carbonyl carbon.[6][9] This steric bulk impedes the approach of nucleophiles, which has profound implications for reaction kinetics, often slowing reaction rates compared to its less hindered meta and para isomers or the parent benzoyl chloride.[6][9]

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start o-Toluic Acid + Thionyl Chloride + cat. DMF Reaction Reaction at 90°C (Stirring for 3h) Start->Reaction Heating Workup Removal of Excess Thionyl Chloride (Reduced Pressure) Reaction->Workup Completion Product Crude o-Toluoyl Chloride Workup->Product Purification Vacuum Distillation (Optional) Product->Purification Final_Product Purified o-Toluoyl Chloride Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from o-Toluic Acid

The following protocol is a representative method for synthesizing this compound using thionyl chloride. [10][11]

  • Materials & Apparatus :

    • o-Toluic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2-1.5 eq)

    • N,N-dimethylformamide (DMF) (catalytic, ~2-3 drops)

    • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize HCl and SO₂ gases.

  • Procedure :

    • Setup : In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the gas outlet from the top of the condenser is directed to a gas trap.

    • Charging the Flask : Add o-toluic acid to the flask.

    • Reagent Addition : Under stirring, slowly add thionyl chloride to the flask at room temperature. A catalytic amount of DMF (2-3 drops) is then added.

    • Reaction : Heat the reaction mixture to reflux (or to 90°C) and maintain stirring. [10][11]The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 1-3 hours. [10][11]The mixture should become a clear, transparent solution. [11] 5. Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess, unreacted thionyl chloride under reduced pressure (rotary evaporation). Causality: This step is crucial as any remaining thionyl chloride can co-distill with the product, leading to impurities.

    • Purification : The resulting crude this compound can be purified by vacuum distillation (e.g., at 88-90 °C under 12 mmHg) to yield the pure product. [12]Causality: Vacuum distillation is employed because the atmospheric boiling point of this compound is high (212-214 °C), and heating to this temperature could cause thermal decomposition. [12]

Key Reactions and Mechanistic Insights

This compound's utility stems from its high reactivity as an acylating agent. The carbonyl carbon is highly electrophilic, making it a prime target for nucleophiles. The most common reaction it undergoes is nucleophilic acyl substitution. [6][13]

  • Reaction with Amines (Amide Formation) : The reaction with primary or secondary amines is a robust and fundamental method for creating N-substituted amides. [4]This reaction is a cornerstone in the synthesis of many pharmaceutical active ingredients. [4][14] * Mechanism: The amine's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a stable leaving group to form the amide. A base (either excess amine or a non-nucleophilic base like triethylamine) is typically required to neutralize the HCl byproduct.

  • Reaction with Alcohols (Esterification) : In a similar fashion, this compound reacts with alcohols to form esters. [13]This reaction is often performed in the presence of a base like pyridine to scavenge the generated HCl. [13]

  • Reaction with Water (Hydrolysis) : As previously mentioned, this compound reacts with water to hydrolyze back to o-toluic acid and hydrochloric acid. [15]This is an undesirable side reaction that underscores the need for anhydrous conditions during its use and storage. [6][15]

Reaction_Pathways cluster_reactions Key Reactions of this compound oTC o-Toluoyl Chloride Amide N-Substituted Amide oTC->Amide Nucleophilic Acyl Substitution Ester Ester oTC->Ester Esterification Acid o-Toluic Acid + HCl oTC->Acid Hydrolysis Amine Primary/Secondary Amine (R₂NH) Alcohol Alcohol (R'OH) Water Water (H₂O)

Caption: Primary reaction pathways for this compound.

Applications in Drug Development and Industry

This compound is not an end product but a vital intermediate. Its value is realized in the molecules it helps create.

  • Pharmaceutical Synthesis : This is a major area of application. It is used in the synthesis of quinolinone compounds, which have been investigated as potential inhibitors of viral proteases like SARS-CoV 3CLpro. [4][16]It is also a precursor for various anti-inflammatory agents and other active pharmaceutical ingredients (APIs). [2][16][17]The synthesis of N-(2-acylaryl)amides from this compound is a key step that allows for subsequent intramolecular cyclization to form these important heterocyclic scaffolds. [4]* Agrochemicals : It is a precursor in the manufacture of certain herbicides and fungicides, contributing to crop protection. [5][18]* Dyes and Pigments : The o-toluoyl group can be incorporated into larger molecules to produce specialty dyes and pigments. [5][18]

Conclusion

This compound is a powerful and versatile reagent whose utility is defined by the inherent reactivity of the acyl chloride group, tempered by the steric influence of its ortho-methyl substituent. A thorough understanding of its chemical properties, synthetic routes, and reaction mechanisms is essential for any scientist seeking to leverage it in complex molecular construction. Its role as a key intermediate, particularly in the pharmaceutical industry, is well-established, and it continues to be a fundamental tool in the synthetic chemist's arsenal. Adherence to strict safety and handling protocols is non-negotiable to ensure its effective and safe application in research and development.

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An In-depth Technical Guide to the Synthesis of o-Toluoyl Chloride from o-Toluic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of o-toluoyl chloride, a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the conversion of o-toluic acid to its corresponding acyl chloride, detailing the most effective methodologies, reaction mechanisms, experimental protocols, and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this fundamental organic transformation.

Introduction: The Significance of this compound

This compound, also known as 2-methylbenzoyl chloride, is a critical acylating agent used to introduce the o-toluoyl group into various molecules. Its application is extensive, serving as a key building block in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[1] The reactivity of the acyl chloride functional group makes it a versatile intermediate for forming esters, amides, and ketones through nucleophilic acyl substitution. Given its industrial and research importance, robust and efficient synthesis protocols are paramount.

The principal and most established method for preparing this compound is the direct chlorination of o-toluic acid.[2][3] This conversion of a carboxylic acid to an acyl chloride is a cornerstone reaction in organic synthesis. The selection of the chlorinating agent is a critical parameter that dictates the reaction's efficiency, yield, and purity.

Core Synthesis Pathways and Mechanistic Insights

The transformation of o-toluic acid to this compound is most effectively achieved using specific chlorinating agents. The two most prevalent and industrially favored reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4]

Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used reagent for this conversion due to its high efficiency and the straightforward removal of byproducts.[4][5] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily vented or trapped, simplifying product purification.[4][6] The reaction can be significantly accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[4]

Mechanism of Action: The synthesis proceeds via a nucleophilic acyl substitution mechanism.

  • Formation of Chlorosulfite Intermediate: The carboxylic acid group of o-toluic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of Vilsmeier-Haack Type Intermediate (DMF Catalysis): In the presence of DMF, a highly electrophilic Vilsmeier-Haack type intermediate is formed.[4]

  • Nucleophilic Attack by Chloride: A chloride ion then attacks the electrophilic carbonyl carbon of this intermediate.

  • Product Formation: This attack leads to the formation of this compound and the release of gaseous byproducts SO₂ and HCl.[4]

digraph "Thionyl_Chloride_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Simplified mechanism for the synthesis of this compound using thionyl chloride and DMF catalyst.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is often considered a milder alternative to thionyl chloride, making it particularly suitable for substrates with sensitive functional groups.[4] A key advantage is that it also produces exclusively gaseous byproducts (CO₂, CO, and HCl), which simplifies the work-up procedure.[4] The reaction with oxalyl chloride is also commonly catalyzed by DMF.[5]

Mechanism of Action: The mechanism is analogous to that with thionyl chloride, involving the formation of a reactive intermediate facilitated by DMF.

  • Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent.[7]

  • Reaction with Carboxylic Acid: The o-toluic acid reacts with the Vilsmeier reagent.

  • Nucleophilic Attack: A chloride ion attacks the carbonyl carbon.

  • Product Formation: This results in the formation of this compound, with the regeneration of the DMF catalyst and the evolution of CO and CO₂ gases.[8]

digraph "Oxalyl_Chloride_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Catalytic cycle for the synthesis of this compound using oxalyl chloride and DMF.

Quantitative Data Summary

The following table summarizes the quantitative data for a highly efficient synthesis protocol using thionyl chloride, which is often favored in industrial settings for its cost-effectiveness and high conversion rates.[3]

ParameterValueReference
Starting Materialo-Toluic Acid[4]
ReagentThionyl Chloride (SOCl₂)[4]
CatalystN,N-dimethylformamide (DMF)[4]
Reactant Molar Ratioo-Toluic Acid : Thionyl Chloride (approx. 1 : 1.2)[4][6]
Reaction Temperature90 °C[4]
Reaction Time3 hours[4]
Product Purity98.8%[4]
Yield99.7%[4]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride and DMF Catalyst

This protocol is based on a documented high-yield procedure and is suitable for laboratory-scale synthesis.[2][4]

Materials:

  • o-Toluic acid (C₈H₈O₂)

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Reaction flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet/trap for HCl and SO₂

Procedure:

  • Equip a 1000 ml reaction flask with a thermometer, a stirrer, a condenser, and an exhaust gas absorption device.[2]

  • In the reaction flask, add o-toluic acid (540.56 g) and N,N-dimethylformamide (2 g).[2]

  • Slowly add thionyl chloride (571.0 g) to the mixture.[2]

  • Heat the reaction mixture to 90°C while stirring.[2]

  • Maintain the reaction at 90°C and continue stirring for 3 hours. The reaction is complete when the mixture becomes completely transparent.[2]

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.[2][3]

  • The resulting product is this compound, which can be further purified by vacuum distillation if necessary.[3][5]

Protocol 2: Synthesis using Oxalyl Chloride and DMF Catalyst

This protocol is ideal for situations requiring milder reaction conditions.[5]

Materials:

  • o-Toluic acid (C₈H₈O₂)

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Two-neck round-bottom flask with a magnetic stirrer and a gas outlet

Procedure:

  • In a dry two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve o-toluic acid in anhydrous dichloromethane.[5]

  • Add a catalytic amount (1-2 drops) of DMF to the solution.[4][5]

  • Slowly add oxalyl chloride (approximately 1.3 to 1.5 equivalents) to the stirred solution at room temperature. Vigorous gas evolution (CO, CO₂) will be observed.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete, or until gas evolution ceases.[4][5]

  • Concentrate the resulting mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.[5]

  • The resulting residue is the crude this compound, which can be used directly or purified further by vacuum distillation.[4][5]

digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: General experimental workflow for the synthesis of this compound.

Purification and Characterization

The primary method for purifying this compound is vacuum distillation.[4][5] This technique is effective for separating the relatively high-boiling point product from any non-volatile impurities, such as unreacted o-toluic acid, and more volatile components like residual thionyl chloride.[9]

Key Physical Properties for Purification:

  • Boiling Point: 88-90 °C at 12 mmHg[1]

  • Density: 1.185 g/mL at 25 °C[1]

During distillation, it is crucial to use a well-controlled heating source and a stable vacuum to prevent thermal decomposition, which can cause the product to darken.[9] All glassware must be scrupulously dried to prevent hydrolysis of the product back to o-toluic acid.[9][10]

Safety and Handling

o-Toluic Acid: A solid irritant. Standard personal protective equipment (PPE) should be worn.

Thionyl Chloride & Oxalyl Chloride: Both are toxic, corrosive, and react violently with water.[4][11][12] They must be handled with extreme care in a well-ventilated fume hood.[10] Inhalation can cause severe respiratory irritation.[12][13] Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]

This compound: The product is corrosive and a lachrymator (induces tearing).[4][14] It reacts with moisture, including atmospheric humidity, to produce HCl.[4][15] All manipulations should be performed under anhydrous conditions and in a fume hood.[10] In case of skin contact, immediately flush the affected area with plenty of water.[16] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14][16]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; Presence of moisture; Product loss during workup.Increase reaction time or temperature; Ensure all glassware is dry and use anhydrous solvents; Use a slight molar excess of the chlorinating agent (1.1-1.2 equivalents).[10]
Product Discoloration (Yellow/Brown) Impurities in starting material; Side reactions at elevated temperatures.Use higher purity o-toluic acid; Lower the reaction temperature and extend the reaction time; Purify the final product by vacuum distillation.[10]
Presence of Unreacted o-Toluic Acid Insufficient amount of chlorinating agent; Incomplete reaction; Hydrolysis of the product.Use a slight molar excess of the chlorinating agent; Increase reaction time or temperature; Rigorously exclude moisture from the reaction.[10]

Conclusion

The synthesis of this compound from o-toluic acid is a robust and well-established transformation in organic chemistry. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent depends on the specific requirements of the synthesis, such as the presence of sensitive functional groups and desired reaction conditions. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably and efficiently produce high-purity this compound for a wide range of synthetic applications.

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  • SAFETY DATA SHEET - Fisher Scientific. 14

  • What are the safety precautions when using O - Toluoyl Chloride? - Blog - Evergreensino. 16

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov.

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o-Toluoyl chloride uses in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility of o-Toluoyl Chloride

Abstract

This compound (2-methylbenzoyl chloride), CAS No. 933-88-0, is a highly reactive and versatile acylating agent that serves as a cornerstone intermediate in modern organic synthesis.[1][2][3] Its unique structural features, particularly the ortho-methyl group, impart specific steric and electronic properties that are leveraged in the synthesis of a vast array of complex molecules.[4] This technical guide provides an in-depth exploration of the principal applications of this compound, with a focus on the mechanistic rationale behind its utility in pharmaceuticals, agrochemicals, and fine chemicals.[1][5][6] We will delve into key reaction classes, including amidation, Friedel-Crafts acylation, and esterification, presenting field-proven protocols and critical insights for researchers, chemists, and drug development professionals.

Compound Profile and Synthesis Overview

This compound is a colorless to pale yellow liquid with a pungent odor, characterized by the chemical formula C₈H₇ClO.[7][8] As an acyl chloride, its reactivity is dominated by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack.[9] This reactivity, however, is coupled with a high sensitivity to moisture; it readily hydrolyzes in the presence of water to form o-toluic acid and corrosive hydrochloric acid gas.[7][8][10] This necessitates handling under strictly anhydrous conditions.[11][12]

PropertyValueSource(s)
CAS Number 933-88-0[1][7]
Molecular Formula C₈H₇ClO[11][13]
Molecular Weight 154.59 g/mol [11][13]
Boiling Point 88 - 90 °C @ 12 mmHg[11][14]
Density 1.180 - 1.185 g/mL at 25 °C[11][14]
Flash Point 76 - 77 °C[11]

The predominant industrial synthesis of this compound involves the chlorination of o-toluic acid.[15] Thionyl chloride (SOCl₂) is the most common and efficient reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).[12][15][16] This method is favored for its high yields and the convenient removal of byproducts, which are gaseous (SO₂ and HCl).[12][15]

G oToluicAcid o-Toluic Acid ReactionVessel Reaction Vessel (Heated) oToluicAcid->ReactionVessel Reagents Thionyl Chloride (SOCl₂) Catalyst: DMF Reagents->ReactionVessel oToluoylChloride This compound ReactionVessel->oToluoylChloride Nucleophilic Acyl Substitution Byproducts Gaseous Byproducts (SO₂, HCl) ReactionVessel->Byproducts

Caption: Industrial synthesis pathway for this compound.

Core Applications in Organic Synthesis

The utility of this compound stems from its ability to efficiently introduce the o-toluoyl moiety into various molecular scaffolds. This is achieved primarily through nucleophilic acyl substitution reactions.

Amide Formation: A Gateway to Bioactive Molecules

The reaction of this compound with primary or secondary amines is a robust and fundamental method for creating N-substituted amides.[3][17] This transformation is a cornerstone in pharmaceutical synthesis, as the amide bond is a key structural feature in countless active pharmaceutical ingredients (APIs).[17]

Causality and Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the stable chloride leaving group and forming the amide. A base, such as triethylamine or pyridine, is typically required to neutralize the HCl byproduct, driving the reaction to completion.[3][18][19]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination oTC This compound Intermediate Tetrahedral Intermediate oTC->Intermediate Amine Primary/Secondary Amine (R-NH₂) Amine->Intermediate Amide N-substituted Amide Intermediate->Amide Collapse & Chloride Expulsion HCl HCl (neutralized by base) Intermediate->HCl

Caption: Simplified mechanism of nucleophilic acyl substitution for amidation.

A significant application is the synthesis of N-(2-acylaryl)amides, which are critical precursors for quinolinone derivatives.[17] These quinolinone scaffolds are present in drugs with potential antiviral (including SARS-CoV-2 3CLpro inhibitors) and anti-inflammatory activities.[14][17]

Experimental Protocol: Synthesis of N-(2-acetylphenyl)-2-methylbenzamide [17]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature.

  • Reaction Monitoring: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield the target amide.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction that uses this compound to introduce the 2-methylbenzoyl group onto an aromatic ring, forming aryl ketones.[2][10] These ketones are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and materials.[10]

Causality and Mechanism: The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of this compound, facilitating the formation of a resonance-stabilized acylium ion.[10] This potent electrophile is then attacked by the electron-rich aromatic ring. A key advantage over Friedel-Crafts alkylation is that the resulting ketone is deactivated towards further substitution, preventing polyacylation.[10] The steric hindrance provided by the ortho-methyl group in this compound can also enhance regioselectivity, often favoring acylation at the para position of the substrate.[4][20]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution oTC This compound AcyliumIon Acylium Ion [R-C=O]⁺ oTC->AcyliumIon AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon Arene Aromatic Ring (e.g., Toluene) AcyliumIon->Arene Attack by π-electrons ArylKetone Aryl Ketone Product Arene->ArylKetone Proton Loss & Re-aromatization

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Experimental Protocol: Acylation of Toluene with this compound [2]

  • Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a condenser fitted with a gas outlet to a scrubber (for HCl). All glassware must be scrupulously dried to prevent deactivation of the catalyst.

  • Catalyst Suspension: Under an inert atmosphere, add anhydrous AlCl₃ (1.1 eq) to anhydrous dichloromethane (DCM). Cool the resulting suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Substrate Addition: Add anhydrous toluene (1.0-1.2 eq) dropwise to the reaction mixture, maintaining a temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This decomposes the aluminum chloride complex.

  • Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic fractions, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude aryl ketone can be purified by vacuum distillation or column chromatography.

Aromatic SubstrateProduct (Major Isomer)Typical Yield (%)
Benzene2-Methylbenzophenone80-89%
Toluene4,2'-Dimethylbenzophenone75-85%
Anisole4-Methoxy-2'-methylbenzophenone~90%
Yields are representative and can vary based on specific conditions and scale.
Esterification and Other Applications

This compound readily reacts with alcohols and phenols to form esters, another application of nucleophilic acyl substitution.[2][3] This reaction is valuable for synthesizing fragrances, plasticizers, and intermediates for more complex molecules.[4][8]

In agrochemical synthesis, this compound is a key intermediate for producing fungicides and herbicides.[4][5] For instance, it is a precursor in the manufacturing pathway of certain strobilurin fungicides.[5] Similarly, in the dye industry, it is used to acylate aromatic compounds containing amino or hydroxyl groups to create dye intermediates.[4][5]

Safety, Handling, and Storage

The high reactivity of this compound mandates strict safety protocols. It is classified as a hazardous chemical that is corrosive, combustible, and moisture-sensitive.[10][11][21] It is also a lachrymator, causing severe irritation and tearing upon exposure to its vapors.[11][22]

Core Safety Directives:

  • Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood.[11][23] Emergency eyewash stations and safety showers must be readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles and a face shield, and a flame-retardant lab coat.[11][23] For operations with a risk of vapor inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[11]

  • Handling: Use only dry glassware and solvents. Keep the reagent away from heat, sparks, and open flames.[11] Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, particularly water and bases.[7][23] The container must be kept tightly sealed to prevent hydrolysis from atmospheric moisture.[23]

First-Aid Measures [11][23]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

G Start Handling Protocol FumeHood Work in Fume Hood Start->FumeHood PPE Wear Full PPE (Gloves, Goggles, Coat) FumeHood->PPE Anhydrous Use Anhydrous Conditions PPE->Anhydrous Storage Storage Protocol Anhydrous->Storage Spill Spill / Exposure Anhydrous->Spill Accident Occurs CoolDry Store in Cool, Dry Area Storage->CoolDry Sealed Keep Container Tightly Sealed CoolDry->Sealed Incompatibles Away From Incompatibles (Water, Bases) Sealed->Incompatibles FirstAid Administer First Aid Spill->FirstAid Cleanup Contain & Neutralize Spill Spill->Cleanup Dispose Dispose of Waste per Regulations FirstAid->Dispose Cleanup->Dispose

Caption: Workflow for the safe handling and storage of this compound.

Conclusion

This compound is an indispensable reagent in organic synthesis, providing a reliable and efficient means of introducing the o-toluoyl functional group. Its role as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes is well-established.[1][5][6] A thorough understanding of its reactivity, particularly in amidation and Friedel-Crafts acylation reactions, allows chemists to construct complex molecular architectures with precision. However, its potent reactivity necessitates a commensurate level of respect and adherence to stringent safety protocols. This guide provides the foundational knowledge and practical protocols to enable researchers and developers to harness the synthetic power of this compound safely and effectively.

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The Molecular Blueprint: Structure and Spectroscopic Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of o-Toluoyl Chloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic data for this compound (2-methylbenzoyl chloride, CAS No. 933-88-0). As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous analytical characterization is paramount to ensure its identity, purity, and suitability for downstream applications.[1][2] This document moves beyond a simple data repository, offering field-proven insights into data acquisition, interpretation, and the underlying scientific principles that validate the results.

This compound is an acyl chloride derivative of benzoic acid, featuring a methyl group at the ortho position to the carbonyl chloride.[3] This specific substitution pattern creates a distinct electronic and steric environment that is directly reflected in its spectroscopic signatures. The highly reactive acyl chloride group, the aromatic ring, and the methyl group each provide unique handles for spectroscopic interrogation.[3]

Experimental Workflow: A Unified Approach to Spectroscopic Analysis

A logical workflow for the complete characterization of a chemical intermediate like this compound ensures that each analytical step builds upon the last, creating a self-validating system.

G cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_validation Data Synthesis & Validation Sample This compound Sample IR IR Spectroscopy (Functional Group ID) Sample->IR Acquire Data NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Acquire Data MS Mass Spectrometry (MW & Fragmentation) Sample->MS Acquire Data Validation Confirm Structure, Purity, & Identity IR->Validation Synthesize & Interpret NMR->Validation Synthesize & Interpret MS->Validation Synthesize & Interpret

Caption: Unified workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Experience: The Causality of NMR Analysis

The choice of solvent and spectrometer frequency is critical. Deuterated chloroform (CDCl₃) is an excellent choice for this compound as it is a relatively non-polar solvent that will not react with the acyl chloride moiety and provides good solubility.[4] A high-field instrument (e.g., 400 MHz) is chosen to achieve better signal dispersion, which is particularly important for resolving the closely spaced multiplets in the aromatic region.

Trustworthiness: A Self-Validating Protocol for NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Authoritative Grounding: Data Interpretation and Insights

The chemical shifts and coupling patterns observed are direct consequences of the molecule's electronic structure. The electron-withdrawing acyl chloride group deshields adjacent protons, shifting them downfield, while the methyl group is electron-donating.

The proton NMR spectrum displays distinct signals for the aromatic protons and the methyl protons. The ortho, meta, and para positions relative to the acyl group lead to a complex but interpretable splitting pattern in the aromatic region.

G o_Toluoyl_chloride o_Toluoyl_chloride

Caption: Structure of this compound.[5]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationProvisional Assignment
8.10 - 8.21Doublet (d)~7.81HH-6 (ortho to C=O)
7.50 - 7.55Triplet (t)~7.61HH-4 (para to C=O)
7.34 - 7.38Triplet (t)~7.71HH-5 (meta to C=O)
7.28 - 7.29Doublet (d)~7.61HH-3 (meta to C=O)
2.55 - 2.65Singlet (s)N/A3H-CH₃
(Data synthesized from available sources.[1][4])

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbonyl carbon is highly deshielded and appears significantly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmProvisional Assignment
169.5C=O (Acyl Chloride)
142.0C-2 (Aromatic C-CH₃)
134.5C-6 (Aromatic CH)
132.8C-4 (Aromatic CH)
131.5C-1 (Aromatic C-C=O)
129.0C-5 (Aromatic CH)
126.0C-3 (Aromatic CH)
22.0-CH₃
(Data sourced from BenchChem.[1])

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.

Expertise & Experience: The Causality of IR Analysis

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred technique over traditional salt plates. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply placing a drop of the liquid on the crystal. The key diagnostic absorption is the C=O stretch of the acyl chloride, which appears at a characteristically high frequency (~1785 cm⁻¹) due to the inductive effect of the electronegative chlorine atom.

Trustworthiness: A Self-Validating Protocol for IR Acquisition
  • Instrument Preparation: Record a background spectrum on the clean ATR crystal.

  • Sample Application: Place one drop of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Authoritative Grounding: The Vibrational Fingerprint

The IR spectrum of this compound is dominated by a few very strong, characteristic bands.

Table 3: Key IR Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityFunctional Group Assignment
~3070Medium-WeakAromatic C-H Stretch
~2960Medium-WeakAliphatic C-H Stretch (-CH₃)
~1785Very StrongC=O Stretch (Acyl Chloride)
~1595, ~1465Strong-MediumAromatic C=C Ring Stretch
~760StrongC-Cl Stretch
(Frequencies are typical for this class of compound and based on general spectroscopic data.[5][6])

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation.

Expertise & Experience: The Causality of MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing this compound. The GC separates the compound from any volatile impurities, ensuring a clean mass spectrum of the target analyte. The EI source fragments the molecule in a predictable manner. The weakest bonds, such as the C-Cl bond, are expected to cleave readily, leading to the formation of a stable acylium ion, which is often the most abundant fragment (the base peak).

Trustworthiness: A Self-Validating Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that starts at ~50°C and ramps to ~250°C to ensure elution of the compound.

  • MS Method: Analyze the eluent using an MS with EI at 70 eV. Scan a mass range of m/z 40-200.

  • Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its associated mass spectrum.

Authoritative Grounding: The Fragmentation Pathway

The mass spectrum provides definitive evidence for the molecular weight and structure. The presence of chlorine is confirmed by the characteristic M+2 isotope peak, which should have an intensity of approximately one-third that of the molecular ion peak.[7]

Fragmentation Pathway of this compound

The primary fragmentation involves the loss of the chlorine radical to form the highly stable o-toluoyl cation.

G parent [C₈H₇ClO]⁺˙ m/z = 154 loss_cl - Cl• base_peak [C₈H₇O]⁺ m/z = 119 (Base Peak) parent:e->base_peak:w loss_co - CO tropylium [C₇H₇]⁺ m/z = 91 base_peak:e->tropylium:w

Caption: Primary fragmentation pathway under Electron Ionization.

Table 4: Key Mass Spectral Fragments for this compound (EI)

m/zRelative IntensityProposed Fragment/Ion
156Low[M+2]⁺˙ Isotope Peak (³⁷Cl)
154Medium[M]⁺˙ Molecular Ion
119100% (Base Peak)[M - Cl]⁺ (o-toluoyl cation)
91High[C₇H₇]⁺ (Tropylium ion)
65Medium[C₅H₅]⁺
(Data synthesized from available sources.[1][5][7][8])

Conclusion: A Synthesized Spectroscopic Profile

The collective data from NMR, IR, and Mass Spectrometry provide a robust and validated analytical profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. The strong IR absorption at ~1785 cm⁻¹ is a definitive marker for the acyl chloride functional group. Finally, mass spectrometry confirms the molecular weight of 154.59 g/mol and shows a characteristic fragmentation pattern dominated by the loss of chlorine to form the base peak at m/z 119.[1][5] This comprehensive spectroscopic fingerprint is essential for quality control, reaction monitoring, and regulatory compliance in any research or development setting.

References

  • PubChem. (n.d.). 2-Methylbenzoyl chloride. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Benzoyl chloride, 2-methyl-. NIST Chemistry WebBook. [Link]

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  • SpectraBase. (n.d.). This compound. [Link]

  • NIST. (n.d.). Benzoyl chloride, 2-methyl- Infrared Spectrum. NIST Chemistry WebBook. [Link]

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  • NIST. (n.d.). Benzoyl chloride, 2-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). o-Toluenesulfonyl chloride. National Center for Biotechnology Information. [Link]

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  • Matrix Fine Chemicals. (n.d.). 2-METHYLBENZOYL CHLORIDE. [Link]

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  • PubChemLite. (n.d.). This compound (C8H7ClO). [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]

  • MDPI. (2026). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]pyran]-4,5′-dione. [Link]

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o-Toluoyl chloride solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Handling of o-Toluoyl Chloride in Organic Solvents

Executive Summary

This compound (2-methylbenzoyl chloride) is a highly reactive acyl chloride, serving as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its efficacy and safety in synthetic applications are fundamentally dependent on its behavior in solution. This guide provides a comprehensive technical overview of the solubility of this compound in various organic solvents, emphasizing the critical distinction between true solubility and chemical reaction. It details the theoretical principles governing its solubility, presents a qualitative solubility profile, outlines a robust protocol for experimental solubility determination of this reactive compound, and discusses the factors influencing solution stability. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of handling this versatile reagent.

Introduction to this compound: Properties and Significance

This compound, systematically named 2-methylbenzoyl chloride, is an aromatic acyl chloride with the molecular formula C₈H₇ClO.[2] It presents as a colorless to light yellow liquid with a characteristic pungent odor.[3] The compound's high reactivity is attributed to the electrophilic carbonyl carbon, making it an excellent acylating agent for introducing the o-toluoyl group into various molecules.[2] However, this reactivity also makes it highly susceptible to hydrolysis and alcoholysis, a critical consideration for its storage and use.[4][5] Understanding its solubility is not merely a matter of physical dissolution but a crucial aspect of managing its reactivity to ensure successful synthetic outcomes.

Key Physicochemical Properties:

  • Molecular Weight: 154.59 g/mol [2][3]

  • Density: ~1.185 g/mL at 25 °C[3]

  • Boiling Point: 88-90 °C at 12 mmHg[3][6]

  • Flash Point: 76-77 °C[3][6]

  • Reactivity: Highly moisture-sensitive; reacts violently with water and readily with other protic solvents like alcohols.[4][7]

Theoretical Principles of Solubility and Reactivity

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." this compound possesses a largely nonpolar aromatic ring and a highly polar acyl chloride functional group. This dual nature predicts its miscibility with a range of aprotic organic solvents. However, its utility is defined as much by its reactivity as its solubility.

In aprotic solvents (e.g., hydrocarbons, ethers, chlorinated solvents), this compound undergoes simple physical dissolution, forming a true solution. These solvents do not possess acidic protons and therefore do not readily react with the acyl chloride.

In protic solvents (e.g., water, alcohols, amines), the interaction is not one of simple dissolution but a chemical reaction known as solvolysis.[1] The nucleophilic solvent attacks the electrophilic carbonyl carbon, leading to a substitution of the chloride. This reaction is typically rapid and exothermic.[5][8] For instance, with water, it hydrolyzes to form o-toluic acid and hydrochloric acid.[9] With an alcohol, it forms the corresponding ester.[1][8] Therefore, in the context of protic media, this compound is considered "reactive" rather than "soluble."

Solubility Profile of this compound

While precise quantitative solubility data is not widely published, a consistent qualitative profile has been established from technical data sheets and chemical literature.[1] The following table summarizes the behavior of this compound in common organic solvent classes.

Solvent ClassSpecific SolventBehavior/ReactivityReaction Products (if applicable)
Protic Solvents WaterReacts Violently[2][7]o-Toluic Acid and Hydrochloric Acid (HCl)[1][9]
Alcohols (Methanol, Ethanol)Reacts Readily[1]Corresponding Ester (e.g., Methyl o-toluate) and HCl[1][8]
Aprotic Solvents HydrocarbonsToluene, Benzene, Hexane, LigroineSoluble[1]
Chlorinated SolventsDichloromethane (DCM), ChloroformSoluble[1]
EthersDiethyl ether, Tetrahydrofuran (THF)Soluble[1]
KetonesAcetoneSoluble[1]
EstersEthyl AcetateSoluble[1]

Experimental Protocol for Solubility Assessment of a Reactive Acyl Chloride

Determining the quantitative solubility of a reactive compound like this compound requires a modified approach to differentiate dissolution from degradation. The following protocol outlines a self-validating system for this purpose.

Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature.

Core Principle: The experiment must be conducted under strictly anhydrous conditions to prevent hydrolysis. Post-dissolution analysis is necessary to confirm the chemical integrity of the solute in the solution.

Materials and Equipment:

  • This compound (freshly distilled or from a new, sealed bottle)

  • Anhydrous aprotic solvent of choice (e.g., anhydrous toluene)

  • Oven-dried glassware (vials, magnetic stir bars, syringes, filtered needles)

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Thermostatted magnetic stirrer

  • Analytical balance

  • Gas-tight syringes

  • NMR spectrometer or other suitable analytical instrument

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of inert gas.

  • Solvent Addition: To a pre-weighed, dry vial containing a magnetic stir bar, add a precise volume (e.g., 5.0 mL) of the anhydrous aprotic solvent via a dry syringe under an inert atmosphere.

  • Temperature Equilibration: Place the vial on a thermostatted magnetic stirrer set to the desired temperature (e.g., 25 °C) and allow the solvent to equilibrate.

  • Incremental Solute Addition: Using a dry, gas-tight syringe, add a small, accurately weighed amount of this compound to the stirring solvent. Seal the vial and observe for complete dissolution.

  • Saturation Point Determination: Continue adding small, known increments of this compound, allowing the system to re-equilibrate after each addition. The saturation point is reached when a portion of the added this compound no longer dissolves, and a persistent second phase (undissolved liquid) is observed for an extended period (e.g., >1 hour).[1]

  • Confirmation of Stability (Self-Validation): After reaching apparent saturation, it is crucial to confirm that the solute is not slowly reacting with the solvent or trace impurities.[1]

    • Take a small aliquot of the clear supernatant at different time intervals (e.g., 1 hour and 12 hours).

    • Analyze the samples by ¹H NMR. The absence of new peaks corresponding to reaction byproducts (like o-toluic acid) confirms that the observation represents true solubility.[1]

  • Quantification:

    • Once saturation and stability are confirmed, carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE filter.

    • Transfer the supernatant to a pre-weighed vial.

    • Determine the mass of the solution, then remove the solvent under reduced pressure to obtain the mass of the dissolved this compound.[1]

  • Calculation: Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the recorded temperature.

Safety Precautions: this compound is corrosive, moisture-sensitive, and a lachrymator (causes tearing).[3][10] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][7]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Quantification p1 Dry Glassware & Syringes p2 Add Anhydrous Solvent (Known Volume) p1->p2 p3 Equilibrate Temperature p2->p3 e1 Add Weighed Increment of this compound p3->e1 e2 Observe Dissolution e1->e2 e3 Persistent Second Phase? e2->e3 e3->e1 No a1 Confirm Stability (NMR) e3->a1 Yes (Saturated) a2 Filter Supernatant (Known Volume) a1->a2 a3 Evaporate Solvent a2->a3 a4 Weigh Residue a3->a4 a5 Calculate Solubility a4->a5

Figure 1. A logical workflow for the experimental determination of this compound solubility.

Factors Influencing Solution Stability

The primary factor compromising the stability of this compound solutions is the presence of nucleophiles, particularly water.

  • Hydrolysis: Exposure to atmospheric or residual moisture in solvents leads to rapid degradation, forming o-toluic acid and corrosive HCl gas.[5] This not only consumes the reagent but also introduces impurities that can interfere with subsequent reactions. Signs of hydrolysis include fuming when a container is opened and the potential precipitation of the less soluble o-toluic acid.[5]

  • Solvent Purity: The use of high-purity, anhydrous-grade aprotic solvents is paramount. Solvents should be stored over molecular sieves or other appropriate drying agents and handled under an inert atmosphere.

  • Temperature: While higher temperatures may increase the rate and extent of dissolution in aprotic solvents, they will also accelerate the rate of degradation if any reactive impurities are present. Reactions involving this compound are often conducted at reduced temperatures (e.g., 0 °C) to control their exothermic nature and minimize side reactions.[5]

Figure 2. Simplified pathway of this compound hydrolysis in the presence of water.

Applications in Drug Development and Organic Synthesis

A thorough understanding of this compound's solubility is critical for its application as a synthetic intermediate.[11][12]

  • Reaction Solvent Selection: Its high solubility in aprotic solvents like DCM, THF, and toluene makes them ideal media for reactions such as Friedel-Crafts acylations, esterifications, and amidations, ensuring a homogeneous reaction environment.[11]

  • Purification Processes: Knowledge of its solubility behavior informs purification strategies. For example, after a reaction, an aqueous workup is often used to deliberately hydrolyze any remaining this compound, converting it to the water-soluble carboxylate salt (under basic conditions) for easy removal from the desired nonpolar product.

  • Pharmaceutical Synthesis: this compound is a key building block for numerous active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), as well as compounds investigated as potential SARS-CoV-2 inhibitors.[11][12][13]

Conclusion

This compound is a valuable reagent whose practical utility is intrinsically linked to its solubility and reactivity profile. It is readily soluble in a wide array of common anhydrous aprotic organic solvents. However, it undergoes rapid solvolysis with protic solvents, a characteristic that must be carefully managed to prevent reagent degradation and ensure reaction specificity. The protocols and principles outlined in this guide provide a framework for the safe and effective handling of this compound, enabling researchers to leverage its synthetic potential while maintaining experimental integrity and control.

References

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An In-depth Technical Guide to the Physical Properties of o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

o-Toluoyl chloride (2-methylbenzoyl chloride), a pivotal acylating agent in organic synthesis, serves as a critical building block in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility in complex molecular architectures, including the synthesis of quinolinone compounds as SARS-CoV 3CLpro inhibitors and benzooxaboroles as anti-inflammatory agents, necessitates a profound understanding of its physical characteristics for predictable and scalable synthetic processes.[3][4] This guide provides a comprehensive examination of the core physical properties of this compound, with a specific focus on its boiling point and density. We will delve into the theoretical underpinnings of these properties, present validated experimental methodologies for their determination, and discuss the practical implications for laboratory and process chemistry.

Core Physicochemical Characteristics

This compound (CAS No. 933-88-0) is a colorless to pale yellow liquid with a pungent odor, a characteristic feature of acyl chlorides.[5] It is highly reactive, particularly with nucleophiles, and exhibits significant moisture sensitivity, reacting with water in a vigorous, exothermic hydrolysis reaction.[3][6] This reactivity profile mandates that all handling and storage of this compound be conducted under an inert and anhydrous atmosphere.[7]

The fundamental physical properties of this compound are summarized in the table below. It is crucial to note the pressure dependence of the boiling point, a key consideration for purification and handling.

Physical PropertyValueConditionsSource(s)
Molecular Formula C₈H₇ClO[3]
Molecular Weight 154.59 g/mol [8][9]
88-90 °C12 mmHg[3][9][10]
Boiling Point 213 °CAtmospheric Pressure
Density 1.185 g/mL25 °C[3][9][10][11]
1.180 - 1.187 g/cm³20-25 °C[6][12]
Refractive Index n20/D 1.554920 °C[3][9][10][11]
Flash Point 76-77 °C[1][13]

Boiling Point Determination: Rationale and Protocol

The significant disparity between the atmospheric (213 °C) and reduced pressure (88-90 °C at 12 mmHg) boiling points of this compound underscores a critical aspect of its chemistry.[9] High temperatures can induce decomposition in reactive molecules like acyl chlorides. Therefore, purification via distillation is almost exclusively performed under vacuum. This approach mitigates the risk of thermal degradation, ensuring the integrity of the material. The consistent reporting of the boiling point at 12 mmHg highlights its practical relevance for synthetic chemists.[3][9][10][11]

Experimental Protocol: Vacuum Distillation for Boiling Point Determination

This protocol outlines a self-validating method for the determination of the boiling point of this compound at reduced pressure.

Instrumentation and Materials:

  • Distillation glassware (round-bottom flask, distillation head with condenser, receiving flask)

  • Calibrated thermometer or thermocouple

  • Vacuum pump and vacuum gauge (e.g., McLeod or Pirani gauge)

  • Heating mantle with stirrer

  • Inert gas source (Nitrogen or Argon)

  • This compound sample

Procedure:

  • System Preparation: Assemble the distillation apparatus, ensuring all joints are securely clamped and greased to prevent leaks. The system must be dried in an oven and cooled under a stream of inert gas to eliminate residual moisture.

  • Sample Charging: Charge the round-bottom flask with the this compound sample and a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system, monitoring the pressure with the vacuum gauge. Adjust the vacuum to achieve a stable pressure of 12 mmHg.

  • Heating and Equilibration: Begin gentle heating and stirring. Observe for the onset of boiling. The boiling point is reached when a steady reflux is observed and the temperature reading at the distillation head stabilizes.

  • Data Recording: Record the stable temperature reading and the corresponding pressure. This temperature is the boiling point of this compound at 12 mmHg.

  • Validation: To ensure accuracy, the vacuum gauge and thermometer should be calibrated against known standards prior to the experiment.

Density Measurement: Principles and Methodology

Density is an intrinsic property that is valuable for substance identification, purity assessment, and for converting mass to volume in experimental setups. The density of this compound is consistently reported around 1.185 g/mL at 25 °C.[3][9][10][11]

Experimental Protocol: Density Determination using a Pycnometer

This protocol provides a precise method for determining the density of liquid samples.

Instrumentation and Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (readable to ±0.0001 g)

  • Constant temperature water bath (set to 25 °C)

  • This compound sample

  • Deionized water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Calibration:

    • Clean and dry the pycnometer thoroughly.

    • Determine and record the mass of the empty, dry pycnometer (m_pyc).

    • Fill the pycnometer with deionized water and equilibrate it in the constant temperature water bath at 25 °C for 20 minutes.

    • Ensure the capillary is filled and no air bubbles are present. Dry the outside of the pycnometer and record its mass (m_pyc+water).

    • The volume of the pycnometer (V_pyc) can be calculated using the known density of water at 25 °C.

  • Sample Measurement:

    • Empty, clean, and dry the pycnometer.

    • Fill the pycnometer with the this compound sample.

    • Equilibrate the filled pycnometer in the constant temperature water bath at 25 °C for 20 minutes.

    • Dry the exterior and record the mass (m_pyc+sample).

  • Calculation:

    • Mass of the sample (m_sample) = m_pyc+sample - m_pyc

    • Density of the sample (ρ_sample) = m_sample / V_pyc

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the comprehensive physical characterization of this compound, emphasizing the sequential nature of purification and property determination.

G Purity Purity Assessment (e.g., GC, NMR) Purification Purification (If necessary) Purity->Purification BoilingPoint Boiling Point Determination (Vacuum Distillation) Purification->BoilingPoint Density Density Measurement (Pycnometry) Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex Analysis Data Analysis & Comparison with Literature Values BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis Report Final Report Generation Analysis->Report

Caption: Workflow for the physical characterization of this compound.

Conclusion

The accurate determination and understanding of the boiling point and density of this compound are fundamental to its effective use in research and development. The protocols and data presented in this guide offer a robust framework for scientists to handle, purify, and utilize this important chemical intermediate with confidence and precision. Adherence to these methodologies ensures not only the safety of the experimenter but also the integrity and reproducibility of the synthetic outcomes.

References

  • This compound | 933-88-0. Krackeler Scientific, Inc. [Link]

  • AB148846 | CAS 933-88-0. abcr Gute Chemie. [Link]

  • China this compound CAS 933-88-0 Purity ≥99.0% (GC) High manufacturers and suppliers. Ruifu Chemical. [Link]

  • Understanding this compound: Properties, Applications, and Synthesis for Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chemical Properties of Benzoyl chloride, 2-methyl- (CAS 933-88-0). Cheméo. [Link]

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o-Toluoyl Chloride: A Cornerstone Acylating Agent in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical exploration of o-toluoyl chloride (2-methylbenzoyl chloride), a pivotal reagent in the synthesis of active pharmaceutical ingredients (APIs). We will move beyond simple reaction schemes to dissect the causality behind its applications, offering field-proven insights and detailed protocols. This document is structured to serve as a practical reference for laboratory and process development professionals.

Foundational Chemistry of this compound: A Profile

This compound is a highly reactive aromatic acyl chloride that serves as a critical intermediate in diverse chemical syntheses.[1] Its industrial production is exclusively synthetic, most commonly through the chlorination of o-toluic acid.[2] The reactivity of this compound is dominated by the electrophilic carbonyl carbon, making it an excellent acylating agent for introducing the o-toluoyl group into target molecules.[3][4] This reaction, typically with nucleophiles like amines and alcohols, forms the stable amide and ester linkages that are fundamental to countless pharmaceutical compounds.[5]

The presence of the ortho-methyl group imparts specific steric and electronic properties, which can be leveraged for greater control and selectivity in certain reactions, such as Friedel-Crafts acylation.[1] However, this reactivity also necessitates careful handling; this compound is corrosive, a lachrymator (induces tearing), and reacts readily with moisture in the air to produce hydrochloric acid (HCl).[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 933-88-0[8]
Molecular Formula C₈H₇ClO[8]
Molecular Weight 154.59 g/mol [8]
Boiling Point 88-90 °C at 12 mmHg[9]
Density 1.185 g/mL at 25 °C[9]
Appearance Colorless to yellowish liquid with a pungent odor[3]
Core Application: Synthesis of Quinolinone-Based Therapeutic Agents

Quinolinone scaffolds are of significant interest in drug development due to their presence in compounds with potential anti-inflammatory and antiviral activities, including inhibitors of the SARS CoV 3CL protease.[4][5][9] this compound is a key building block in the construction of these heterocyclic systems.

The primary strategic application involves the acylation of a substituted aniline, such as 2-aminoacetophenone, to form an N-(2-acylaryl)amide intermediate.[5] This intermediate is specifically designed to undergo a subsequent intramolecular cyclization, yielding the target quinolinone derivative. The choice of this compound is causal: it provides the necessary benzoyl moiety that will ultimately form part of the heterocyclic ring structure.

Diagram 1: Synthesis of a Quinolinone Precursor

cluster_reactants Reactants cluster_reagents Reagents o_toluoyl This compound intermediate N-(2-acetylphenyl)- 2-methylbenzamide o_toluoyl->intermediate Acylation amino 2-Aminoacetophenone amino->intermediate base Triethylamine (Base) solvent Dichloromethane (DCM) product Quinolinone Derivative intermediate->product Intramolecular Cyclization (Base/Heat)

Caption: Reaction pathway for quinolinone synthesis.

This protocol details the synthesis of a key intermediate for quinolinone derivatives, demonstrating a self-validating system where reaction progress can be monitored by standard chromatographic techniques.

Materials:

  • 2-Aminoacetophenone

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[5]

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 30 minutes. The triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[5]

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[5][10] This sequence removes unreacted base, acidic impurities, and residual water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-acetylphenyl)-2-methylbenzamide, which can be purified by recrystallization.[5]

This amide can then be cyclized using a base (e.g., sodium hydroxide) in a suitable solvent like ethanol to form the final quinolinone product.[5]

Core Application: Friedel-Crafts Acylation for Aryl Ketone Intermediates

Aryl ketones are vital precursors in pharmaceutical synthesis, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other APIs.[1][11] Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction for forming carbon-carbon bonds to an aromatic ring, and this compound is an excellent reagent for this purpose.[12][13]

The causality of this reaction lies in the generation of a highly electrophilic acylium ion from this compound in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring. The ortho-methyl group on the this compound can provide steric influence, directing the substitution pattern on the aromatic substrate.[1]

Diagram 2: Friedel-Crafts Acylation Workflow

start Setup: Dry Glassware Inert Atmosphere reagents 1. Add AlCl₃ and Anhydrous DCM 2. Cool to 0-5 °C start->reagents addition 3. Add this compound 4. Add Aromatic Substrate reagents->addition reaction 5. Warm to RT 6. Stir & Monitor (TLC) addition->reaction quench 7. Quench with Ice/HCl (Decomposes AlCl₃ complex) reaction->quench workup 8. Separate Organic Layer 9. Extract Aqueous Layer quench->workup isolate 10. Dry, Filter, Concentrate 11. Purify (Distillation/Crystallization) workup->isolate end Aryl Ketone Product isolate->end

Caption: Experimental workflow for Friedel-Crafts acylation.

This protocol describes a robust, self-validating method for the synthesis of an aryl ketone. The quench step is critical for both safety and product isolation.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated HCl

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere. All glassware must be scrupulously dried, as moisture deactivates the AlCl₃ catalyst.[13]

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the resulting suspension to 0-5 °C in an ice bath with stirring.[13]

  • Reagent Addition: Dissolve this compound (1.0 eq) and the aromatic substrate (1.0 eq) in anhydrous DCM and add this solution dropwise via the addition funnel.

  • Reaction Progression: After addition, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC.[13]

  • Quenching: The most critical step is the work-up. Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex in a controlled manner.[13]

  • Work-up and Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, extract the aqueous layer twice with DCM, combine the organic layers, dry over a suitable agent (e.g., MgSO₄), filter, and concentrate to yield the crude aryl ketone.[13] Purification is typically achieved by vacuum distillation or recrystallization.

Synthesis of the Reagent: Laboratory-Scale Preparation of this compound

A comprehensive guide must include the synthesis of the title reagent. The most efficient and common laboratory and industrial method for preparing this compound is the reaction of o-toluic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2][6][7]

The mechanism is a nucleophilic acyl substitution. The carboxylic acid attacks thionyl chloride, forming a reactive chlorosulfite intermediate. The DMF catalyst forms a highly electrophilic Vilsmeier-Haack type intermediate, which is then attacked by the chloride ion to yield this compound.[6] The key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying purification.[6][7]

Table 2: Typical Parameters for this compound Synthesis

ParameterValue/ConditionRationale
Chlorinating AgentThionyl Chloride (SOCl₂)High efficiency; gaseous byproducts simplify work-up.[6]
CatalystN,N-Dimethylformamide (DMF)Accelerates the reaction by forming a highly reactive intermediate.[6][7]
Molar Ratio (Acid:SOCl₂)1 : 1.5 - 2.0An excess of thionyl chloride ensures complete conversion of the carboxylic acid.
Reaction Temperature70-90 °CProvides sufficient thermal energy to drive the reaction to completion within a reasonable timeframe.[10]
Typical Yield>90%The reaction is generally high-yielding and clean.

Safety Note: This reaction must be performed in a well-ventilated fume hood. Thionyl chloride is toxic, corrosive, and reacts violently with water.[6]

Materials:

  • o-Toluic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.

  • Reaction: Charge the flask with o-toluic acid (1.0 eq) and thionyl chloride (1.5 eq). Add 1-2 drops of DMF as a catalyst.[6]

  • Heating: Heat the mixture gently under reflux (approx. 70-90°C) for 2-3 hours, or until the evolution of gas ceases. The reaction mixture should become a clear solution.[10]

  • Isolation: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation (boiling point ~76 °C).

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield a clear, high-purity liquid.[6]

Conclusion

This compound is a demonstrably versatile and powerful reagent in the pharmaceutical synthesis toolkit. Its utility is not merely as a simple reactant but as a strategic building block for constructing complex and therapeutically relevant molecular architectures, from quinolinones to aryl ketone precursors for NSAIDs.[1][5][11] The robust and high-yielding nature of its primary reactions—acylation and Friedel-Crafts—makes it an indispensable tool for medicinal chemists and drug development professionals aiming to create novel molecular entities.[5][10] A thorough understanding of its reactivity, handling requirements, and synthetic protocols is essential for leveraging its full potential in the laboratory and beyond.

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o-Toluoyl chloride in agrochemical and dye production

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to o-Toluoyl Chloride in Agrochemical and Dye Production

Authored by a Senior Application Scientist

This compound (2-methylbenzoyl chloride), a highly reactive acyl chloride, serves as a cornerstone intermediate in the synthesis of complex organic molecules.[1] Its unique chemical structure, characterized by a carbonyl chloride group ortho to a methyl group on a benzene ring, imparts specific steric and electronic properties that are leveraged in the fine chemical industry.[1][2] This technical guide provides an in-depth exploration of the synthesis, core reactivity, and critical applications of this compound in the manufacturing of high-performance agrochemicals and vibrant dyes. We will dissect the underlying chemical principles, provide validated experimental protocols, and present a comprehensive overview of the safety considerations essential for handling this versatile reagent.

Introduction: The Chemical Identity and Significance of this compound

This compound (CAS No. 933-88-0) is a clear, pale yellow liquid with a pungent odor, belonging to the acyl halide family.[1][3] Its high reactivity is driven by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent for introducing the o-toluoyl moiety into various substrates.[1] This reactivity, however, also dictates its primary hazard profile; it is corrosive, a lachrymator (causes tearing), and reacts readily with moisture, including atmospheric humidity, to produce corrosive hydrochloric acid gas.[3][4][5] Therefore, stringent anhydrous conditions are mandatory for its storage and handling.[4][6]

The industrial significance of this compound lies in its role as a versatile building block.[2][7][8] The presence of the o-methyl group provides steric hindrance that can influence reaction selectivity and modify the physicochemical properties of the final product, such as solubility, metabolic stability, or, in the case of dyes, the chromophore's absorption spectrum.[2]

Physicochemical Properties

A summary of key physicochemical data for this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 933-88-0[1]
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.59 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 88 - 90 °C @ 12 mmHg[1]
Density 1.180 - 1.185 g/mL at 25 °C[3][9]
Refractive Index (n20/D) 1.5549[1][10]
Flash Point 76 - 77 °C[1][3]
Water Solubility Reacts with water[1][4]
Industrial Synthesis

The predominant industrial method for synthesizing this compound is the chlorination of o-toluic acid, its precursor which is derived from the oxidation of o-xylene.[11] The use of thionyl chloride (SOCl₂) is favored due to its high efficiency and the formation of gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[11]

G oToluicAcid o-Toluic Acid ReactionVessel Reaction Vessel Heated to 90°C oToluicAcid->ReactionVessel SOCl2 Thionyl Chloride (SOCl₂) + DMF (catalyst) SOCl2->ReactionVessel oToluoylChloride This compound ReactionVessel->oToluoylChloride Chlorination Byproducts Gaseous Byproducts (SO₂, HCl) ReactionVessel->Byproducts Removal G cluster_reactants Reactants cluster_products Products oTC This compound Amide o-Toluamide Intermediate oTC->Amide Acylation Amine Nucleophilic Amine (R-NH₂) Amine->Amide HCl HCl Base Base (e.g., Triethylamine) Solvent (e.g., DCM) Base->Amide Reaction Conditions

General workflow for agrochemical intermediate synthesis.
Experimental Protocol: Synthesis of N-phenyl-2-methylbenzamide (A Model Reaction)

This protocol details the synthesis of a model o-toluamide, demonstrating the core acylation reaction used in agrochemical precursor synthesis. [12] Materials:

  • Aniline

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir. Cool the flask to 0°C in an ice bath.

  • Acylation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0°C. [12]4. Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. [12]Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. [12]7. Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-phenyl-2-methylbenzamide product. Further purification can be achieved by recrystallization.

Core Application in Dye Production

In dye synthesis, this compound is used to acylate aromatic compounds that contain nucleophilic groups, such as anilines or phenols. [12]This step is crucial for creating dye intermediates, which are then converted into the final dye structure through subsequent reactions like diazotization, coupling, or condensation. [12][13]The introduction of the o-toluoyl group can enhance the dye's stability, modify its shade, and improve its affinity for specific fibers.

Mechanism of Action: Schotten-Baumann Acylation for Dye Intermediates

The acylation of an aromatic amine or phenol is a key transformation. The Schotten-Baumann reaction condition, which involves performing the acylation in the presence of an aqueous base, is a common and effective method. The base neutralizes the HCl byproduct, driving the reaction to completion.

G oTC This compound Product Acylated Dye Intermediate (N-phenyl-2-methylbenzamide) oTC->Product Acylation AromaticAmine Aromatic Amine (e.g., Aniline) AromaticAmine->Product NaOH Aqueous Base (e.g., NaOH) NaOH->Product FurtherSynth Further Synthesis Steps (e.g., Diazotization, Coupling) Product->FurtherSynth FinalDye Final Dye Molecule FurtherSynth->FinalDye

Logical workflow for the synthesis of dyes via acylation.
Experimental Protocol: Synthesis of a Dye Intermediate via Schotten-Baumann Reaction

This protocol provides a general method for the acylation of aniline, a foundational step for many azo dye syntheses. [14] Materials:

  • Aniline (1.0 eq)

  • This compound (1.05 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Erlenmeyer flask (100 mL)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask, combine aniline and 25 mL of 10% aqueous NaOH solution. [14]2. Acylation: While vigorously stirring the mixture, add this compound dropwise over 10-15 minutes. The reaction is exothermic. [14]3. Reaction Completion: After the addition, stopper the flask and continue to stir vigorously for an additional 15-20 minutes. The reaction is complete when the pungent odor of this compound disappears. [14]4. Isolation: The solid product, N-phenyl-2-methylbenzamide, will precipitate from the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the product thoroughly with cold deionized water to remove any unreacted starting materials and salts. The crude product can be further purified by recrystallization from ethanol.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. [3]

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood. [3][6]Ensure emergency eyewash stations and safety showers are immediately accessible. [3]* Personal Protective Equipment (PPE): Wear safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat or apron. [3][6]Respiratory protection with a cartridge for organic vapors and acid gases is recommended. [3]* Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible substances like water, bases, alcohols, and amines. [6][10]Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen). [4]* First Aid:

    • Eye/Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [15]Remove contaminated clothing. [15] * Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. [15] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [15]

Conclusion

This compound is a reagent of significant industrial value, underpinned by the high reactivity of its acyl chloride functional group. Its role as a key building block in the synthesis of both agrochemicals and dyes is well-established, enabling the construction of complex molecular architectures essential for their function. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and scientists. Mastery of its handling and reaction chemistry is crucial for leveraging its full potential in the development of new and improved chemical products.

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Methodological & Application

o-Toluoyl chloride experimental protocol for Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Friedel-Crafts Acylation Utilizing o-Toluoyl Chloride

For professionals in chemical research and pharmaceutical development, the Friedel-Crafts acylation remains an indispensable tool for the synthesis of aryl ketones, which are pivotal intermediates for a multitude of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth technical overview and a field-proven experimental protocol for the Friedel-Crafts acylation using this compound (also known as 2-methylbenzoyl chloride).[1][3]

This compound is a versatile acylating agent used to introduce the 2-methylbenzoyl moiety onto an aromatic substrate.[1][3] The reaction is a classic electrophilic aromatic substitution, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride to generate a potent acylium ion electrophile.[1][4] A significant advantage of this method over the corresponding Friedel-Crafts alkylation is that the resulting aryl ketone product is less reactive than the starting material, which effectively prevents undesirable polyacylation reactions.[1][4]

Critical Safety and Handling Protocols

The reagents used in Friedel-Crafts acylation are hazardous and demand meticulous handling in a controlled environment.

  • This compound (C₈H₇ClO): This reagent is a corrosive, moisture-sensitive liquid with lachrymatory properties (induces tearing).[1][5][6] It can cause severe skin burns and eye damage.[6][7] Upon contact with moisture, including atmospheric humidity, it hydrolyzes to produce hydrogen chloride (HCl) gas.[1]

  • Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a highly corrosive solid that reacts violently and exothermically with water.[8][9][10] This reaction also liberates HCl gas. It is critical to use a fresh, high-purity, anhydrous grade of AlCl₃ and to handle it exclusively under anhydrous conditions to maintain its catalytic activity.[8][10]

Mandatory Precautions:

  • All manipulations must be performed within a certified, well-ventilated chemical fume hood.[1][5]

  • Personal Protective Equipment (PPE) is required at all times, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a full-face shield, and a flame-resistant lab coat.[1][7]

  • All glassware must be thoroughly oven-dried or flame-dried before use and assembled while hot under a stream of inert gas (nitrogen or argon) to preclude any atmospheric moisture.[8]

The Reaction Mechanism: A Step-by-Step Analysis

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below.

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the active electrophile in the reaction.[4][11][12]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[13][14]

  • Restoration of Aromaticity: The AlCl₄⁻ anion, formed in the first step, acts as a base to deprotonate the arenium ion, restoring the aromatic system and yielding the final aryl ketone product. This step also regenerates the AlCl₃ catalyst.[4][13]

  • Product-Catalyst Complexation: The ketone product contains a Lewis basic carbonyl oxygen, which readily forms a stable complex with the strong Lewis acid AlCl₃.[4] This complex deactivates the catalyst. Consequently, a stoichiometric amount (at least 1.0 equivalent) of AlCl₃ is required for the reaction to proceed to completion.[4][8] The complex is later hydrolyzed during the aqueous work-up.[4]

cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation oToluoyl This compound Acylium Resonance-Stabilized Acylium Ion (Electrophile) + AlCl₄⁻ oToluoyl->Acylium Coordination & Cleavage AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Aromatic Aromatic Ring (e.g., Benzene) Acylium->Aromatic SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation by AlCl₄⁻ FinalProduct Aryl Ketone Product ProductComplex->FinalProduct Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Comprehensive Experimental Protocol

This protocol provides a general procedure for the acylation of an aromatic substrate (e.g., benzene or toluene) with this compound. All operations should be performed under an inert atmosphere (N₂ or Ar).

Materials and Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Dropping (addition) funnel, oven-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂) or inert gas inlet/outlet[1]

  • Ice-water bath

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Aromatic substrate (e.g., anhydrous benzene or toluene)

  • Anhydrous dichloromethane (DCM) as solvent[1]

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the dry three-necked flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure all joints are properly sealed. Establish and maintain an inert atmosphere.[1]

  • Catalyst Suspension: In the fume hood, carefully charge the reaction flask with anhydrous AlCl₃ (1.1–1.3 equivalents). Add sufficient anhydrous DCM to create a stirrable suspension.[1]

  • Initial Cooling: Cool the AlCl₃ suspension to 0–5 °C using an ice-water bath.[1]

  • This compound Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15–20 minutes. Maintain the internal reaction temperature below 10 °C. The reaction is often exothermic.[1][14]

  • Aromatic Substrate Addition: After the first addition is complete, add a solution of the aromatic substrate (1.0–1.2 equivalents) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.[1]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1–3 hours to ensure the reaction goes to completion.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. With vigorous stirring, carefully and slowly pour the reaction mixture into the ice/HCl slurry to quench the reaction and decompose the aluminum chloride complex.[1][8][14]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh portions of DCM to recover any dissolved product.[1][14]

  • Washing: Combine all organic layers. Wash sequentially with:

    • Deionized water

    • Saturated NaHCO₃ solution (add slowly and vent frequently to release CO₂ gas)[1]

    • Brine[1]

  • Drying and Concentration: Dry the washed organic layer over anhydrous Na₂SO₄.[1] Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator to yield the crude aryl ketone product.[14]

  • Purification: The crude product can be purified further by vacuum distillation or column chromatography on silica gel, depending on its physical properties.[15]

Setup 1. Assemble Dry Glassware under Inert Atmosphere Charge 2. Charge AlCl₃ and Anhydrous DCM Setup->Charge Cool 3. Cool Suspension to 0-5 °C Charge->Cool AddAcyl 4. Add this compound Solution Dropwise Cool->AddAcyl AddArene 5. Add Aromatic Substrate Solution Dropwise AddAcyl->AddArene React 6. Stir at Room Temp for 1-3 hours AddArene->React Quench 7. Quench in Ice / Conc. HCl React->Quench Extract 8. Separate Layers & Extract Aqueous Phase Quench->Extract Wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 10. Dry with Na₂SO₄ & Filter Wash->Dry Concentrate 11. Remove Solvent (Rotary Evaporator) Dry->Concentrate Purify 12. Purify Crude Product (Distillation or Chromatography) Concentrate->Purify

Caption: Step-by-step experimental workflow.

Quantitative Data and Key Parameters

While specific yields are highly dependent on the substrate and reaction scale, the following table summarizes typical molar ratios and conditions that serve as a starting point for optimization.

ParameterRecommended Value/TypeRationale & Notes
This compound 1.0 equivalentThe limiting reagent in the reaction.
Aromatic Substrate 1.0–1.2 equivalentsA slight excess can help drive the reaction to completion. Substrate must be electron-rich or neutral; strongly deactivated rings will not react.[8][12]
Lewis Acid Catalyst 1.1–1.3 equivalentsA stoichiometric excess is required to account for complexation with the ketone product and to drive the reaction.[8] Must be anhydrous.[8]
Solvent Anhydrous Dichloromethane (DCM)DCM is a common solvent as it is inert under reaction conditions and effectively dissolves the reagents and intermediates. Other non-polar solvents like carbon disulfide can also be used.[8]
Reaction Temperature 0–5 °C (addition), then RTInitial cooling is crucial to control the exothermic reaction between AlCl₃ and the acyl chloride.[14][16] Allowing the reaction to proceed at room temperature provides sufficient energy for completion.
Reaction Time 1–3 hours post-additionMonitor by TLC to determine completion. Reaction time will vary based on substrate reactivity.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Product Yield Moisture Contamination: The Lewis acid (AlCl₃) was deactivated by water.Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of anhydrous AlCl₃.[8]
Insufficient Catalyst: Less than one equivalent of AlCl₃ was used.The catalyst is consumed by complexation with the product. Always use at least a stoichiometric amount (1.1 eq is recommended).[8]
Deactivated Substrate: The aromatic ring has strong electron-withdrawing groups (-NO₂, -CN, -COR).Friedel-Crafts acylation is generally unsuccessful on deactivated rings. Consider an alternative synthetic route or a more activated substrate.[8][12]
Formation of Isomers Suboptimal Selectivity: A mixture of ortho and para isomers is formed.The steric bulk of the o-toluoyl group generally favors para-substitution. To enhance this, try screening different Lewis acids (e.g., bulkier catalysts) or solvents, as these can influence the steric environment around the electrophile.[8][17]

References

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Synthesis of Quinolinone Derivatives Using o-Toluoyl Chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient two-step synthesis of quinolinone derivatives, a class of heterocyclic compounds of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1] The synthesis commences with the acylation of 2-aminoacetophenone using o-toluoyl chloride to form an N-(2-acylaryl)amide intermediate. This is followed by a base-catalyzed intramolecular cyclization, known as the Camps quinoline synthesis, to yield the target quinolinone scaffold. This document provides a detailed mechanistic rationale, step-by-step experimental protocols, characterization data, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of the Quinolinone Scaffold

Quinolinone and its derivatives are privileged heterocyclic motifs that form the core structure of numerous natural products and synthetic compounds with diverse and potent pharmacological activities.[1] These compounds have garnered significant attention in drug discovery and development, exhibiting a broad spectrum of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the quinolinone core allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic profiles.

The synthetic pathway described herein utilizes readily available starting materials, this compound and 2-aminoacetophenone, to construct the quinolinone framework. This approach is particularly valuable for generating 2,4-disubstituted quinolinones, a substitution pattern prevalent in many biologically active molecules.

Reaction Mechanism and Rationale

The synthesis of quinolinone derivatives from this compound proceeds through a two-step sequence: N-acylation followed by an intramolecular cyclization. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and ensuring the desired regioselectivity.

Step 1: N-Acylation of 2-Aminoacetophenone

The first step involves the nucleophilic acyl substitution reaction between the primary amine of 2-aminoacetophenone and the highly reactive acyl chloride, this compound. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Mechanism of N-Acylation:

  • The lone pair of electrons on the nitrogen atom of 2-aminoacetophenone attacks the electrophilic carbonyl carbon of this compound.

  • This initial nucleophilic attack forms a tetrahedral intermediate.

  • The intermediate collapses, expelling a chloride ion and forming a protonated amide.

  • The base present in the reaction mixture deprotonates the nitrogen atom, yielding the neutral N-(2-acetylphenyl)-2-methylbenzamide intermediate and the hydrochloride salt of the base.

Step 2: Base-Catalyzed Intramolecular Cyclization (Camps Quinoline Synthesis)

The second and key step is the Camps quinoline synthesis, which involves the base-catalyzed intramolecular cyclization of the N-(2-acylaryl)amide intermediate.[2] This reaction is a form of intramolecular aldol condensation.[1] The choice of base and reaction conditions is critical as it dictates the regioselectivity of the cyclization, potentially leading to the formation of either a quinolin-4-one or a quinolin-2-one derivative.

Mechanism of Camps Cyclization to form a Quinolin-4-one:

  • Enolate Formation: In the presence of a strong base (e.g., sodium hydroxide, potassium tert-butoxide), a proton is abstracted from the methyl group of the acetyl moiety of the N-(2-acetylphenyl)-2-methylbenzamide intermediate. This deprotonation is favored due to the acidity of the α-protons to the carbonyl group.

  • Intramolecular Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide group. This intramolecular attack leads to the formation of a six-membered ring and a tetrahedral intermediate with an alkoxide ion.

  • Protonation and Dehydration: The alkoxide is protonated by a proton source in the reaction mixture (e.g., the solvent) to form a hydroxyl group. Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to the formation of a double bond within the newly formed ring, resulting in the aromatic quinolinone system.

Regioselectivity: The use of a strong base favors deprotonation at the more acidic α-position of the ketone, leading to the formation of the quinolin-4-one.[1] Conversely, a weaker base might favor deprotonation at the methylene group of an alternative acyl chain on the amide nitrogen, potentially leading to the quinolin-2-one isomer.[1]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. This compound is corrosive and moisture-sensitive; handle with care under an inert atmosphere.

Step 1: Synthesis of N-(2-acetylphenyl)-2-methylbenzamide

This protocol is adapted from standard acylation procedures.

Materials:

  • 2-Aminoacetophenone

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.05 eq) in anhydrous dichloromethane dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-acetylphenyl)-2-methylbenzamide. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by recrystallization from ethanol or ethyl acetate/hexanes.

Step 2: Synthesis of 2-(o-tolyl)quinolin-4(1H)-one

This protocol is based on the Camps cyclization methodology.

Materials:

  • N-(2-acetylphenyl)-2-methylbenzamide

  • Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)

  • Ethanol or 1,4-Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the crude N-(2-acetylphenyl)-2-methylbenzamide (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (3.0 eq) in water to the flask.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 5-6 with 1 M HCl.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or a mixture of DMF and water to afford the pure 2-(o-tolyl)quinolin-4(1H)-one.

Data Presentation and Characterization

The successful synthesis of the intermediate and final product should be confirmed by various analytical techniques.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
N-(2-acetylphenyl)-2-methylbenzamideC₁₆H₁₅NO₂253.3085-95-
2-(o-tolyl)quinolin-4(1H)-oneC₁₆H₁₃NO235.2870-85108-109[3]
Spectroscopic Data for 2-(o-tolyl)quinolin-4(1H)-one

The following data is for a closely related analog and is representative of the expected product.[3]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.63 (s, 1H), 8.10 (dd, J = 8.1, 1.2 Hz, 1H), 7.75 (d, J = 8.3 Hz, 1H), 7.67 (ddd, J = 8.4, 6.9, 1.4 Hz, 1H), 7.51 – 7.27 (m, 5H), 6.16 (s, 1H), 2.22 (s, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 176.88, 152.17, 140.45, 137.10, 135.25, 131.73, 130.68, 129.56, 128.60, 125.96, 124.87, 124.71, 123.16, 118.66, 110.15, 19.46.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₆H₁₄NO [M+H]⁺: 236.1070; Found: 236.1072.

  • Infrared (IR, KBr): ν (cm⁻¹) 3400-2800 (N-H, C-H stretching), 1635 (C=O stretching), 1600, 1580, 1480 (C=C and aromatic ring stretching).

Visualizations

Reaction Pathway

reaction_pathway cluster_start Starting Materials o_toluoyl This compound intermediate N-(2-acetylphenyl)-2-methylbenzamide o_toluoyl->intermediate N-Acylation (Et3N, DCM) aminoacetophenone 2-Aminoacetophenone aminoacetophenone->intermediate N-Acylation (Et3N, DCM) product 2-(o-tolyl)quinolin-4(1H)-one intermediate->product Camps Cyclization (NaOH, EtOH, Reflux) workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization s1_setup 1. Dissolve 2-aminoacetophenone and Et3N in anhydrous DCM s1_cool 2. Cool to 0 °C s1_setup->s1_cool s1_add 3. Add this compound dropwise s1_cool->s1_add s1_react 4. Stir at RT for 2-4h s1_add->s1_react s1_workup 5. Aqueous work-up s1_react->s1_workup s1_isolate 6. Isolate intermediate s1_workup->s1_isolate s2_setup 7. Dissolve intermediate in EtOH s1_isolate->s2_setup Proceed to Step 2 s2_add_base 8. Add NaOH solution s2_setup->s2_add_base s2_reflux 9. Reflux for 4-6h s2_add_base->s2_reflux s2_cool 10. Cool and concentrate s2_reflux->s2_cool s2_acidify 11. Acidify with HCl s2_cool->s2_acidify s2_filter 12. Filter and wash solid s2_acidify->s2_filter s2_purify 13. Recrystallize product s2_filter->s2_purify

Caption: Step-by-step experimental workflow for the quinolinone synthesis.

Conclusion

The synthesis of quinolinone derivatives via the acylation of 2-aminoacetophenone with this compound followed by a Camps cyclization is a reliable and efficient method for accessing this important class of heterocyclic compounds. The protocols provided herein, along with the mechanistic insights and characterization data, serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development. The straightforward nature of the reactions and the availability of the starting materials make this a valuable synthetic route for the exploration of novel quinolinone-based therapeutic agents.

References

Sources

Application Notes and Protocols for the Acylation of Primary Amines with o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Substituted o-Toluamides

The reaction of o-toluoyl chloride with primary amines is a cornerstone transformation in modern organic synthesis, yielding N-substituted o-toluamides. This class of amides is of profound interest to researchers in medicinal chemistry and drug development.[1] The amide bond is a ubiquitous feature in a vast array of biologically active molecules and pharmaceuticals.[2] The strategic placement of the ortho-methyl group on the benzoyl moiety in this compound offers a unique handle for influencing the conformational behavior, metabolic stability, and binding interactions of the final amide product.[1] This guide provides a comprehensive overview of the reaction, detailing the underlying mechanism, optimized protocols, and practical insights to empower researchers to confidently and successfully synthesize these valuable compounds.

Core Principles: Understanding the Reaction Mechanism and Key Parameters

The formation of an amide from this compound and a primary amine proceeds via a well-established nucleophilic acyl substitution mechanism, often referred to as an addition-elimination reaction.[3][4] Understanding this mechanism is critical for rationalizing the choice of reaction conditions and for troubleshooting potential issues.

The Reaction Pathway

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct that is generated.[5][6]

// Reactants oToluoyl [label=<

this compound

];

Amine [label=<

Primary Amine

];

// Intermediate Intermediate [label=<

Tetrahedral Intermediate

];

// Products Amide [label=<

N-Substituted o-Toluamide

];

HCl [label="HCl"];

// Base Base [label="Base (e.g., Pyridine, TEA, or NaOH)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Connections oToluoyl -> Intermediate [label="Nucleophilic Attack"]; Amine -> Intermediate; Intermediate -> Amide [label="Elimination of Cl-"]; Intermediate -> HCl; HCl -> Base [label="Neutralization", style=dashed, color="#EA4335"];

{rank=same; oToluoyl; Amine;} {rank=same; Amide; HCl;} } Caption: Nucleophilic acyl substitution mechanism.

Causality Behind Experimental Choices
  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are standard choices.[1] this compound is highly reactive towards water, and exposure to moisture will lead to rapid hydrolysis into the unreactive o-toluic acid, significantly reducing the yield.[7][8]

  • Base: The reaction generates one equivalent of HCl. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize the HCl as it is formed.[5] Common choices include:

    • Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): Used in anhydrous organic systems, they act as acid scavengers. At least one equivalent is required, though a slight excess (1.1-1.5 equivalents) is common to ensure complete neutralization.[1]

    • Aqueous Base (e.g., NaOH, NaHCO₃): This is characteristic of the Schotten-Baumann reaction , where the reaction is run in a biphasic system (e.g., DCM and water).[6][9] The base in the aqueous phase neutralizes the HCl, while the reactants and product remain in the organic phase. This method is robust and often simplifies work-up.[9]

  • Temperature: The reaction is typically exothermic.[] Starting the reaction at a reduced temperature (e.g., 0 °C) helps to control the initial rate of reaction and minimize potential side reactions.[1] Once the initial exotherm has subsided, the reaction is often allowed to warm to room temperature to ensure completion.[11]

  • Steric Hindrance: The ortho-methyl group on this compound introduces steric bulk around the carbonyl carbon.[12] This can slow the reaction rate compared to less hindered acyl chlorides like benzoyl chloride.[12] Similarly, sterically hindered primary amines (e.g., tert-butylamine) may react more slowly and may require longer reaction times or slightly elevated temperatures to achieve full conversion.[13]

Quantitative Data: Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions for the acylation of primary amines with this compound and related acyl chlorides to provide a comparative context for expected reactivity and yields.

Acyl ChloridePrimary AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound AnilineNot SpecifiedWater603686[1]
p-Toluoyl chlorideAniline (from Nitrobenzene)FeWater603691[1]
m-Toluoyl chlorideAniline (from Nitrobenzene)FeWater603667[1]
Benzoyl chlorideAniline (from Nitrobenzene)FeWater603688[1]
3-Nitrobenzoyl chloride2-ChloroacetamideTriethylamineDichloromethane0 to RT12High (unspecified)[3]
Acetyl chlorideBenzylamineAqueous NaOHDichloromethane/WaterRT<1High (unspecified)[9]

Note: The reactions with nitrobenzene involve an in situ reduction to aniline followed by acylation.

Experimental Protocols

Safety Precautions: this compound is corrosive, a lachrymator (causes tearing), and moisture-sensitive.[14][15] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15] Primary amines can also be toxic and corrosive.[1]

Protocol 1: Standard Schotten-Baumann Conditions (Biphasic System)

This protocol is robust and well-suited for simple, unhindered primary amines like aniline or benzylamine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine (1.0 eq) in DCM B Add 10% aq. NaOH (2-3 eq) A->B C Cool mixture to 0 °C in an ice bath B->C D Add this compound (1.05 eq) dropwise with vigorous stirring C->D E Stir vigorously for 15-30 min after addition D->E F Transfer to separatory funnel E->F G Separate organic layer F->G H Wash with 1M HCl, sat. NaHCO₃, and brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by recrystallization or chromatography I->J

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in dichloromethane (DCM). Add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 2-3 equivalents).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. Efficient mixing is crucial for the success of the reaction.

  • Addition of this compound: Add this compound (1.05 equivalents) dropwise to the vigorously stirred mixture over 15-30 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue to stir vigorously for an additional 1-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous sodium bicarbonate (to remove any o-toluic acid), and finally with brine (saturated aqueous NaCl).[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Anhydrous Conditions with an Organic Base

This protocol is preferred for moisture-sensitive substrates or for amines that have poor solubility in biphasic systems.

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (TEA) (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of this compound: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes via an addition funnel.

  • Reaction: After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate, and purify the product as described in Protocol 1.

Troubleshooting and Field-Proven Insights

A successful protocol is a self-validating system. Anticipating and resolving common issues is key to achieving high yields and purity.

IssuePossible Cause(s)Diagnostic CheckRecommended Solution(s)
Low Yield Hydrolysis of this compound: The acyl chloride reacted with moisture before reacting with the amine.Analyze crude reaction mixture by ¹H NMR or LC-MS. Look for a significant peak corresponding to o-toluic acid.Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[7]
Incomplete Reaction: The amine may be sterically hindered or electronically deactivated.Monitor reaction progress by TLC. If starting amine persists after the standard reaction time, the reaction is incomplete.Increase the reaction time. Gently heat the reaction mixture (e.g., to 40 °C or reflux in DCM). Consider a stronger, non-nucleophilic base if protonation is an issue.
Product Contaminated with o-Toluic Acid Moisture Contamination: Occurred during the reaction or work-up.Check the ¹H NMR of the purified product for a broad singlet around 10-12 ppm.During the work-up, ensure a thorough wash with saturated aqueous NaHCO₃ or a dilute NaOH solution. This deprotonates the acidic o-toluic acid, forming a water-soluble salt that partitions into the aqueous layer.[7]
Formation of a White Precipitate During Reaction Amine-HCl Salt: In anhydrous systems (Protocol 2), the triethylamine hydrochloride salt (TEA·HCl) often precipitates from the solvent.The precipitate is typically a fine white solid.This is normal and indicates the reaction is proceeding. The salt will be removed during the aqueous work-up.
Difficult Product Isolation (Oily Product) Impure Product: The crude product may contain impurities that inhibit crystallization.Attempt purification by column chromatography. If the product is still an oil, try co-evaporation with a solvent like toluene to remove residual volatile impurities.

Conclusion

The acylation of primary amines with this compound is a reliable and versatile method for the synthesis of N-substituted o-toluamides. A thorough understanding of the nucleophilic acyl substitution mechanism allows for the rational selection of reaction conditions. By carefully controlling parameters such as solvent purity, temperature, and the choice of base, and by implementing robust work-up procedures, researchers can consistently achieve high yields of pure products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences, enabling the efficient synthesis of these important molecular building blocks.

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  • sathee neet. Chemistry Schotten Baumann Reaction. [Link]

  • OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • Reddit. (2021). steric hinderance and basicity. [Link]

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Application Notes & Protocols: The Strategic Use of o-Toluoyl Chloride in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

o-Toluoyl chloride (2-methylbenzoyl chloride) stands out as a highly versatile and reactive acylating agent, cementing its role as a critical intermediate in the synthesis of diverse pharmaceutical compounds.[1] Its utility is primarily centered on the introduction of the o-toluoyl group into molecular scaffolds, a key step in the development of potent anti-inflammatory agents.[2][3] This document provides in-depth application notes, field-proven experimental protocols, and the underlying chemical rationale for employing this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on precursors for quinolinone-based therapeutic agents. These scaffolds are of significant interest due to their demonstrated anti-inflammatory activities.[1]

Core Concepts: Why this compound?

This compound is an acyl halide characterized by a benzoyl chloride core with a methyl group at the ortho position.[4] This specific substitution pattern is not trivial; it imparts distinct steric and electronic properties that medicinal chemists leverage for strategic advantage.[5]

  • High Reactivity: The electrophilic carbonyl carbon makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with amines and alcohols to form highly stable amide and ester bonds, respectively.[4][6] These linkages are foundational in a vast number of active pharmaceutical ingredients (APIs).[7]

  • Structural Influence: The ortho-methyl group provides steric hindrance, which can offer greater control and selectivity in certain synthetic reactions.[5] Furthermore, this group can influence the conformational properties and metabolic stability of the final drug molecule, potentially improving its pharmacokinetic profile.[7]

  • Versatile Building Block: It serves as a key intermediate for producing a wide array of compounds, from life-saving pharmaceuticals like non-steroidal anti-inflammatory drugs (NSAIDs) to agrochemicals and dyes.[5][8] Its role in synthesizing benzooxaboroles, known for their oral anti-inflammatory activity, further highlights its importance.[9][10]

The anti-inflammatory agents derived from these syntheses often function by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[11] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[12] The molecular frameworks constructed using this compound are designed to bind to the active sites of these enzymes, blocking their activity.[13]

Key Synthetic Application: Quinolinone Scaffolds

A significant application of this compound is in the multi-step synthesis of quinolinone derivatives. These heterocyclic compounds are prevalent in drugs with potential antiviral and anti-inflammatory properties.[1] The synthesis follows a logical and robust two-step pathway: (1) Amide formation via acylation, followed by (2) Intramolecular cyclization to form the quinolinone ring.

Protocol 1: Synthesis of N-(2-acetylphenyl)-2-methylbenzamide

This protocol details the formation of a critical N-aryl amide intermediate, which is the direct precursor to the quinolinone derivative. The reaction of an acyl chloride with an amine is a fundamental and highly reliable transformation in organic synthesis.[7]

Experimental Rationale: The reaction is a nucleophilic acyl substitution. The amine (2-aminoacetophenone) acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. A non-nucleophilic base, triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Anhydrous conditions are critical, as this compound readily hydrolyzes in the presence of water to the unreactive o-toluic acid, which would reduce yield and complicate purification.[14]

Materials & Reagents:

  • This compound (1.0 eq)

  • 2-Aminoacetophenone (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Flame-dried round-bottom flask, dropping funnel, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermic nature of the acylation reaction.

  • Addition of this compound: Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise using a dropping funnel over a period of 30 minutes. A slow, controlled addition prevents temperature spikes and potential side reactions.[1]

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and acidic impurities) and then with brine.[7]

  • Isolation: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-acetylphenyl)-2-methylbenzamide.[1]

Data Presentation: Amide Synthesis Yields

The following table summarizes typical yields for the reaction of this compound and related acyl chlorides with amines, providing a broader context for expected reactivity.

Acyl ChlorideAmineBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
This compound Aniline Not SpecifiedWater366086%[7]
p-Toluoyl chlorideNitrobenzene (reduced in situ)FeWater366091%[7]
m-Toluoyl chlorideNitrobenzene (reduced in situ)FeWater366067%[7]
4-Fluorobenzoyl chlorideAnilineTriethylamineCyrene™10 to rt95%[7]
Protocol 2: Intramolecular Cyclization to form 4-methyl-2-(o-tolyl)quinolin-4-ol

Experimental Rationale: This step involves a base-catalyzed intramolecular cyclization. The base (e.g., potassium tert-butoxide) deprotonates the amide nitrogen or the acetyl methyl group, initiating a nucleophilic attack on the acetyl carbonyl carbon, leading to the formation of the quinolinone ring system.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable flask, dissolve the N-(2-acetylphenyl)-2-methylbenzamide intermediate from Protocol 1 in an appropriate solvent like tert-butanol.

  • Base Addition: Add a strong base, such as potassium tert-butoxide (1.1 eq), to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, carefully quench the reaction with water.

  • Isolation: The precipitated product can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and ethyl acetate. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated.[1]

  • Purification: The crude quinolinone product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.[1]

Visualization of Synthetic Workflow

G A This compound + 2-Aminoacetophenone B N-(2-acetylphenyl)- 2-methylbenzamide A->B C N-(2-acetylphenyl)- 2-methylbenzamide D Quinolinone Derivative (Anti-inflammatory Scaffold) C->D

Caption: Reaction pathway for the synthesis of a quinolinone derivative using this compound.

Mechanistic Deep Dive: The Chemistry of Acylation

The foundational reaction enabling the use of this compound is nucleophilic acyl substitution . Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Causality of Experimental Choices:

  • The Nucleophile: The lone pair of electrons on a nitrogen (in an amine) or an oxygen (in an alcohol) initiates the reaction by attacking the electron-deficient carbonyl carbon of the this compound.[6]

  • The Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate.[6]

  • Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. This step is thermodynamically favorable and drives the reaction forward.[6]

  • The Role of Base: The HCl generated is corrosive and can protonate the starting amine, rendering it non-nucleophilic. A scavenger base like triethylamine or pyridine is added to neutralize the acid, preserving the nucleophile and ensuring high conversion.[6]

Sources

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis and Purification of o-Toluoyl Chloride

Date: January 6, 2026

Abstract

This compound (2-methylbenzoyl chloride) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its function as a reactive acylating agent allows for the introduction of the o-toluoyl moiety into a wide array of molecules.[2][3] This document provides a comprehensive, technically-grounded guide for the laboratory-scale synthesis of this compound from o-toluic acid, its subsequent purification by vacuum distillation, and methods for analytical characterization. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations.

Strategic Overview: Selecting the Chlorination Reagent

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[4] The most prevalent methods for synthesizing this compound involve the direct chlorination of o-toluic acid using a suitable agent.[4] The choice of this agent is critical, influencing reaction conditions, yield, purity, and the complexity of the product work-up. The two most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5]

ReagentKey AdvantagesKey DisadvantagesTypical Conditions
Thionyl Chloride (SOCl₂) ** High efficiency and yield; Byproducts (SO₂, HCl) are gaseous, simplifying purification; Cost-effective.[1][5]Harsher reaction conditions (elevated temperatures) may not be suitable for sensitive substrates.[5]Reflux/heating (e.g., 90°C), often with a DMF catalyst.[6][7]
Oxalyl Chloride ((COCl)₂) **Milder reaction conditions (often room temperature); Byproducts (CO₂, CO, HCl) are also gaseous.[4][5]Higher cost compared to thionyl chloride; Can decompose to form phosgene at elevated temperatures.[1]Room temperature, requires an anhydrous solvent (e.g., CH₂Cl₂) and a DMF catalyst.[4]

Directive: For general laboratory-scale synthesis where high yield and cost-effectiveness are priorities, the thionyl chloride method is superior and is the focus of this guide. Its primary advantage lies in the ease of removing both excess reagent and all byproducts under reduced pressure.[1][8]

The Reaction Mechanism: Catalytic Acyl Substitution

The synthesis of this compound from o-toluic acid and thionyl chloride proceeds via a nucleophilic acyl substitution pathway. The presence of a catalytic amount of N,N-dimethylformamide (DMF) significantly accelerates the reaction.

  • Activation of Thionyl Chloride: DMF reacts with thionyl chloride to form the highly electrophilic Vilsmeier intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻.

  • Formation of Acylium Ion Precursor: The carboxylic acid oxygen of o-toluic acid attacks the Vilsmeier intermediate. This species then collapses, releasing the this compound and regenerating the DMF catalyst.

  • Uncatalyzed Pathway: In the absence of a catalyst, the carboxylic acid attacks thionyl chloride directly to form a reactive chlorosulfite intermediate.[4] A chloride ion then completes the nucleophilic acyl substitution. The catalytic pathway is generally faster and more efficient.

Reaction_Mechanism cluster_reactants Reactants OToluicAcid o-Toluic Acid Intermediate Reactive Intermediate OToluicAcid->Intermediate attacks Vilsmeier SOCl2 Thionyl Chloride (SOCl₂) DMF DMF (catalyst) Vilsmeier Vilsmeier Intermediate [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier Vilsmeier->Intermediate Intermediate->DMF regenerates Product This compound Intermediate->Product releases product Byproducts Gaseous Byproducts (SO₂, HCl)

Caption: Catalytic cycle for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a high-yield procedure and is suitable for a standard laboratory fume hood setup.[6][7]

Materials and Equipment
Reagent / MaterialFormulaM.W. ( g/mol )AmountMoles (mol)Eq.
o-Toluic AcidC₈H₈O₂136.1554.06 g0.3971.0
Thionyl ChlorideSOCl₂118.9757.10 g (35.0 mL)0.4801.2
N,N-dimethylformamide (DMF)C₃H₇NO73.090.2 g (~5 drops)0.0027Cat.

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Dropping funnel (optional, for controlled addition)

  • Gas outlet adapter connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize HCl and SO₂ fumes.

Step-by-Step Procedure
  • Reactor Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the reagents and product.[9]

  • Charging the Flask: To the 250 mL round-bottom flask, add o-toluic acid (54.06 g).

  • Reagent Addition: Carefully add thionyl chloride (57.10 g, 35.0 mL) to the flask, followed by the catalytic amount of DMF (0.2 g).[7] A slight excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid.[5]

  • Reaction: Heat the mixture to 90°C using the heating mantle while stirring continuously.[6][7] Maintain this temperature for approximately 3 hours. The reaction's progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is considered complete when the mixture becomes a clear, transparent solution.[6][7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation of Crude Product: Remove the excess thionyl chloride under reduced pressure. This can be done using a rotary evaporator with an appropriate trap system. This step is crucial and should be performed with care in the fume hood. The remaining liquid is the crude this compound.[1][4] A yield of over 95% is expected.[6][7]

Caption: Experimental workflow for the synthesis of this compound.

Purification Protocol: Vacuum Distillation

Crude this compound often contains non-volatile impurities, including unreacted o-toluic acid.[9] Vacuum distillation is the most effective method for purification, as it allows the compound to boil at a significantly lower temperature, thereby preventing thermal decomposition.[5][9][10]

Physical Properties for Distillation
PropertyValueConditions
Boiling Point212-214 °CAtmospheric Pressure
Boiling Point88-90 °C12 mmHg
Boiling Point86 °C5 mmHg
Density~1.185 g/mL25 °C

(Source:[3][10])

Step-by-Step Procedure
  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a Vigreux column for efficient separation.[9] Ensure all joints are properly sealed with vacuum grease.

  • Transfer Crude Product: Transfer the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Gradually apply vacuum from a vacuum pump protected by a cold trap. A stable vacuum of 10-15 mmHg is ideal.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect and discard any initial low-boiling fraction, which may contain residual volatile impurities.[9]

    • Main Fraction: Collect the pure this compound fraction at the expected boiling point for the applied pressure (e.g., 88-90 °C at 12 mmHg).[9]

    • End of Distillation: Stop the distillation before the flask boils to dryness to avoid overheating high-boiling residues, which could decompose.[9]

  • Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Transfer the purified product to a dry, tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.[9][11]

Analytical Characterization

Confirm the identity and purity of the distilled product using standard spectroscopic methods.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

  • C=O Stretch (Acyl Chloride): A strong, sharp absorption band around 1770-1815 cm⁻¹. This is a highly diagnostic peak for the acyl chloride functional group.[13]

  • Aromatic C=C Stretch: Medium absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band typically found in the 650-850 cm⁻¹ range.

  • Ortho-Disubstitution C-H Bend: A strong absorption band around 760 cm⁻¹ is characteristic of 1,2-disubstituted benzene rings.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is excellent for assessing purity.[12]

  • ¹H NMR (in CDCl₃):

    • Aromatic Protons (4H): A complex multiplet pattern between δ 7.2-8.2 ppm. The proton ortho to the carbonyl group will be the most downfield.[13][14]

    • Methyl Protons (3H): A sharp singlet around δ 2.5-2.6 ppm.[14]

  • ¹³C NMR (in CDCl₃):

    • Carbonyl Carbon (C=O): A signal in the δ 168-172 ppm region.

    • Aromatic Carbons: Multiple signals between δ 125-142 ppm.

    • Methyl Carbon: A signal around δ 20-22 ppm.

Environment, Health, and Safety (EHS) Protocol

Handling acyl chlorides and chlorinating agents requires strict adherence to safety protocols.[15][16]

Hazard Identification
  • This compound: Corrosive, causes severe skin burns and eye damage.[17][18] It is a lachrymator (induces tearing) and is moisture-sensitive, reacting with water to produce HCl gas.[2][4][18]

  • Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water to release HCl and SO₂ gases.[19][20] Inhalation can cause severe respiratory irritation and may be fatal.[20]

  • o-Toluic Acid: Solid irritant.[4]

Engineering Controls and PPE
  • Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[18][21]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[18][22]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[18][23]

    • Hand Protection: Wear chemical-resistant gloves (e.g., neoprene or nitrile). Double-gloving is recommended.

    • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[11][23]

Spill and Waste Management
  • Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite).[18] Do not use water.[18] The area should be evacuated and ventilated.

  • Quenching: Unused reagents and reaction residues must be quenched safely. Slowly add the material to a stirred, cold solution of sodium bicarbonate or another suitable base. Alternatively, alcohols like methanol or ethanol can be used to convert the acid chloride to a less reactive ester.[15] This process should be done in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

First Aid
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[18][23]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18][23]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][18]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction (insufficient time/temp).Ensure reaction is heated to 90°C and monitor for complete cessation of gas evolution. Increase reaction time if necessary.[5]
Loss of product during work-up/distillation.Optimize distillation conditions (pressure, temperature) to prevent product loss or decomposition. Ensure all transfers are done carefully.[9]
Moisture in glassware or reagents.Thoroughly dry all glassware before use. Use anhydrous reagents if possible.
Product is Dark or Decomposes During Distillation Overheating or prolonged heating.Use a well-controlled heating mantle. Perform distillation under a high vacuum to lower the boiling point.[9]
Presence of acidic/basic impurities.Ensure the crude material is free from strong acids or bases that could catalyze decomposition.
Impure Product After Distillation (per NMR/GC) Inefficient distillation.Use a more efficient fractional distillation column (e.g., longer Vigreux or packed column) to improve separation of impurities with similar boiling points.[9]
Impure starting material (o-toluic acid).Analyze the purity of the starting material before synthesis. Isomeric impurities in the starting acid will carry through to the final product.[9]

References

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  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
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  • Evergreensino. (2025). What are the safety precautions when using O - Toluoyl Chloride? - Blog.
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  • Lanxess. (n.d.). Thionyl chloride.
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  • ChemicalBook. (n.d.). This compound(933-88-0) 1H NMR spectrum.
  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
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Application Notes & Protocols: o-Toluoyl Chloride as a Reagent for the Esterification of Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of o-Toluoyl Chloride in Ester Synthesis

This compound, also known as 2-methylbenzoyl chloride, is a highly versatile acylating agent employed extensively in modern organic synthesis.[1][2] Its primary utility lies in the introduction of the o-toluoyl group into various molecules, most notably through the esterification of alcohols. The resulting o-toluate esters are not merely simple derivatives; they are valuable intermediates in the development of pharmaceuticals, agrochemicals, and fragrances.[1][3] The ortho-methyl group can confer unique conformational properties to the final molecules, making this class of esters particularly relevant for structure-activity relationship studies in drug discovery.[3]

The reaction of this compound with an alcohol is a classic example of nucleophilic acyl substitution. It is characterized by its typically rapid pace and high yields.[3] A critical feature of this transformation is the stoichiometric generation of hydrogen chloride (HCl) gas, a byproduct that must be neutralized to drive the reaction to completion.[3][4] The steric bulk imparted by the ortho-methyl group can also influence the reaction rate, distinguishing it from its meta- and para-isomers and sometimes necessitating more tailored reaction conditions, especially when reacting with sterically hindered alcohols.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for utilizing this compound in the esterification of alcohols.

The Reaction Mechanism: A Stepwise View of Nucleophilic Acyl Substitution

The esterification process proceeds via a well-established nucleophilic acyl substitution pathway.[3][5] The mechanism can be dissected into several key steps, each governed by fundamental principles of reactivity.

  • Nucleophilic Attack: The reaction is initiated by the alcohol, which functions as the nucleophile. The lone pair of electrons on the alcohol's oxygen atom attacks the highly electrophilic carbonyl carbon of the this compound.[4][6]

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[4]

  • Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, which is accompanied by the expulsion of the most stable leaving group—the chloride ion.[4][7]

  • Proton Transfer: The resulting intermediate is a protonated ester. The chloride ion or, more commonly, an added non-nucleophilic base (like pyridine or triethylamine) acts as a base to abstract the proton from the oxygen atom.[7] This step neutralizes the product and regenerates the base catalyst, yielding the final o-toluate ester and a hydrochloride salt byproduct.[3]

The inclusion of a base is critical. It serves to scavenge the HCl produced, preventing it from protonating the starting alcohol (rendering it non-nucleophilic) and driving the reaction equilibrium toward the formation of the ester product.[3][4]

Caption: Nucleophilic acyl substitution mechanism for this compound.

Core Protocol: Esterification of Primary and Secondary Alcohols

This protocol provides a generalized, robust procedure for the esterification of primary and secondary alcohols. Optimization may be required depending on the specific substrate.

Materials and Equipment
  • Reagents: Alcohol (1.0 eq.), this compound (1.05 eq.), Pyridine or Triethylamine (1.1–1.2 eq.), Anhydrous Dichloromethane (DCM), Deionized Water, 1M HCl, Saturated NaHCO₃ solution, Brine.

  • Equipment: Dry round-bottom flask, magnetic stir bar, nitrogen/argon inlet, dropping funnel, ice-water bath, separatory funnel, rotary evaporator.

Experimental Procedure
  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq.) and anhydrous DCM to a clean, dry round-bottom flask equipped with a magnetic stir bar.[3]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., pyridine, 1.1–1.2 eq.) to the stirred solution.[3]

  • Acyl Chloride Addition: Slowly add this compound (1.05 eq.) dropwise to the reaction mixture via a dropping funnel over 15–30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[3]

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[3][8]

  • Aqueous Work-up:

    • Quench the reaction by the slow addition of deionized water.[3]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove any o-toluic acid impurity), and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[3]

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the pure o-toluate ester.[3]

G A 1. Setup - Add Alcohol (1.0 eq) & Anhydrous DCM - Inert Atmosphere (N₂/Ar) B 2. Cool & Add Base - Cool to 0°C (Ice Bath) - Add Pyridine (1.1 eq) A->B C 3. Add Acyl Chloride - Add this compound (1.05 eq) dropwise - Maintain 0°C B->C D 4. Reaction - Warm to Room Temperature - Stir 2-4h, Monitor by TLC C->D E 5. Quench & Extract - Add Water - Transfer to Separatory Funnel - Extract with DCM D->E F 6. Wash Organic Layer - 1M HCl - Sat. NaHCO₃ - Brine E->F G 7. Dry & Concentrate - Dry over Na₂SO₄ - Filter - Rotary Evaporation F->G H 8. Purify - Column Chromatography or Distillation G->H I Pure o-Toluate Ester H->I

Caption: Step-by-step workflow for a typical esterification protocol.

Quantitative Data & Substrate Scope

The success and rate of the esterification are highly dependent on the structure of the alcohol.[3] The steric hindrance provided by the ortho-methyl group of this compound generally requires slightly more forcing conditions compared to its isomers, particularly with bulky alcohols.[3]

Alcohol TypeSubstrate ExampleRelative ReactivityTypical ConditionsExpected Outcome
Primary Benzyl AlcoholHigh0°C to RT, 1-3 hoursHigh yield, fast reaction.
Secondary CyclohexanolModerate0°C to RT, 2-6 hoursGood yield, reaction may require longer time compared to primary alcohols.
Hindered Secondary (-)-MentholModerate to LowRT to 40°C, 4-12 hoursSlower reaction rate due to steric clash. Gentle heating may be required.
Tertiary tert-ButanolVery LowMore specialized conditions required (e.g., using lithium tert-butoxide)Standard conditions are generally ineffective due to extreme steric hindrance.[10]

Safety, Handling, and Troubleshooting

Hazard Identification and Safe Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.[11]

  • Corrosive: Causes severe skin burns and eye damage.[11][12][13] It is extremely destructive to the tissue of mucous membranes and the upper respiratory tract.

  • Lachrymator: Vapors cause tearing.[11][12][13]

  • Moisture Sensitive: Reacts with water to produce corrosive hydrogen chloride gas.[9][12] All reactions must be conducted under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[11] Wear safety goggles and a face shield, chemical-resistant gloves, and a lab coat.[11]

  • Storage: Store in a cool, dry place in a tightly sealed container in a corrosives area, away from incompatible materials like water, strong bases, and alcohols.[12]

First-Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

Troubleshooting Guide
IssueProbable CauseRecommended Solution
Low or No Yield of Ester Moisture contamination in the solvent, reagents, or glassware.Ensure all glassware is oven-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Run the reaction under a positive pressure of an inert gas (N₂ or Ar).[9]
Final Product is Contaminated with o-Toluic Acid Hydrolysis of unreacted this compound during the reaction or work-up.This is a very common issue.[9] During the aqueous work-up, perform a thorough wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will convert the acidic o-toluic acid into its water-soluble sodium salt, removing it from the organic layer.[9]
Reaction is Sluggish or Incomplete Significant steric hindrance from the alcohol substrate.Increase the reaction time. Consider gentle heating (e.g., to 40 °C) after the initial addition at 0 °C. Ensure an adequate amount of base is present to drive the reaction forward.

Conclusion

The esterification of alcohols using this compound is a fundamental, efficient, and versatile transformation in organic synthesis.[3] Its high reactivity makes it suitable for a wide range of primary and secondary alcohols, yielding valuable o-toluate esters. The key to success lies in the rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride and the use of a stoichiometric amount of a non-nucleophilic base to neutralize the HCl byproduct.[3][9] By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and effectively employ this compound to advance their synthetic objectives in pharmaceutical, agrochemical, and materials science research.

References

  • Application Notes and Protocols for the Esterification of this compound with Alcohols. Benchchem.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
  • An In-depth Technical Guide to this compound: Safety D
  • This compound - Safety D
  • SAFETY DATA SHEET - this compound. MilliporeSigma.
  • Application Notes and Protocols: Esterification of Alcohols with m-Toluoyl Chloride. Benchchem.
  • Application Notes and Protocols: this compound as an Acylating Agent in Organic Synthesis. Benchchem.
  • How does M-Toluoyl Chloride react with alcohols? Blog.
  • Application Notes and Protocols: The Role of this compound in the Synthesis of Pharmaceutical Intermedi
  • What are the reaction products of M-Toluoyl Chloride and alcohols? Blog.
  • tert-BUTYL p-TOLU
  • Understanding this compound: Properties, Applications, and Synthesis for Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: this compound Reactions. Benchchem.
  • Esterific

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Application Notes & Protocols: Strategic Use of o-Toluoyl Chloride for the Protection of Amine Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures.[1][2] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions.[3][4] This guide provides an in-depth exploration of o-toluoyl chloride as a robust reagent for the protection of primary and secondary amines. The resulting N-(o-toluoyl) amides exhibit significant stability, offering a distinct advantage in complex synthetic routes where orthogonality is required. We will dissect the underlying mechanism, provide detailed, field-tested protocols for both protection and deprotection, and contextualize the use of the o-toluoyl group against more common amine protecting groups.

Introduction: The Rationale for Amine Protection

The amine functional group is a cornerstone of countless pharmaceuticals, agrochemicals, and functional materials.[5] However, its inherent nucleophilicity and basicity present a significant challenge in synthesis, as it can react with a wide array of electrophilic reagents and influence reaction conditions. To ensure chemoselectivity, a protecting group is often introduced to temporarily convert the amine into a less reactive functional group, such as an amide or carbamate.[3][4]

An ideal protecting group should be:

  • Easily and efficiently introduced in high yield.[6]

  • Stable to a wide range of reaction conditions.[6]

  • Selectively removed under specific conditions that do not affect other functional groups.[6]

  • Readily available and cost-effective.[6]

While carbamates like Boc (acid-labile), Cbz (removed by hydrogenolysis), and Fmoc (base-labile) are widely used, there is a persistent need for protecting groups with alternative stability profiles.[7] The o-toluoyl group, installed via this compound, forms a highly stable amide linkage, providing an orthogonal protection strategy valuable in complex total synthesis.[1][8]

Mechanism of Protection: Nucleophilic Acyl Substitution

The protection of an amine with this compound proceeds via a classic nucleophilic acyl substitution mechanism.[9] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[5]

The mechanism unfolds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate.[9]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The protonated amide is then neutralized by the base.[9]

Caption: General mechanism of amide formation from this compound.

Experimental Protocols

Protocol 1: Protection of a Primary Amine (e.g., Aniline)

This protocol details the synthesis of N-phenyl-2-methylbenzamide, a representative procedure for the protection of an aromatic amine using Schotten-Baumann conditions.[9]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the amine (e.g., 2.5 mL, ~2.6 g of aniline) in 25 mL of 10% aqueous NaOH solution.[9]

  • Cooling: Cool the mixture in an ice bath with vigorous stirring to maintain a temperature between 0-5 °C. The low temperature helps to control the exothermic nature of the reaction.

  • Addition of Acyl Chloride: Slowly add this compound (e.g., 3.5 mL, ~4.3 g) dropwise from a dropping funnel to the stirred solution over 10-15 minutes. Maintain the temperature below 10 °C.[9] The dropwise addition is critical to prevent localized heating and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated white solid product by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the solid cake thoroughly with cold deionized water to remove any inorganic salts (e.g., NaCl) and excess NaOH.

  • Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield fine white crystals.

ParameterConditionRationale
Amine Aniline (1.0 eq)Model primary aromatic amine.
Acylating Agent This compound (1.0 eq)Introduces the protecting group.
Base NaOH (in 10% aq. solution)Neutralizes the HCl byproduct.
Solvent WaterBiphasic system typical for Schotten-Baumann.
Temperature 0-10 °C during additionControls the exothermicity of the reaction.
Typical Yield 85-95%High efficiency is a key feature of this protection.
Protocol 2: Deprotection of an o-Toluoyl Amide

The stability of the amide bond is a double-edged sword; it provides robustness during synthesis but requires forceful conditions for cleavage.[10][11] Deprotection is typically achieved by vigorous acid or base hydrolysis.

Materials:

  • N-(o-toluoyl) protected amine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%) or 6 M H₂SO₄

  • or Sodium Hydroxide (NaOH) pellets

  • Reflux condenser

  • Ethanol or Dioxane (as co-solvent)

Procedure (Acidic Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, suspend the protected amine (1.0 eq) in a mixture of concentrated HCl and water (e.g., a 1:1 v/v ratio). An organic co-solvent like ethanol may be added to improve solubility.

  • Reaction: Heat the mixture to reflux (typically >100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking aliquots and analyzing for the disappearance of starting material. This can take several hours to overnight, depending on the substrate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization & Extraction: Carefully basify the acidic solution with a concentrated NaOH solution until the pH is >10 to deprotonate the amine product. The free amine can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the amine by column chromatography, distillation, or recrystallization as appropriate.

Causality Note: The high stability of the amide bond is due to resonance delocalization of the nitrogen lone pair into the carbonyl group, giving the C-N bond partial double-bond character. Overcoming this requires high energy input (heat) and harsh reagents (strong acid/base) to protonate the carbonyl oxygen (acid-catalyzed) or facilitate direct nucleophilic attack by hydroxide (base-catalyzed) at the carbonyl carbon.

Experimental_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol p_setup 1. Setup (Amine + Base in Solvent) p_cool 2. Cool to 0 °C p_setup->p_cool p_add 3. Add o-Toluoyl-Cl (Dropwise) p_cool->p_add p_react 4. React at RT p_add->p_react p_workup 5. Workup (Quench, Extract, Wash) p_react->p_workup p_purify 6. Purify (Recrystallization or Chromatography) p_workup->p_purify p_product Protected Amine (o-Toluoyl Amide) p_purify->p_product d_setup 1. Setup (Amide + Strong Acid/Base) d_reflux 2. Reflux (High Temp, >12h) d_setup->d_reflux d_workup 3. Workup (Neutralize, Extract) d_reflux->d_workup d_purify 4. Purify d_workup->d_purify d_product Free Amine d_purify->d_product

Caption: General experimental workflows for amine protection and deprotection.

Orthogonality and Strategic Value

The primary advantage of the o-toluoyl protecting group is its exceptional stability, which makes it orthogonal to many other common protecting groups.[1][8] Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting the others.[1][3]

The o-toluoyl amide is stable to:

  • Acidic conditions used to remove Boc groups (e.g., TFA, HCl in dioxane).

  • Basic conditions used to remove Fmoc groups (e.g., piperidine in DMF).

  • Catalytic hydrogenation used to remove Cbz and benzyl (Bn) groups (e.g., H₂, Pd/C).

This robustness allows for complex chemical transformations to be performed on other parts of the molecule while the amine remains securely protected.

Protecting GroupStructure (R-PG)Cleavage ConditionsOrthogonal to o-Toluoyl?
o-Toluoyl (o-Tol) R-NH-CO-(o-tolyl)Strong Acid or Base + Heat-
Boc R-NH-COOtBuMild to Strong Acid (TFA, HCl)Yes
Cbz R-NH-COOCH₂PhH₂, Pd/C (Hydrogenolysis)Yes
Fmoc R-NH-CO-FmBase (e.g., Piperidine)Yes

This table clearly demonstrates that the conditions required to remove the most common amine protecting groups will leave the o-toluoyl amide intact, making it a valuable tool for orthogonal synthetic strategies.

Conclusion

This compound is a highly effective reagent for the protection of primary and secondary amines, yielding exceptionally stable o-toluoyl amides.[5][12] While the installation is straightforward and high-yielding, the subsequent deprotection requires vigorous conditions, a factor that must be carefully considered during synthetic planning. The true strength of the o-toluoyl group lies in its orthogonality to acid-labile, base-labile, and hydrogenolysis-labile protecting groups, providing chemists and drug development professionals with a robust option for safeguarding amines during complex, multi-step syntheses.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Amides from this compound and Amines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides and Esters using this compound. BenchChem.
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  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights.
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  • Master Organic Chemistry. Amine Protection and Deprotection.
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  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Greenberg, M. M. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.

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Application Note: o-Toluoyl Chloride in the Preparation of Novel Aromatic Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

o-Toluoyl chloride (2-methylbenzoyl chloride) is a highly reactive aromatic acyl chloride that serves as a versatile building block in organic synthesis.[1] While traditionally used in the production of pharmaceuticals, dyes, and agrochemicals, its utility is expanding into materials science for the creation of novel polymers.[2][3] The presence of the acyl chloride functional group allows for efficient participation in step-growth polymerization reactions, particularly polycondensation.[2][4]

A key distinguishing feature of this compound is the methyl group positioned ortho to the acyl chloride. This substitution introduces steric hindrance that can significantly influence the polymerization process and the final properties of the resulting polymer.[1][5] Unlike its meta and para isomers which are used to produce high-performance materials, the ortho isomer can disrupt polymer chain packing, potentially leading to materials with enhanced solubility, lower melting points, and modified mechanical properties.[5] This application note provides detailed protocols for the synthesis of novel polyamides and polyesters using this compound via interfacial polycondensation, discusses characterization methods, and explores the anticipated properties of these unique materials.

Scientific Principle: Interfacial Polycondensation

The reaction of an acyl chloride with a nucleophile (such as an amine or an alcohol) is extremely rapid and produces hydrochloric acid (HCl) as a byproduct.[6][7] For high molecular weight polymer synthesis, this reaction must be carefully controlled. Interfacial polycondensation is an ideal technique for this purpose.

The process involves two immiscible liquid phases. Typically, the nucleophilic monomer (a diamine or a diol) is dissolved in an aqueous phase, often with a base (like NaOH or pyridine) to neutralize the HCl byproduct.[7][8] The electrophilic monomer, this compound, is dissolved in an immiscible organic solvent (e.g., dichloromethane or toluene).[7] Polymerization occurs at the interface between the two layers.

Key Advantages of this Method:

  • High Reaction Rate: The reaction is fast and can be performed at room temperature.

  • No Strict Stoichiometry: The process is less sensitive to the overall stoichiometric balance of the two monomers compared to bulk polymerization, as the reaction is confined to the interface.

  • High Molecular Weight: High molecular weight polymers can be formed rapidly.

  • Byproduct Management: The acid byproduct is immediately neutralized in the aqueous phase, preventing it from interfering with the polymerization.[7]

Below is a logical workflow for a typical interfacial polycondensation experiment.

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification prep_aq Prepare Aqueous Phase: Diamine/Diol + Base in Water combine Combine Phases Gently (Organic over Aqueous) prep_aq->combine prep_org Prepare Organic Phase: This compound in Solvent prep_org->combine polymerization Polymer Forms at Interface (Stir vigorously if required) combine->polymerization isolate Isolate Polymer (Precipitation/Filtration) polymerization->isolate wash Wash Polymer (Water, Methanol, etc.) isolate->wash dry Dry Under Vacuum wash->dry charac Characterization (FT-IR, NMR, TGA) dry->charac

Caption: General workflow for interfacial polycondensation.

Protocol 1: Synthesis of a Novel Polyamide

This protocol details the synthesis of a polyamide from this compound and 4,4'-oxydianiline (ODA). The resulting polymer is expected to have an amorphous structure due to the non-linear nature of the ODA monomer and the steric hindrance from the ortho-methyl groups.

Materials and Equipment
Reagent/EquipmentDetails
This compoundPurity ≥ 99%
4,4'-Oxydianiline (ODA)Purity ≥ 98%
Sodium Hydroxide (NaOH)Reagent grade pellets
Dichloromethane (DCM)Anhydrous, reagent grade
Deionized WaterHigh purity
MethanolReagent grade
Beakers & Stir PlateAppropriate sizes
Separatory Funnel500 mL or 1 L
Buchner Funnel & Filter PaperFor vacuum filtration
Vacuum OvenFor drying the final product
Step-by-Step Methodology
  • Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 2.00 g (10.0 mmol) of 4,4'-oxydianiline and 0.88 g (22.0 mmol) of NaOH in 100 mL of deionized water. Stir until all solids have dissolved. This may require gentle warming. Cool the solution to room temperature.

  • Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 3.09 g (20.0 mmol) of this compound in 100 mL of anhydrous dichloromethane (DCM).

  • Initiate Polymerization: Carefully pour the organic phase (DCM solution) over the aqueous phase in a larger beaker (e.g., 500 mL) to minimize initial mixing. A polymer film will form instantly at the interface.

  • Promote Polymer Growth: For a higher yield and molecular weight, the mixture should be stirred vigorously for 15-30 minutes using a mechanical stirrer. This breaks the interface and creates a larger surface area for reaction, resulting in the precipitation of the polymer as a fibrous solid.

  • Isolate the Crude Polymer: Decant the majority of the solvent. Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Purify the Polymer:

    • Wash the polymer solid in the funnel sequentially with 100 mL of deionized water and 100 mL of methanol to remove unreacted monomers, salts, and oligomers.

    • For further purification, the solid can be re-slurried in 200 mL of hot water, stirred for 20 minutes, and filtered again.

  • Drying: Dry the purified white, fibrous polymer in a vacuum oven at 60-80°C overnight or until a constant weight is achieved.

G otc n this compound (in Organic Phase) polyamide Polyamide Repeat Unit otc->polyamide Polycondensation oda n 4,4'-Oxydianiline (in Aqueous Phase) oda->polyamide base + 2n NaOH nacl + 2n NaCl water + 2n H₂O

Caption: Polycondensation reaction for polyamide synthesis.

Protocol 2: Synthesis of a Novel Aromatic Polyester (Polyarylate)

This protocol describes the synthesis of a polyarylate from this compound and Bisphenol A. The inclusion of a phase transfer catalyst (PTC) is crucial for polyesters, as the phenoxide nucleophile is less reactive than an amine.

Materials and Equipment
Reagent/EquipmentDetails
This compoundPurity ≥ 99%
Bisphenol APurity ≥ 99%
Sodium Hydroxide (NaOH)Reagent grade pellets
Benzyltriethylammonium ChloridePhase Transfer Catalyst (PTC), reagent grade
Chloroform or DCMAnhydrous, reagent grade
Deionized WaterHigh purity
AcetoneReagent grade
Beakers & High-Speed StirrerE.g., a blender or homogenizer
Buchner Funnel & Filter PaperFor vacuum filtration
Vacuum OvenFor drying the final product
Step-by-Step Methodology
  • Prepare the Aqueous Phase: In a 500 mL beaker, dissolve 2.28 g (10.0 mmol) of Bisphenol A, 0.88 g (22.0 mmol) of NaOH, and 0.23 g (1.0 mmol) of benzyltriethylammonium chloride in 150 mL of deionized water. Stir until a clear solution is formed.

  • Prepare the Organic Phase: In a separate beaker, dissolve 3.09 g (20.0 mmol) of this compound in 100 mL of chloroform.

  • Initiate Polymerization: Transfer the aqueous solution to a high-speed blending apparatus. Turn on the stirrer to a high setting and rapidly add the organic phase all at once.

  • Promote Polymer Growth: Continue vigorous stirring for 5-10 minutes. The polymer will precipitate from the emulsion as a fine powder or fibrous solid.

  • Isolate the Crude Polymer: Pour the reaction mixture into a large beaker containing 300 mL of a non-solvent like acetone or methanol to fully precipitate the polymer. Collect the solid by vacuum filtration.

  • Purify the Polymer:

    • Wash the collected polymer thoroughly with deionized water to remove the catalyst and salts.

    • Perform a final wash with methanol to remove residual organic impurities.

  • Drying: Dry the purified white polymer powder in a vacuum oven at 80-100°C overnight.

Polymer Characterization and Expected Properties

The synthesized polymers should be characterized to confirm their structure and evaluate their properties.

TechniquePurpose & Expected Results
FT-IR Structure Confirmation: For the polyamide, expect a strong C=O stretch (amide I) around 1650 cm⁻¹ and an N-H bend (amide II) around 1540 cm⁻¹. For the polyester, a strong ester C=O stretch should appear around 1735 cm⁻¹.[9]
NMR Detailed Structure: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆ or DMAc) can confirm the precise chemical structure and purity of the polymer repeat unit.
TGA Thermal Stability: Thermogravimetric analysis will determine the polymer's decomposition temperature, indicating its thermal stability. Aromatic polyamides and polyesters are generally stable to >400°C.
DSC Thermal Transitions: Differential Scanning Calorimetry can identify the glass transition temperature (Tg). The ortho-methyl group is expected to increase chain separation, potentially lowering Tg compared to polymers made from meta or para isomers.
Solubility Processability: Test solubility in various organic solvents (e.g., NMP, DMAc, DMF, chloroform). The steric hindrance from the ortho-methyl group is predicted to disrupt crystal packing, likely enhancing solubility relative to analogous polymers from terephthaloyl chloride.

Troubleshooting and Safety Considerations

  • Problem: Low polymer yield or molecular weight.

    • Cause: Premature hydrolysis of this compound.[6]

    • Solution: Use anhydrous organic solvents and ensure the acyl chloride is of high purity. Handle it quickly in a dry environment.

  • Problem: Polymer clumps or forms a weak film.

    • Cause: Inefficient stirring or incorrect phase concentrations.

    • Solution: Ensure vigorous, high-shear stirring, especially for the polyester synthesis, to maximize the interfacial surface area.

  • Safety:

    • This compound is corrosive and reacts with moisture to release HCl gas.[6] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Dichloromethane and chloroform are hazardous and volatile. All operations should be performed in a well-ventilated fume hood.

    • Sodium hydroxide is caustic. Avoid skin contact.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.).
  • Evergreensino Chemical Co.,Ltd. (2025).
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  • BenchChem. (n.d.). Optimizing this compound synthesis yield and purity.
  • Evergreensino Chemical Co.,Ltd. (2025).
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  • ChemicalBook. (n.d.). This compound synthesis.
  • ChemicalBook. (2025). This compound | 933-88-0.
  • BenchChem. (n.d.). Preventing hydrolysis of this compound during reactions.
  • Scribd. (n.d.). Synthesis of Polyamide.
  • Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. (2024).
  • Der Pharma Chemica. (n.d.).
  • Evergreensino Chemical Co.,Ltd. (2025). What are the differences between M-Toluoyl Chloride and other toluoyl chlorides? - Blog.
  • SciSpace. (n.d.).
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  • International Scientific Organization. (2012). Preparation and characterization of polyesters with controlled molecular weight method.
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Application Notes and Protocols for the Acylation of Aromatic Compounds with o-Toluoyl Chloride and a Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a foundational electrophilic aromatic substitution reaction in organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] These ketones are not merely synthetic endpoints but serve as pivotal intermediates in the manufacturing of a wide array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This guide provides an in-depth technical overview and detailed protocols for the acylation of aromatic compounds using o-toluoyl chloride as the acylating agent, facilitated by a Lewis acid catalyst.

This compound (2-methylbenzoyl chloride) is a particularly valuable reagent for introducing the o-toluoyl moiety onto an aromatic ring. The presence of the ortho-methyl group provides specific steric and electronic characteristics that can be leveraged for controlled and selective syntheses in complex molecules.[3] The reaction is particularly significant in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs).[3]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product.[2][4] This deactivation prevents subsequent acylation reactions, thus ensuring the formation of a monoacylated product.[4][5] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that can complicate Friedel-Crafts alkylations.[4][6]

Reaction Mechanism: The Role of the Lewis Acid Catalyst

The acylation of an aromatic compound with this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The choice of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is critical for the reaction to proceed efficiently.[6][7]

The mechanism can be broken down into the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound. This polarization of the carbon-chlorine bond facilitates its cleavage, leading to the formation of a resonance-stabilized acylium ion. This acylium ion is a potent electrophile.[4][5]

  • Electrophilic Attack: The electron-rich π system of the aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex.[8]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[4][8]

  • Product-Catalyst Complex Formation: The resulting aryl ketone product, being a Lewis base, readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[4] This complexation is often irreversible under the reaction conditions, necessitating the use of stoichiometric or slightly excess amounts of the catalyst.[4][9] The desired ketone is liberated during an aqueous workup.[4][10]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation o-Toluoyl_chloride This compound Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex o-Toluoyl_chloride->Acylium_ion_complex AlCl3 AlCl₃ (Lewis Acid) Aromatic_ring Aromatic Ring (e.g., Benzene) Arenium_ion Arenium Ion (Sigma Complex) Aromatic_ring->Arenium_ion + Acylium Ion Product_complex Product-AlCl₃ Complex Arenium_ion->Product_complex Final_Product Aryl Ketone Product_complex->Final_Product

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the acylation of aromatic compounds with this compound. All operations involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

General Experimental Workflow

Caption: General Experimental Workflow.

Protocol 1: Acylation of Benzene with this compound

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Anhydrous benzene

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser with a drying tube or nitrogen inlet.

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.3 equivalents). Add anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 10 °C.[1]

  • Substrate Addition: After the initial addition, add a solution of anhydrous benzene (1.2 equivalents) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.[1]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1][11] This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[12]

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2-methylbenzophenone.

Protocol 2: Acylation of Toluene with this compound

This procedure is analogous to Protocol 1, with toluene serving as the aromatic substrate.

Key Modifications:

  • In step 5, use anhydrous toluene (1.2 equivalents) instead of benzene.

  • The methyl group of toluene is an ortho, para-director. Due to the steric hindrance of the o-toluoyl acylium complex, the major product expected is 4-methyl-2'-methylbenzophenone.[1] Some 2-methyl-2'-methylbenzophenone may also be formed.

  • Purification by column chromatography is often necessary to separate the isomers.[1]

Quantitative Data Summary

The efficiency of Friedel-Crafts acylation is dependent on the substrate, catalyst loading, and reaction conditions. The following table provides representative data for the acylation of various aromatic compounds.

Aromatic SubstrateAcylating AgentLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Major Product(s)Yield (%)
BenzeneThis compoundAlCl₃ (1.3)DCM0 to RT22-Methylbenzophenone~85
TolueneThis compoundAlCl₃ (1.3)DCM0 to RT24-Methyl-2'-methylbenzophenone~90 (para)
AnisoleThis compoundAlCl₃ (1.3)DCM0 to RT1.54-Methoxy-2'-methylbenzophenone>95 (para)
ChlorobenzeneThis compoundAlCl₃ (1.5)CS₂RT44-Chloro-2'-methylbenzophenone~70 (para)

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalyst (hydrolyzed AlCl₃)Use fresh, anhydrous AlCl₃. Handle in a glovebox or under a dry, inert atmosphere.
Deactivated aromatic substrateFriedel-Crafts acylation is generally unsuccessful with strongly deactivated rings (e.g., nitrobenzene).
Insufficient reaction time or temperatureIncrease reaction time and/or temperature. Monitor by TLC.
Formation of multiple products Isomer formation with substituted arenesOptimize reaction conditions (temperature, solvent) to favor the desired isomer. Purification by chromatography may be required.
Low yield after workup Incomplete quenching of the AlCl₃ complexEnsure thorough mixing with ice and HCl during workup.
Product loss during extractionPerform multiple extractions with the organic solvent.

Safety Precautions

A thorough understanding of the hazards associated with the reagents is paramount for the safe execution of this reaction.

  • This compound: This reagent is corrosive, moisture-sensitive, and a lachrymator.[1][13] It can cause severe skin burns and eye damage.[1][13] It reacts with water, including atmospheric moisture, to produce hazardous hydrogen chloride (HCl) gas.[1]

  • Aluminum Chloride (Anhydrous): AlCl₃ is a water-sensitive, corrosive solid.[12][14] It reacts violently with water, releasing significant heat and HCl gas.[14] Inhalation of the dust can cause respiratory irritation.[14]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[13][15]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[15][16]

  • Respiratory Protection: All handling of this compound and anhydrous AlCl₃ should be conducted in a well-ventilated chemical fume hood.[13][15]

Handling and Emergency Procedures:

  • Spills: In case of a spill, absorb the material with an inert, dry absorbent such as sand or vermiculite.[13] Do not use water.[13]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][17] Seek immediate medical attention.[13][17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13][17] Seek immediate medical attention.[13][17]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[15][17] Seek immediate medical attention.[15][17]

References

  • Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using this compound - Benchchem.
  • A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers - Benchchem.
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  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Application Notes and Protocols: this compound as an Acylating Agent in Organic Synthesis - Benchchem.
  • Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acyl
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • A Researcher's Guide to Acylation: Evaluating Alternatives to this compound - Benchchem.
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  • A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure | Journal of Chemical Education - ACS Publications. [Link]

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  • 1 - Safety Data Sheet. [Link]

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Application Notes and Protocols: The Strategic Use of o-Toluoyl Chloride in the Synthesis of SARS-CoV-2 3CLpro Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Viral Replication

The global health crisis initiated by SARS-CoV-2 underscored the urgent need for potent antiviral therapeutics. A primary target in this endeavor is the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is a cornerstone of the viral life cycle, responsible for cleaving large viral polyproteins into functional non-structural proteins that are essential for viral replication and transcription.[1][2][3]

The 3CLpro enzyme is an ideal drug target because it is highly conserved across coronaviruses and, crucially, lacks a close human homolog. This distinction allows for the development of specific inhibitors with a potentially high therapeutic index and minimal off-target effects.[2] A leading strategy in inhibitor design is the creation of peptidomimetic compounds that mimic the natural substrates of 3CLpro, thereby blocking its active site.[4][5] These inhibitors are designed to fit precisely within the enzyme's substrate-binding subsites, conventionally labeled S1, S2, S3, and S4.[6][7]

In this context, o-toluoyl chloride (2-methylbenzoyl chloride) emerges as a critical chemical reagent. It serves as an efficient acylating agent for introducing the o-toluoyl group into inhibitor scaffolds.[8] This structural motif is particularly effective as a bulky, hydrophobic moiety that can form stabilizing interactions within the P3 or P4 binding pockets of the 3CLpro enzyme, enhancing the inhibitor's overall potency and binding affinity.[4][6]

Rationale and Mechanistic Insights

The Strategic Importance of the P3/P4 Binding Pockets

The design of potent peptidomimetic inhibitors relies on optimizing the interactions at each subsite of the protease. While the P1 and P2 positions are critical for specificity and covalent binding with the catalytic Cys145 residue, the P3 and P4 positions play a crucial role in expanding the interaction area and stabilizing the inhibitor-enzyme complex.[2] The introduction of a sterically substantial and hydrophobic group, such as the o-toluoyl moiety, can effectively occupy the S3 or S4 subsites, forming favorable hydrophobic interactions that anchor the inhibitor in the active site.[6]

Chemical Reactivity and Amide Bond Formation

This compound is a highly reactive acyl chloride.[8][9] Its utility in this synthetic context stems from the high electrophilicity of the carbonyl carbon. This allows it to undergo a robust nucleophilic acyl substitution reaction with primary or secondary amines present on the core scaffold of the inhibitor.[9]

The reaction, typically performed under Schotten-Baumann or analogous conditions, involves the lone pair of electrons from the amine's nitrogen atom attacking the carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming a highly stable amide bond. A non-nucleophilic base is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8][10] The ortho-methyl group on the toluoyl ring introduces a degree of steric hindrance, which can modulate reactivity but does not prevent the desired acylation.[11]

General Synthetic Workflow and Visualization

The overall process involves the coupling of an inhibitor scaffold containing a nucleophilic amine with this compound to yield the final acylated product. This key step is illustrated in the workflow diagram below.

G cluster_1 Reaction Conditions cluster_2 Product Scaffold Inhibitor Scaffold (with free -NH2 group) Conditions Anhydrous Solvent (DCM/THF) Non-nucleophilic Base (Et3N) Inert Atmosphere (N2) 0°C to Room Temp Scaffold->Conditions Step 1: Dissolution oTC This compound oTC->Conditions Step 2: Slow Addition FinalInhibitor Final SARS-CoV-2 3CLpro Inhibitor (with o-Toluoyl group) Conditions->FinalInhibitor Step 3: Acylation & Work-up

Caption: General workflow for the synthesis of a 3CLpro inhibitor using this compound.

Detailed Experimental Protocol

This protocol provides a generalized, step-by-step methodology for the N-acylation of a pharmaceutical intermediate using this compound.

Materials and Reagents
  • Inhibitor precursor containing a primary or secondary amine (1.0 eq)

  • This compound (1.05 - 1.2 eq)[11]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.1 - 1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment
  • Flame- or oven-dried round-bottom flasks and glassware

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel or syringe pump

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, dissolve the amine-containing inhibitor precursor (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Stir the solution until all solids have dissolved.

    • Causality Note: An inert and anhydrous environment is critical. This compound readily hydrolyzes in the presence of water to form o-toluic acid, which reduces yield and complicates purification.[11]

  • Addition of Acylating Agent: Cool the stirred solution to 0 °C using an ice-water bath. In a separate dry flask, prepare a solution of this compound (1.05 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel.[8]

    • Causality Note: The reaction is exothermic. Slow addition at low temperatures helps to control the reaction rate, prevent side reactions, and ensure safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC. Spot the reaction mixture against the starting amine precursor. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove HCl salt and any o-toluic acid byproduct).

      • Deionized water.

      • Brine (to facilitate phase separation).

    • Causality Note: The basic wash with NaHCO₃ is essential for removing the acidic byproduct o-toluic acid by converting it into its water-soluble sodium salt.[11]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure acylated product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Analysis and Expected Results

The successful synthesis will yield the N-(o-toluoyl) derivative of the inhibitor scaffold, typically as a white to off-white solid. The following table summarizes key parameters for this synthetic protocol.

ParameterTypical Value / ObservationRationale
Reactant Ratio 1.0 eq Amine : 1.05-1.2 eq Acyl ChlorideA slight excess of the acyl chloride ensures complete consumption of the more valuable amine precursor.
Reaction Time 2-6 hoursVaries based on the nucleophilicity and steric hindrance of the amine. Monitored by TLC.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side product formation.
Expected Yield 70-95% (post-purification)Dependent on the specific substrate and adherence to anhydrous conditions.
¹H NMR Signature Appearance of aromatic protons and a methyl singlet (~2.5 ppm) from the o-toluoyl group; downfield shift of protons near the newly formed amide.Confirms successful acylation.
Mass Spec (ESI+) Detection of [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the final product.Confirms the correct molecular formula.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of this compound: Reagent was deactivated by moisture.[11]2. Impure Reagents: Starting acyl chloride was already hydrolyzed.1. Ensure all glassware is rigorously dried and the reaction is run under a positive pressure of inert gas. Use freshly opened or distilled anhydrous solvents.2. Check the purity of this compound via ¹H NMR for a broad singlet above 10 ppm, indicating o-toluic acid.[11]
Complex Crude Mixture / Difficult Purification Presence of o-Toluic Acid: Incomplete removal during work-up.Repeat the work-up, ensuring a thorough wash with saturated NaHCO₃ or a dilute NaOH solution to extract the acidic byproduct into the aqueous layer.[10][11]
Reaction Stalls Steric Hindrance: The ortho-methyl group on this compound or a bulky amine precursor is slowing the reaction.[11]Increase the reaction time. If still stalled, gently warm the reaction mixture (e.g., to 40 °C) and continue to monitor by TLC. A stronger, non-nucleophilic base could also be considered.

Safety Precautions

  • This compound: This reagent is corrosive, a lachrymator, and reacts violently with water.[12] It must be handled in a certified chemical fume hood at all times. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with care and ensure proper ventilation.

  • Quenching: The work-up and quenching procedures should be performed carefully, as the reaction of residual acyl chloride with water generates HCl gas.

Conclusion

This compound is a valuable and highly effective reagent in the medicinal chemist's toolbox for the development of SARS-CoV-2 3CLpro inhibitors. Its straightforward and high-yielding reactivity to form robust amide bonds allows for the strategic incorporation of the o-toluoyl group, a key structural element for enhancing inhibitor binding affinity through interactions with the P3/P4 subsites of the enzyme. The protocols and insights provided herein offer a comprehensive guide for researchers aiming to leverage this chemistry in the rational design and synthesis of novel antiviral agents.

References

  • Giacovelli, F., et al. (2022). 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials. PMC. Available at: [Link]

  • Zhang, L., et al. (2020). What coronavirus 3C-like protease tells us: From structure, substrate selectivity, to inhibitor design. PMC. Available at: [Link]

  • Zhang, L., et al. (2021). The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020. European Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025).
  • Konno, S., et al. (2022). Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds. PMC. Available at: [Link]

  • Stille, T., et al. (2022). Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • This compound Blog. (2025). What substances can react with O - Toluoyl Chloride?. prochemonline.com.
  • BenchChem. (2025). In-Depth Technical Guide: Discovery and Synthesis of SARS-CoV-2 3CLpro-IN-21. BenchChem.
  • Ghosh, A. K., et al. (2005). Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, S., et al. (2022). Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020. PMC. Available at: [Link]

  • University of Kansas. Design and Synthesis of Proteinase Inhibitors. chem.ku.edu. Available at: [Link]

  • Ghosh, A. K., et al. (2010). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PMC. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2. Future Medicinal Chemistry. Available at: [Link]

  • Teli, M. K., et al. (2023). Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. PMC. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: this compound Reactions. BenchChem.
  • Blanchard, J. E., et al. (2004). Identification of Novel Inhibitors of the SARS Coronavirus Main Protease 3CLpro. Journal of Biological Chemistry. Available at: [Link]

  • Fässler, J., et al. (2000). Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2023). Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses.
  • BenchChem. (2025). Application Notes and Protocols: this compound as an Acylating Agent in Organic Synthesis. BenchChem.
  • Kim, Y., et al. (2022). A Study of Drug Repurposing to Identify SARS-CoV-2 Main Protease (3CLpro) Inhibitors. Pharmaceuticals (Basel). Available at: [Link]

  • ResearchGate. (2022). Nirmatrelvir can inhibit 3CLpro, an enzyme involved in maturation of proteins... ResearchGate. Available at: [Link]

  • Stille, T., et al. (2022). Design, Synthesis and Biological Evaluation of Novel SARS-CoV-2 3CLpro Covalent Inhibitors.
  • ResearchGate. (2023). Chemical structures of different 3CLpro inhibitors. ResearchGate. Available at: [Link]

  • Ho, B., et al. (2023). Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro. Journal of Chemical Information and Modeling. Available at: [Link]

  • Stille, T., et al. (2022). Design, synthesis and biological evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. ChemRxiv. Available at: [Link]

  • de la Torre-Aláez, M., & Pérez-Serrano, M. D. (2022). [Nirmatrelvir plus ritonavir (Paxlovid) a potent SARS-CoV-2 3CLpro protease inhibitor combination]. Revista Espanola de Quimioterapia. Available at: [Link]

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Handling and quenching procedures for o-Toluoyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Handling and Quenching of o-Toluoyl Chloride Reactions

Introduction: The Duality of this compound's Reactivity

This compound (2-methylbenzoyl chloride) is a highly versatile acylating agent, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility stems from the electrophilic nature of its carbonyl carbon, which is readily attacked by a wide range of nucleophiles to form stable amide and ester linkages.[3][4] However, the very reactivity that makes it invaluable also necessitates meticulous handling and precisely controlled reaction termination procedures. The presence of the ortho-methyl group introduces significant steric hindrance, which can modulate its reaction kinetics compared to less hindered acyl chlorides.[5][6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of best practices for handling this compound and a detailed exploration of quenching procedures. The focus is not merely on the procedural steps but on the underlying chemical principles, ensuring that reactions can be performed safely, yields can be maximized, and purification can be streamlined.

Hazard Identification and Safe Handling Protocols

This compound is a hazardous chemical that demands stringent safety protocols.[8] It is classified as a combustible liquid that causes severe skin burns and eye damage.[8][9][10] Furthermore, it is a lachrymator, meaning its vapors can cause a painful and irritating flow of tears.[8][9] The most critical chemical hazard is its high sensitivity to moisture.[9][11]

Physicochemical and Hazard Data
PropertyValueSource(s)
Synonyms 2-Methylbenzoyl chloride[9]
CAS Number 933-88-0[9]
Molecular Formula C₈H₇ClO[8][9]
Molecular Weight 154.59 g/mol [8]
Appearance Colorless to light yellow liquid[2][8]
Boiling Point 88 - 90 °C @ 12 mmHg[8]
Density 1.180 - 1.185 g/mL at 25 °C[8]
Flash Point 76 - 77 °C[8]
GHS Hazard StatementsPrecautionary Codes (Example)
H227: Combustible liquidP210: Keep away from heat/sparks/open flames.
H314: Causes severe skin burns and eye damageP280: Wear protective gloves/clothing/eye protection.
(Lachrymator)P305+P351+P338: IF IN EYES: Rinse cautiously...
Core Safety Directives
  • Engineering Controls : All manipulations must be conducted in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.[8][12] Emergency eyewash stations and safety showers must be readily accessible.[8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles and a full-face shield are mandatory at all times.[8][12]

    • Hand Protection : Wear chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Body Protection : A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron should be worn.[8][12]

  • Storage & Handling : Store in a cool, dry, well-ventilated area away from heat and incompatible substances like water, alcohols, bases, and oxidizing agents.[12][13] Containers must be kept tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[13]

  • Spill & Emergency Response :

    • Spills : Contain spills using a dry, inert absorbent material like sand or vermiculite.[8] Do NOT use water, as this will lead to a violent reaction and the release of HCl gas.[8] Collected material should be placed in a sealed container for hazardous waste disposal.[8]

    • Fire : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish fires.[8][10] Avoid using a direct water stream.[8]

The Chemistry of this compound: Common Transformations

The primary utility of this compound is as an acylating agent in nucleophilic acyl substitution reactions.[3] The reaction generates hydrogen chloride (HCl) as a byproduct, which is typically neutralized by a non-nucleophilic base like triethylamine or pyridine to drive the reaction to completion.[14]

  • Amide Formation : Reaction with primary or secondary amines is a fundamental method for creating N-substituted o-toluamides, which are common scaffolds in medicinal chemistry.[4][15]

  • Ester Formation : Reaction with alcohols provides a robust route to o-toluate esters, which are valuable synthetic intermediates.[1][14]

  • Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), this compound can acylate aromatic rings to form aryl ketones.[16]

A critical side reaction in all these transformations is hydrolysis.[5] Trace amounts of water in solvents, reagents, or from atmospheric moisture can react with this compound to form o-toluic acid.[2][5][13] This byproduct consumes the starting material and can complicate product purification.[5] Therefore, all reactions must be conducted under strictly anhydrous conditions.[5][13]

Quenching Procedures: The Controlled Termination of a Reaction

Quenching is the process of rapidly and irreversibly deactivating all reactive species in a reaction mixture.[17] For reactions involving this compound, this primarily involves neutralizing any unreacted acyl chloride and, in the case of Friedel-Crafts reactions, decomposing the Lewis acid catalyst. A proper quench is not just a safety measure; it is a critical step that dictates the ease and success of the subsequent work-up and purification.

The Rationale for Quenching
  • Safety : Acyl chlorides are highly reactive and corrosive. Quenching ensures the final mixture is safe to handle outside of the inert reaction setup.

  • Stopping the Reaction : Quenching provides a definitive endpoint for the reaction, preventing the formation of byproducts from over-reaction or side reactions during work-up.

  • Facilitating Purification : A well-chosen quenching agent can convert byproducts and excess reagents into forms that are easily separated from the desired product (e.g., converting an acid into a water-soluble salt).

The fundamental chemistry of quenching this compound is the same as the hydrolysis side reaction we try to avoid during the main transformation: nucleophilic acyl substitution.[2] The key difference is that quenching is a deliberate, controlled addition of a nucleophile to destroy the reagent.

Selecting the Appropriate Quenching Agent

The choice of quenching agent depends on the reaction type, the stability of the product, and the desired purification strategy.[17][18]

Quenching AgentMechanism & Use CaseAdvantagesDisadvantages
Water (H₂O) Reacts with this compound to form o-toluic acid and HCl.[2] Used when the primary goal is simply to destroy excess acyl chloride.Simple, inexpensive, and effective at destroying the reagent.[18]The o-toluic acid byproduct is organic-soluble and may require a separate basic wash to be removed.[5] The reaction is highly exothermic and generates corrosive HCl gas.[2][19]
Aqueous Base (e.g., sat. NaHCO₃, dil. NaOH) Neutralizes in-situ generated HCl and reacts with excess this compound. The resulting o-toluic acid is deprotonated to its water-soluble carboxylate salt.[5][15]Highly effective for purification, as the main organic-soluble impurity (o-toluic acid) is converted into a water-soluble salt that partitions into the aqueous layer.[5][16]Can cause vigorous gas evolution (CO₂ with bicarbonate) and strong exotherms.[16] A strong base could potentially hydrolyze a sensitive ester product.
Alcohols (e.g., Methanol, Isopropanol) Reacts with this compound to form a simple methyl or isopropyl ester.[18] Useful when the resulting ester is more volatile or easier to separate from the desired product than o-toluic acid.Generally a milder, less exothermic quench than water.[20] Avoids the formation of a carboxylic acid impurity.Introduces a new ester byproduct that must be removed, typically by distillation or chromatography.
Ice / conc. HCl Specifically for Friedel-Crafts reactions. The water hydrolyzes the acyl chloride while the acid protonates and decomposes the aluminum chloride-ketone complex, liberating the product.[16][21][22]The only effective method for working up Friedel-Crafts acylation reactions.Highly exothermic and corrosive. Must be performed slowly and with vigorous cooling.
Visualizing the Reaction & Quenching Workflow

The following diagram illustrates a typical workflow for an acylation reaction, emphasizing the critical placement of the quenching step.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_quench 3. Quenching (Work-up Start) cluster_workup 4. Extraction & Purification setup Flame-dry glassware under inert atmosphere (N2/Ar) reagents Add anhydrous solvent, nucleophile (amine/alcohol), and base (e.g., Et3N) setup->reagents cool Cool mixture to 0 °C reagents->cool add Slowly add o-Toluoyl Chloride dropwise cool->add react Warm to RT and stir (Monitor by TLC) add->react prep_quench Prepare quenching solution (e.g., sat. NaHCO3) in a separate flask with cooling react->prep_quench slow_add Slowly transfer reaction mixture into quenching solution prep_quench->slow_add extract Transfer to separatory funnel, separate layers, extract aqueous layer with organic solvent slow_add->extract wash Wash combined organic layers (e.g., with brine) extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify crude product (Chromatography/Recrystallization) dry->purify

Caption: General workflow for this compound reactions.

Detailed Quenching Protocols

Safety Precaution : All quenching procedures are exothermic and may release HCl gas. They must be performed in a fume hood with appropriate PPE. The reaction mixture should always be added slowly to the quenching solution with efficient stirring and cooling.

Protocol 1: Amidation/Esterification Quench with Aqueous Base

This is the most common and effective method for reactions that produce a neutral amide or ester product.

  • Preparation : In a separate flask appropriately sized to contain both the reaction mixture and the quenching solution, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Place this flask in an ice-water bath to cool it to 0-5 °C.

  • Quenching : Once the reaction is deemed complete by TLC, slowly transfer the entire reaction mixture, via cannula or by pouring carefully, into the cold, stirred NaHCO₃ solution.

    • Causality Note: Adding the reaction mixture to the quencher (instead of the other way around) ensures the reactive acyl chloride is always in the presence of excess quenching agent, which helps control the exotherm.

  • Observation : Vigorous gas (CO₂) evolution may occur. The rate of addition should be controlled to prevent excessive foaming.

  • Work-up : Continue stirring the biphasic mixture for 15-30 minutes to ensure the quench is complete. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction : Extract the aqueous layer one or two more times with the reaction solvent (e.g., dichloromethane or ethyl acetate).

  • Final Wash : Combine all organic layers and wash with brine to remove residual water. Proceed with drying (e.g., over anhydrous Na₂SO₄), filtration, and concentration to yield the crude product.[15][16]

Protocol 2: Friedel-Crafts Acylation Quench

This procedure is specific for decomposing the aluminum chloride catalyst complex.

  • Preparation : Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. Ensure the beaker is large enough to contain the reaction mixture and allow for vigorous stirring.

  • Quenching : Once the reaction is complete, very carefully and slowly pour the reaction mixture into the stirred ice/HCl slurry.

    • Causality Note: This is a highly exothermic process. The ice absorbs the heat of reaction and the decomposition of the AlCl₃ complex. The HCl ensures the solution remains acidic, keeping the aluminum salts fully dissolved in the aqueous phase.

  • Work-up : After the addition is complete, allow the mixture to stir until all the ice has melted and the mixture has reached room temperature.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with fresh organic solvent (e.g., dichloromethane).[16][23]

  • Neutralization Wash : Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ (to remove any remaining acid), and finally brine.[16][23] Proceed with drying and concentration.

Decision Framework for Quenching

G start Is the reaction a Friedel-Crafts Acylation? fc_yes Quench with Ice / conc. HCl start->fc_yes Yes fc_no Is the product a neutral amide or ester? start->fc_no No neutral_yes Is the product stable to aqueous base? fc_no->neutral_yes Yes neutral_no Quench with H2O or Alcohol (e.g., MeOH). Purification will require chromatography. fc_no->neutral_no No/ Product is Acidic stable_yes Quench with sat. NaHCO3 (aq). This simplifies purification. neutral_yes->stable_yes Yes stable_no Quench cautiously with cold H2O. Follow with a basic wash if product is stable to it. neutral_yes->stable_no No/ (e.g., sensitive ester)

Caption: Decision tree for selecting a quenching agent.

Conclusion

The successful execution of reactions involving this compound is a testament to careful planning and technique. Its inherent reactivity, while synthetically powerful, requires a disciplined approach to safety, handling, and, critically, reaction quenching. By understanding the chemical principles behind each step—from the necessity of anhydrous conditions to the selection of an appropriate quenching agent—researchers can mitigate risks, control reactivity, and optimize the path from starting materials to a pure final product. The protocols and frameworks provided herein serve as a guide to empower scientists to harness the synthetic potential of this compound with confidence and safety.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to this compound: Safety Data and Handling Protocols.
  • Evergreensino. (2025, July 22). What are the safety precautions when using O - Toluoyl Chloride? - Blog.
  • Benchchem. (n.d.). Technical Support Center: this compound Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Amides from this compound and Amines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of this compound with Alcohols.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of this compound in the Synthesis of Pharmaceutical Intermediates.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - this compound.
  • Blog. (2025, October 21). What substances can react with O - Toluoyl Chloride?
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
  • Benchchem. (n.d.). A Comparative Guide to the Kinetics of this compound Reactions with Nucleophiles.
  • Evergreensino. (2025, August 14). What is the reaction between O - Toluoyl Chloride and water? - Blog.
  • Benchchem. (n.d.). preventing hydrolysis of this compound during reactions.
  • Benchchem. (n.d.). A Comparative Guide to the Reaction Rates of this compound.
  • Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using this compound.
  • Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Friedel-Crafts Reactions with this compound.
  • University of California, Irvine. (n.d.). Friedel-Crafts Acylation.doc.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - m-Toluoyl chloride.
  • Sigma-Aldrich. (n.d.). This compound 99 933-88-0.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • True Geometry's Blog. (n.d.). How does one quench a reaction, and what are some examples of quenching reagents based on the reaction type?
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • Benchchem. (n.d.). This compound chemical properties and structure.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.

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Application Notes and Protocols for the Scale-Up of o-Toluoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

DISCLAIMER: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. All protocols and considerations are intended for use by trained professionals.

Introduction

o-Toluoyl chloride (2-methylbenzoyl chloride) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its role as an acylating agent allows for the introduction of the o-toluoyl group into various molecules, making it a valuable building block in organic synthesis.[2][3] The industrial production of this compound is primarily achieved through the chlorination of o-toluic acid, with thionyl chloride being the most common and efficient chlorinating agent.[1] This preference is due to the high yield, purity, and the straightforward removal of gaseous byproducts (sulfur dioxide and hydrogen chloride).[1][4]

As the demand for this compound-derived products grows, the need for robust and safe scale-up procedures becomes paramount. Transitioning from a laboratory-scale synthesis to pilot or industrial-scale production introduces significant challenges, particularly concerning heat management, off-gas handling, and material compatibility.[5] This guide provides a comprehensive overview of the critical considerations and detailed protocols for the safe and efficient scale-up of this compound synthesis.

Pre-Scale-Up Laboratory Investigation: Establishing a Baseline

Before any scale-up activities, a thorough understanding of the reaction at the laboratory scale is essential. This includes reaction kinetics, thermodynamics, and impurity profiling.

Reaction Kinetics and Thermodynamics

The reaction between o-toluic acid and thionyl chloride is exothermic, meaning it releases heat.[5][6] While this is manageable on a small scale, the decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway.[5]

Key Recommendations:

  • Reaction Calorimetry: It is imperative to perform reaction calorimetry studies to quantify the heat of reaction, the rate of heat release, and the adiabatic temperature rise.[7][8][9] This data is crucial for designing an adequate cooling system for the larger reactor and for assessing the overall thermal risk of the process.

  • Temperature Optimization: The optimal reaction temperature is typically between 40-60°C.[6] Lower temperatures can lead to a slow reaction rate and potential side reactions, while higher temperatures (above 80°C) can cause product degradation and increased safety risks.[6] Precise temperature control is critical for both yield and safety.[6]

Impurity Profiling

A comprehensive analysis of the crude product at the laboratory scale is necessary to identify potential impurities that may become more problematic at a larger scale.

Common Impurities:

  • Unreacted o-toluic acid: Can result from an insufficient amount of chlorinating agent or incomplete reaction.[5][10]

  • Isomeric impurities: The presence of m- and p-toluoyl chloride if the starting o-toluic acid is not pure.[10]

  • Residual thionyl chloride: Excess chlorinating agent that was not removed during work-up.[10]

  • Hydrolysis product (o-toluic acid): this compound is highly sensitive to moisture and will readily hydrolyze back to the starting carboxylic acid.[11][12]

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): Excellent for determining purity and assessing non-volatile contaminants.[11]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful method for determining the absolute purity of the final product.[11]

  • Titrimetry: A cost-effective method for assessing the total hydrolyzable chloride content.[11]

Process Scale-Up Considerations

Scaling up the synthesis of this compound requires careful planning and execution, with a strong emphasis on process safety management.[13][14]

Reactor Selection and Material Compatibility
  • Reactor Type: A jacketed glass-lined steel reactor is the preferred choice for this process.[5] The glass lining provides excellent corrosion resistance against the acidic reaction mixture and the gaseous byproducts (HCl and SO₂), while the jacket allows for precise temperature control through the circulation of a heat-transfer fluid.[6]

  • Material Compatibility: All wetted parts of the reactor and associated equipment (agitator, valves, piping) must be constructed from materials resistant to thionyl chloride, hydrogen chloride, and sulfur dioxide.

Process Control and Automation
  • Temperature Control: A reliable and responsive temperature control system is non-negotiable. This should include a primary temperature sensor in the reaction mass and a secondary sensor in the reactor jacket.

  • Controlled Reagent Addition: The addition of thionyl chloride should be controlled to manage the exothermic nature of the reaction.[5] A programmable dosing pump is recommended to ensure a slow and steady addition rate.

  • Pressure Monitoring: The reactor should be equipped with a pressure gauge and a rupture disc or relief valve as a safety precaution against over-pressurization due to gas evolution.

Off-Gas Management

The reaction generates significant volumes of HCl and SO₂ gases.[1][4] An efficient off-gas management system is crucial for both environmental protection and operator safety.

  • Scrubber System: The reactor vent should be connected to a caustic scrubber (e.g., containing a sodium hydroxide solution) to neutralize the acidic off-gases before they are released to the atmosphere. The size and capacity of the scrubber must be calculated based on the total amount of gas expected to be generated.

Downstream Processing and Purification
  • Removal of Excess Thionyl Chloride: After the reaction is complete, excess thionyl chloride is typically removed by distillation under reduced pressure.[1][4]

  • Product Purification: The most common method for purifying this compound is vacuum distillation.[4] This allows for the separation of the product from less volatile impurities like unreacted o-toluic acid at a lower temperature, minimizing the risk of thermal decomposition.[15]

Safety and Hazard Analysis

A thorough process hazard analysis (PHA) is a critical component of any scale-up project and is mandated by regulations such as OSHA's Process Safety Management (PSM) standard.[16][17]

Material Hazards
CompoundHazards
This compound Corrosive, causes severe skin burns and eye damage, moisture-sensitive, lachrymator.[18][19] Combustible liquid.[19]
Thionyl Chloride Corrosive, reacts violently with water, toxic.[3][20]
o-Toluic Acid Skin and eye irritant.
Hydrogen Chloride (gas) Corrosive, toxic, respiratory irritant.[4]
Sulfur Dioxide (gas) Toxic, respiratory irritant.[4]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling these chemicals.[19][21]

  • Eye Protection: Safety goggles and a face shield.[19]

  • Skin Protection: Chemical-resistant gloves, lab coat, and apron.[19]

  • Respiratory Protection: A respirator with a cartridge for organic vapors and acid gases should be used in areas with potential for vapor inhalation.[19]

Emergency Procedures
  • Spills: In case of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel using appropriate absorbent materials.[22]

  • Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19][22] If inhaled, move the person to fresh air and seek medical attention.[19]

Experimental Protocols

Laboratory-Scale Synthesis Protocol (Illustrative)

This protocol is for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials:

  • o-Toluic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Gas outlet connected to a scrubber

Procedure:

  • In a flame-dried round-bottom flask, charge o-toluic acid and a catalytic amount of DMF.[12]

  • Slowly add a slight molar excess of thionyl chloride (e.g., 1.1-1.2 equivalents).[5]

  • Heat the reaction mixture to the optimized temperature (e.g., 90°C) with continuous stirring.[1][3]

  • Maintain the temperature for the required reaction time (e.g., 3 hours), or until the reaction is complete (indicated by the cessation of gas evolution and a clear solution).[1][3]

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.[1][3]

  • The crude this compound can be purified by vacuum distillation.[4]

Pilot-Scale Batch Process Protocol (Conceptual)

This is a conceptual protocol and must be fully developed and validated with rigorous engineering and safety reviews before implementation.

Equipment:

  • Jacketed glass-lined steel reactor with an agitator

  • Dosing pump for thionyl chloride addition

  • Temperature and pressure monitoring and control system

  • Caustic scrubber for off-gas treatment

  • Vacuum distillation unit

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with o-toluic acid and DMF.

  • Heating: Start the agitator and heat the reactor contents to the desired pre-addition temperature.

  • Thionyl Chloride Addition: Begin the controlled addition of thionyl chloride via the dosing pump at a rate that allows the cooling system to maintain the desired reaction temperature.

  • Reaction: Once the addition is complete, maintain the reaction temperature for the specified time to ensure complete conversion.

  • Work-up: Cool the reactor and remove excess thionyl chloride by applying a vacuum and gently heating.

  • Purification: Transfer the crude this compound to the vacuum distillation unit for purification.

  • Product Handling: Collect the purified this compound in a dry, sealed container under an inert atmosphere.[10]

Visualizations

Reaction_Pathway o_Toluic_Acid o-Toluic Acid o_Toluoyl_Chloride This compound o_Toluic_Acid->o_Toluoyl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->o_Toluoyl_Chloride DMF_Catalyst DMF (catalyst) DMF_Catalyst->o_Toluoyl_Chloride Byproducts SO₂ (g) + HCl (g) o_Toluoyl_Chloride->Byproducts generates

Caption: Synthesis of this compound from o-Toluic Acid

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot/Industrial Scale Lab_Investigation 1. Pre-Scale-Up Investigation (Kinetics, Thermodynamics, Impurities) Protocol_Dev 2. Protocol Development & Optimization Lab_Investigation->Protocol_Dev PHA 3. Process Hazard Analysis (PHA) Protocol_Dev->PHA Eng_Design 4. Engineering Design (Reactor, Scrubber, Controls) PHA->Eng_Design Scale_Up_Batch 5. Scaled-Up Batch Production Eng_Design->Scale_Up_Batch Purification 6. Downstream Processing (Vacuum Distillation) Scale_Up_Batch->Purification QC 7. Quality Control & Release Purification->QC

Caption: General Workflow for Reaction Scale-Up

Safety_Hazard_Analysis Hazards Potential Hazards Exothermic Reaction Corrosive Materials Toxic Off-Gas (HCl, SO₂) Moisture Sensitivity Mitigation Mitigation Strategies Reaction Calorimetry Controlled Addition Rate Jacketed Reactor with Cooling Caustic Scrubber System Inert Atmosphere Operation Appropriate PPE Hazards->Mitigation requires Emergency Emergency Preparedness Spill Kits Safety Showers/Eyewash Emergency Shutdown Procedure Trained Personnel Mitigation->Emergency supported by

Caption: Logic Diagram for Safety Hazard Analysis

References

  • An In-depth Technical Guide to the Industrial Synthesis of this compound - Benchchem. (URL: )
  • a strategy for process safety in the fine chemical and speciality - IChemE. (URL: )
  • A Comparative Guide to Analytical Methods for the Characterization of this compound - Benchchem. (URL: )
  • Calorimetric Studies - Prime Process Safety Center. (URL: )
  • Technical Support Center: this compound Synthesis - Benchchem. (URL: )
  • Application Notes and Protocols for the Laboratory-Scale Synthesis of this compound - Benchchem. (URL: )
  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (URL: )
  • How does the reaction temperature affect the synthesis of O - Toluoyl Chloride? - Blog. (URL: )
  • What are the safety precautions when using O - Toluoyl Chloride? - Blog - Evergreensino. (URL: )
  • Technical Support Center: this compound Purific
  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (URL: )
  • Information on the Reaction Calorimetry applic
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Public
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes - TSI Journals. (URL: )
  • Process Safety Management (PSM). (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • The Industrial Significance of this compound: Applications in Fine Chemicals and Beyond. (URL: )
  • An In-depth Technical Guide to this compound: Safety Data and Handling Protocols - Benchchem. (URL: )
  • optimizing this compound synthesis yield and purity - Benchchem. (URL: )
  • Process Safety Management: Ensuring Safe Oper
  • What is Process Safety Management? The Only Guide You Need - SixSigma.us. (URL: )
  • Technical Support Center: this compound Reactions - Benchchem. (URL: )
  • What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. (URL: [Link])

  • An In-depth Technical Guide to the Physical Properties of this compound - Benchchem. (URL: )

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Troubleshooting & Optimization

How to minimize hydrolysis of o-Toluoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Hydrolysis for Optimal Reaction Outcomes

Welcome to the Technical Support Center for o-Toluoyl Chloride applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this highly reactive reagent. As Senior Application Scientists, we understand the challenges posed by the hydrolytic instability of this compound and have developed this resource to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the use of this compound.

Q1: What is this compound and why is it so reactive?

This compound (2-methylbenzoyl chloride) is an acyl chloride derivative of toluene.[1] Its high reactivity stems from the electrophilic nature of the carbonyl carbon. The attached chlorine and oxygen atoms are strongly electronegative, drawing electron density away from the carbon. This makes it highly susceptible to attack by nucleophiles, including water.[1]

Q2: What happens when this compound is exposed to water?

This compound readily reacts with water in an exothermic process called hydrolysis. This reaction produces o-toluic acid and corrosive hydrochloric acid (HCl) gas.[1][2] This undesirable side reaction consumes your starting material, reduces the yield of your desired product, and introduces o-toluic acid as an impurity that can complicate purification.[3]

Q3: How can I visually or analytically detect if my this compound has hydrolyzed?

There are several indicators of hydrolysis:

  • Fuming: Upon opening a container of this compound, the release of HCl gas can react with atmospheric moisture, creating visible white fumes.[1]

  • Precipitation: The resulting o-toluic acid is a solid and may be less soluble in the reaction solvent than the acyl chloride, potentially leading to the formation of a precipitate.[1]

  • Analytical Changes: In an Infrared (IR) spectrum, the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) is a clear indication of the carboxylic acid byproduct.[1] A broad singlet around 10-12 ppm in a ¹H NMR spectrum also indicates contamination with o-toluic acid.[3]

Q4: What are the ideal storage conditions for this compound?

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and incompatible substances such as bases, alcohols, and oxidizing agents.[1][4] The container must be tightly sealed. For long-term storage, it is highly recommended to store it under a dry, inert atmosphere like nitrogen or argon.[1][2]

Q5: Which solvents are recommended for reactions with this compound?

The best solvents are anhydrous (dry) aprotic solvents. Protic solvents like alcohols will react with the acyl chloride.[5] Suitable options, after rigorous drying, include:

  • Tetrahydrofuran (THF)[1]

  • Dichloromethane (DCM)[3][5]

  • Chloroform[5]

  • Diethyl Ether[5]

  • Benzene[5]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during reactions involving this compound.

Issue 1: Low or No Yield of Desired Product
Potential Cause Troubleshooting Steps & Solutions
Reagent Hydrolysis The primary culprit is often the premature reaction of this compound with trace moisture.[1] 1. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven or flame-drying). Use freshly dried anhydrous solvents. Handle all reagents under an inert atmosphere (Nitrogen or Argon).[1][3] 2. Check Reagent Quality: The starting material may have degraded. Consider using a fresh bottle or purifying the existing stock by distillation.[1]
Steric Hindrance The ortho-methyl group on this compound creates significant steric hindrance, which can slow down the reaction rate compared to less hindered acyl chlorides.[3][6] 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 2. Elevate Temperature: Gently heating the reaction mixture may be necessary to achieve complete conversion, but be mindful of potential side reactions.
Inadequate Mixing In heterogeneous reactions, poor mixing can limit the interaction between reactants. 1. Use Efficient Stirring: Employ a suitable stir bar and stir plate to ensure the reaction mixture is homogeneous.
Issue 2: Final Product is Contaminated with o-Toluic Acid
Potential Cause Troubleshooting Steps & Solutions
Moisture Contamination This is the most probable cause. 1. Review Anhydrous Technique: Re-evaluate your procedure for drying glassware, solvents, and handling reagents under an inert atmosphere. 2. Use a Drying Tube: Protect the reaction from atmospheric moisture by fitting the condenser with a drying tube containing a suitable desiccant (e.g., calcium chloride).
Impure Starting Material The this compound may have been partially hydrolyzed before use. 1. Purify the Reagent: Purify the this compound by vacuum distillation before use.[3]
Work-up Procedure The aqueous work-up can lead to the hydrolysis of any unreacted this compound. 1. Use a Bicarbonate Wash: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove any o-toluic acid byproduct.[1]
Issue 3: Reaction Mixture Fumes or Changes Color Unexpectedly
Potential Cause Troubleshooting Steps & Solutions
Atmospheric Moisture A leak in the reaction setup is allowing moist air to enter, causing hydrolysis and the release of HCl gas.[1] 1. Seal the System: Check all joints and septa for a proper seal. Ensure a positive pressure of inert gas is maintained throughout the experiment.[1] 2. Use a Scrubber: If significant HCl evolution is anticipated, vent the reaction through a bubbler containing mineral oil or a dilute basic solution to trap the HCl gas.[1]

Experimental Protocols

Protocol 1: General Procedure for Acylation under Anhydrous Conditions

This protocol provides a general guideline for performing an acylation reaction while minimizing the hydrolysis of this compound.

  • Preparation:

    • Dry all necessary glassware (e.g., round-bottom flask, addition funnel, condenser) in an oven at >120°C for at least 4 hours or by flame-drying under vacuum.[5]

    • Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon).

  • Reaction Setup:

    • To the reaction flask, add the nucleophile (e.g., alcohol or amine, 1.0 equivalent) and a freshly dried, anhydrous aprotic solvent (e.g., DCM or THF).[3]

    • If the reaction generates HCl, add a non-nucleophilic base (an "acid scavenger") such as pyridine or triethylamine (1.1 equivalents) to the mixture.[3][7]

    • Cool the mixture to the desired temperature (typically 0°C) using an ice bath.[3][5]

  • Addition of this compound:

    • Slowly add this compound (1.05 equivalents) to the stirred solution dropwise via a syringe or an addition funnel over 15-30 minutes.[1][3]

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and quench it by slowly adding water or a dilute acid.[3][5]

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.[1][3]

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any o-toluic acid, followed by a brine wash.[1][3]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Acylation using Schotten-Baumann Conditions

The Schotten-Baumann reaction is a method for synthesizing amides and esters using an acid chloride and a base, often in a two-phase system.[8] While this method traditionally uses aqueous base, which can promote hydrolysis, careful control of the reaction conditions can still lead to high yields.

  • Reaction Setup:

    • Dissolve the amine or alcohol in an organic solvent (e.g., dichloromethane or diethyl ether) in a flask.

    • In a separate vessel, prepare an aqueous solution of a base, such as sodium hydroxide.[9]

  • Reaction Execution:

    • Add the this compound to the organic phase.

    • With vigorous stirring, slowly add the aqueous base to the reaction mixture.[10] The base neutralizes the HCl generated, driving the reaction to completion.[8][11]

  • Work-up:

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the product.

The key to minimizing hydrolysis in this biphasic system is that the acylation reaction in the organic phase is faster than the hydrolysis of the acyl chloride at the interface of the two phases.

Visualizing Key Concepts

Hydrolysis of this compound

Hydrolysis_Mechanism oTC This compound intermediate Tetrahedral Intermediate oTC->intermediate Nucleophilic Attack H2O Water (H₂O) H2O->intermediate oTA o-Toluic Acid intermediate->oTA Collapse & Elimination of Cl⁻ HCl Hydrochloric Acid (HCl) intermediate->HCl Troubleshooting_Workflow start Low Product Yield check_hydrolysis Signs of Hydrolysis? (Fuming, Precipitate) start->check_hydrolysis anhydrous_conditions Improve Anhydrous Conditions: - Dry Glassware & Solvents - Use Inert Atmosphere check_hydrolysis->anhydrous_conditions Yes check_reaction_params Consider Steric Hindrance check_hydrolysis->check_reaction_params No purify_reagent Purify this compound (Vacuum Distillation) anhydrous_conditions->purify_reagent success Improved Yield purify_reagent->success increase_time_temp Increase Reaction Time or Temperature check_reaction_params->increase_time_temp Yes increase_time_temp->success

Caption: Decision tree for troubleshooting low yield in this compound reactions.

References

  • Benchchem. (n.d.). preventing hydrolysis of this compound during reactions.
  • Benchchem. (n.d.). Technical Support Center: this compound Reactions.
  • Evergreensino. (2025, August 14). What is the reaction between O - Toluoyl Chloride and water? - Blog.
  • Evergreensino. (2025, July 22). What are the safety precautions when using O - Toluoyl Chloride? - Blog.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of this compound.
  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?
  • Benchchem. (n.d.). How to prevent hydrolysis of Bromoacetyl chloride during a reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
  • Benchchem. (n.d.). A Comparative Guide to the Kinetics of this compound Reactions with Nucleophiles.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Evergreensino. (2025, July 30). What analytical methods are used to determine O - Toluic Acid? - Blog.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.

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Optimizing reaction temperature for o-Toluoyl chloride synthesis to maximize yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: o-Toluoyl Chloride Synthesis

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of this compound, focusing on the critical parameter of reaction temperature to maximize yield and purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and industrially favored method is the reaction of o-toluic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂)[1][2]. This method is highly efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that are easily removed from the reaction mixture, simplifying purification[2][3]. Oxalyl chloride is another effective, albeit milder, reagent that also produces only gaseous byproducts[3][4].

Q2: Why is reaction temperature so critical in this compound synthesis?

A2: Reaction temperature is the most influential factor balancing reaction rate and product integrity. The conversion of o-toluic acid to its acyl chloride is an exothermic reaction that requires sufficient energy to overcome the activation barrier[5][6].

  • Too Low: At low temperatures (e.g., below 30-40°C), the reaction rate is significantly slow, leading to incomplete conversion even after extended periods[5].

  • Too High: At excessively high temperatures (e.g., above 80-90°C), the risk of side reactions increases substantially. This can lead to the decomposition of the product or reactants, reducing yield and purity[5]. On a larger scale, the exothermic nature of the reaction can lead to a thermal runaway if not properly controlled[5][7].

Q3: I see conflicting temperature recommendations in the literature, ranging from 40°C to 90°C. What is the correct temperature?

A3: There isn't one single "correct" temperature; the optimal temperature is a function of your specific reaction conditions, including the chlorinating agent, the use of a catalyst, and the desired balance between reaction speed and final purity.

  • A general guideline for synthesis with thionyl chloride is often in the 40-60°C range, which provides a good balance between a reasonable reaction rate and minimal byproduct formation[5].

  • However, highly efficient, high-yield protocols have been documented at 90°C when using thionyl chloride in the presence of a DMF catalyst[1][3][8]. This higher temperature drastically shortens the reaction time to around 3 hours. The choice to use this temperature assumes you have excellent temperature control and an efficient system for off-gassing.

Q4: What is the role of the N,N-dimethylformamide (DMF) catalyst?

A4: DMF is used in catalytic amounts to significantly accelerate the rate of reaction between o-toluic acid and thionyl chloride or oxalyl chloride[2][3]. It reacts with the chlorinating agent to form a Vilsmeier-Haack type intermediate, which is a more potent and highly electrophilic acylating agent than the chlorosulfite intermediate formed without a catalyst[3]. This allows the reaction to proceed more quickly and often under milder conditions than would otherwise be possible.

Troubleshooting Guide: Temperature Optimization

This section addresses specific issues you may encounter during your synthesis and provides actionable, temperature-focused solutions.

Problem 1: My yield is very low, and I've confirmed the presence of unreacted o-toluic acid.
  • Potential Cause: The reaction is incomplete due to insufficient thermal energy or reaction time.

  • Q: Should I increase the temperature?

    • A: Yes, this is the primary strategy. If you are running the reaction at a lower temperature (e.g., 40-50°C), incrementally increasing the temperature by 10°C can significantly boost the reaction rate. Monitor the reaction's progress by a suitable method (e.g., quenching a small aliquot and analyzing by HPLC/GC) to find the sweet spot where the starting material is consumed within a reasonable timeframe[6][7]. Also, ensure you are using a slight molar excess (1.1-1.2 equivalents) of thionyl chloride, as this can also lead to unreacted starting material[7].

Problem 2: The reaction worked, but my final product is discolored (yellow or brown).
  • Potential Cause: Side reactions or product decomposition have occurred due to excessive heat.

  • Q: How can I avoid this discoloration?

    • A: This is a classic sign of the temperature being too high for your specific setup. The solution is to lower the reaction temperature and extend the reaction time [7]. For example, if you are getting discoloration at 90°C, try running the reaction at 70°C and monitor for completion over a longer period. A purer, albeit more slowly generated, product is often the result. Also, ensure your starting o-toluic acid is of high purity, as impurities can also cause discoloration at elevated temperatures[7].

Problem 3: The reaction starts, but then seems to stall before completion.
  • Potential Cause: This can happen if the temperature is borderline, providing enough initial energy but insufficient to drive the reaction to completion as reactant concentration decreases. It can also be related to catalyst deactivation or inefficient mixing.

  • Q: How do I overcome a stalled reaction?

    • A: A modest increase in temperature is the first step. If the reaction is proceeding slowly at 50°C, raising it to 60-65°C may provide the necessary kinetic push. Ensure your stirring is efficient, as poor mixing can create localized cold spots in the reactor. Finally, confirm that a catalytic amount of DMF was added, as its absence can dramatically slow the reaction[7].

Problem 4: The reaction is proceeding too vigorously, and I'm concerned about safety.
  • Potential Cause: The reaction temperature is too high, or the chlorinating agent was added too quickly, leading to an uncontrolled exotherm.

  • Q: How can I moderate the reaction?

    • A: Immediate cooling is the first priority. For future experiments, the solution is to begin at a lower temperature and control the rate of heat generation. This can be achieved by adding the thionyl chloride dropwise to the o-toluic acid solution while monitoring the internal temperature[7]. Starting the reaction at room temperature or even 0°C and then slowly heating to the target temperature provides a much safer and more controlled reaction profile, which is especially critical for large-scale syntheses[6][7].

Experimental Protocols & Data

Protocol 1: Temperature Optimization Screening

This protocol outlines a method to empirically determine the optimal reaction temperature for your specific laboratory setup.

  • Setup: In three separate, identical flame-dried flasks equipped with stir bars, reflux condensers, and gas traps (e.g., a scrubber with NaOH solution), place o-toluic acid (1.0 eq) and a catalytic amount of DMF (e.g., 0.02 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) to each flask.

  • Temperature Screening:

    • Run 1 (Low Temp): Place the first flask in a controlled oil bath set to 50°C .

    • Run 2 (Mid Temp): Place the second flask in an oil bath set to 70°C .

    • Run 3 (High Temp): Place the third flask in an oil bath set to 90°C .

  • Monitoring: Stir all reactions and monitor their progress every 30-60 minutes. This can be done by taking a small aliquot, carefully quenching it with an anhydrous alcohol (e.g., methanol) to form the methyl ester, and analyzing by TLC or GC/LC-MS to observe the disappearance of the starting material.

  • Analysis: Compare the time to completion, final product color, and purity from each run to determine the optimal temperature that provides the best balance of speed and quality.

Data Summary: Example Temperature Screening Results

The table below illustrates hypothetical data from the screening protocol described above.

RunTemperature (°C)Reaction Time (h)Yield (%)Purity (GC, %)Observations
15089299.5Very pale yellow, clean reaction
2704.59699.2Pale yellow solution
39039998.8Yellow solution, slight darkening over time[3][8]

Visualizations

Reaction Mechanism & Optimization Workflows

G cluster_0 Simplified Reaction Pathway (DMF Catalyzed) A o-Toluic Acid + SOCl₂ B Vilsmeier-Haack Intermediate (Highly Electrophilic) A->B C This compound B->C D SO₂ + HCl (gases)

Caption: Simplified reaction pathway for this compound synthesis.

G start Start Synthesis Optimization setup Setup Parallel Reactions (e.g., 50°C, 70°C, 90°C) start->setup monitor Monitor Reactions (TLC, GC, LC-MS) setup->monitor decision Evaluate Results: Time, Yield, Purity monitor->decision low_temp Too Slow? Increase Temp or Time decision->low_temp Incomplete Conversion high_temp Impurities/Color? Decrease Temp decision->high_temp Low Purity optimal Optimal Temperature Identified decision->optimal Good Balance low_temp->setup Re-evaluate high_temp->setup Re-evaluate

Caption: Experimental workflow for temperature optimization.

G problem Problem Observed low_yield Low Yield / Incomplete Rxn problem->low_yield discolored Product Discolored problem->discolored vigorous Reaction Too Vigorous problem->vigorous cause1 Temp Too Low or Insufficient Time low_yield->cause1 cause2 Temp Too High (Side Reactions) discolored->cause2 cause3 Poor Heat Control Addition Too Fast vigorous->cause3 sol1 Solution: Increase Temperature Incrementally cause1->sol1 sol2 Solution: Decrease Temperature & Increase Reaction Time cause2->sol2 sol3 Solution: Start Cooler, Add Reagent Slowly, Ensure Cooling cause3->sol3

Caption: Troubleshooting logic for common synthesis issues.

References

  • An In-depth Technical Guide to the Synthesis of this compound from o-Toluic Acid. (n.d.). Benchchem.
  • How does the reaction temperature affect the synthesis of O - Toluoyl Chloride? (2025, September 11). Blog.
  • An In-depth Technical Guide to the Industrial Synthesis of this compound. (n.d.). Benchchem.
  • Technical Support Center: this compound Synthesis. (n.d.). Benchchem.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Technical Support Center: this compound Purification. (n.d.). Benchchem.
  • optimizing this compound synthesis yield and purity. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Reaction Temperature for Oleoyl Chloride Acylation. (n.d.). Benchchem.
  • Reactions of Carboxylic Acids. (2019, June 5). Chemistry LibreTexts.
  • Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂). (n.d.). OrgoSolver.
  • Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: this compound Reactions. (n.d.). Benchchem.

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Preventing side reactions in the synthesis of o-Toluoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of o-toluoyl chloride (2-methylbenzoyl chloride). This guide is designed to provide in-depth, actionable advice to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially favored method for producing this compound is the chlorination of o-toluic acid using thionyl chloride (SOCl₂).[1][2] This method is preferred for its high yield, the purity of the final product, and the convenient removal of gaseous byproducts (sulfur dioxide and hydrogen chloride).[1][2] The reaction is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[1][3][4][5]

Q2: Can other chlorinating agents be used? What are the trade-offs?

Yes, other reagents can be employed, primarily oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[2][4]

  • Oxalyl Chloride: This is often considered a milder alternative, useful for substrates with sensitive functional groups.[3] It also produces only gaseous byproducts (CO₂, CO, and HCl), which simplifies work-up.[3] However, it is generally more expensive than thionyl chloride.[6]

  • Phosphorus Chlorides (PCl₅, PCl₃): These are effective chlorinating agents, but their byproducts (e.g., phosphoryl chloride, phosphorous acid) are not gaseous.[1][4] This can complicate the purification process, making it more challenging and costly, especially on an industrial scale.[1]

Q3: My final product is contaminated with unreacted o-toluic acid. What went wrong?

This is a common issue and typically points to one of two causes:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or an inadequate amount of the chlorinating agent.[7]

  • Hydrolysis: this compound is highly reactive towards water.[8][9] Any moisture present in the glassware, solvents, or atmosphere will rapidly convert the product back to o-toluic acid.[8][9][10]

Q4: I observe discoloration (yellow or brown) in my final product. What is the cause?

Discoloration often indicates the presence of impurities. This can arise from:

  • Impurities in the Starting Material: Using a low-purity grade of o-toluic acid can introduce colored impurities that carry through the synthesis.[7]

  • Side Reactions at High Temperatures: Excessive heat during the reaction or distillation can lead to decomposition and the formation of colored byproducts.[7][11] The optimal temperature for the reaction with thionyl chloride is typically between 40-60°C, while temperatures above 80°C can cause decomposition.[11]

Troubleshooting Guide: Preventing Common Side Reactions

This section provides a structured approach to identifying and preventing the most common side reactions during the synthesis of this compound.

Issue 1: Hydrolysis of this compound

The most prevalent side reaction is the hydrolysis of the product back to o-toluic acid upon contact with water.[8][10]

Mechanism: Water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion to form o-toluic acid and hydrochloric acid.[10]

Prevention Protocol:

  • Rigorous Drying of Glassware: All glassware must be oven-dried or flame-dried immediately before use to eliminate any adsorbed moisture.[8][9]

  • Use of Anhydrous Solvents: Solvents must be of high purity and anhydrous grade.[8]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[8][9]

  • Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage under an inert atmosphere is recommended.[9]

Issue 2: Ring Chlorination

Although less common under standard conditions for acyl chloride formation, chlorination of the aromatic ring is a potential side reaction, leading to chlorotoluene isomers.

Mechanism: This side reaction is typically promoted by Lewis acid catalysts and proceeds via electrophilic aromatic substitution. While thionyl chloride itself is not a catalyst for this reaction, impurities or certain reaction conditions could favor it.

Prevention Strategies:

  • Control of Reaction Temperature: Avoid excessively high temperatures, which can promote undesired side reactions.[11]

  • Purity of Reagents: Ensure the purity of the starting o-toluic acid and the chlorinating agent to avoid contaminants that might catalyze ring chlorination.

  • Avoid Lewis Acid Contamination: Ensure the reaction vessel is free from any residual Lewis acid catalysts from previous reactions.

Issue 3: Over-Oxidation/Decomposition

The synthesis of the precursor, o-toluic acid, is typically achieved through the oxidation of o-xylene.[1] Incomplete purification can leave oxidizing agents that could potentially lead to side reactions. Furthermore, this compound itself can decompose at high temperatures.[11]

Prevention Strategies:

  • High-Purity Starting Materials: Begin with high-purity o-toluic acid to minimize the presence of residual oxidizing agents.

  • Temperature Control during Distillation: When purifying this compound by vacuum distillation, use a well-controlled heating source and maintain the lowest possible temperature by using a high vacuum.[12] This minimizes the risk of thermal decomposition.[12] Stop the distillation before the flask is completely dry to avoid concentrating high-boiling impurities that could catalyze decomposition.[12]

Data Summary and Reaction Parameters

ParameterThionyl Chloride MethodOxalyl Chloride MethodKey Considerations
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Thionyl chloride is more common and cost-effective; oxalyl chloride is milder.[1][3]
Catalyst N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)Catalytic amounts accelerate the reaction.[2][3]
Reaction Temperature Typically 40-90°C[1][4][11]Often at room temperature[2][3]Higher temperatures can lead to decomposition.[11]
Byproducts SO₂ (gas), HCl (gas)[2][3]CO₂ (gas), CO (gas), HCl (gas)[3]Gaseous byproducts simplify purification.[2][3]
Work-up Removal of excess SOCl₂ under reduced pressure[1][4]Removal of solvent and excess reagent by rotary evaporation[3]Anhydrous conditions are critical throughout.[8]
Purification Vacuum distillation[2][3][12]Vacuum distillation[3]Necessary to remove non-volatile impurities.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from established high-yield industrial and laboratory methods.[1][8]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubbing trap (to neutralize HCl and SO₂), add o-toluic acid.

  • Addition of Reagents: Under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mol% relative to the acid). Then, slowly add thionyl chloride (SOCl₂, approximately 1.2 to 1.5 equivalents).

  • Reaction: Heat the mixture to 80-90°C and stir for 2-3 hours.[8] The reaction is typically complete when the solution becomes clear and gas evolution ceases.[8]

  • Work-up: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure.[1]

  • Purification: The resulting crude product can be purified by fractional vacuum distillation to yield pure this compound.[12]

Visualizing Reaction Pathways

Main Synthesis and Key Side Reaction Pathway

The following diagram illustrates the desired synthesis pathway from o-toluic acid to this compound and the competing hydrolysis side reaction.

G A o-Toluic Acid C This compound (Product) A->C + SOCl₂ (DMF catalyst) B Thionyl Chloride (SOCl₂) E o-Toluic Acid (Byproduct) C->E + H₂O (Hydrolysis) F HCl + SO₂ (Gaseous Byproducts) C->F forms D H₂O (Moisture) G HCl (Byproduct) E->G forms

Caption: Desired synthesis and hydrolysis side reaction.

Troubleshooting Logic Flow

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Synthesis Issue Observed issue1 Low Yield / Presence of o-Toluic Acid start->issue1 issue2 Product Discoloration start->issue2 cause1a Incomplete Reaction issue1->cause1a cause1b Moisture Contamination (Hydrolysis) issue1->cause1b cause2a Impure Starting Material issue2->cause2a cause2b Excessive Heat issue2->cause2b sol1a Increase Reaction Time/ Temp/Reagent Stoichiometry cause1a->sol1a sol1b Ensure Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere cause1b->sol1b sol2a Use High-Purity o-Toluic Acid cause2a->sol2a sol2b Reduce Reaction/Distillation Temperature cause2b->sol2b

Caption: Troubleshooting workflow for this compound synthesis.

References

  • BenchChem. An In-depth Technical Guide to the Industrial Synthesis of this compound.
  • BenchChem. An In-depth Technical Guide to the Synthesis of this compound from o-Toluic Acid.
  • Blog. What is the reaction mechanism of synthesizing O - Toluoyl Chloride?
  • BenchChem. Technical Support Center: this compound Reactions.
  • BenchChem. The Genesis of a Key Synthetic Building Block: The Discovery and First Reported Synthesis of this compound.
  • BenchChem. optimizing this compound synthesis yield and purity.
  • Evergreensino Blog. What is the reaction between O - Toluoyl Chloride and water?
  • BenchChem. Technical Support Center: this compound Purification.
  • BenchChem. preventing hydrolysis of this compound during reactions.
  • Blog. How to prepare O - Toluoyl Chloride from O - toluic acid?
  • BenchChem. Technical Support Center: this compound Synthesis.
  • Blog. How does the reaction temperature affect the synthesis of O - Toluoyl Chloride?
  • BenchChem. Application Notes and Protocols for the Laboratory-Scale Synthesis of this compound.
  • Wikipedia. Oxalyl chloride.

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Purification techniques for removing o-toluic acid from o-Toluoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: o-Toluoyl Chloride Purification

A Senior Application Scientist's Guide to Removing o-Toluic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the purification of this compound, with a specific focus on the removal of its most common impurity, o-toluic acid. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound contaminated with o-Toluic Acid?

There are two primary reasons for this contamination:

  • Incomplete Reaction: If the this compound was synthesized from o-toluic acid (e.g., using thionyl chloride or oxalyl chloride), the presence of o-toluic acid can indicate an incomplete conversion of the starting material.[1][2] This can be caused by an insufficient amount of the chlorinating agent or inadequate reaction time and temperature.[3]

  • Hydrolysis: this compound is highly reactive and moisture-sensitive.[4][5] Exposure to atmospheric moisture, or the use of non-anhydrous solvents and glassware, will cause it to hydrolyze back to o-toluic acid and hydrochloric acid (HCl).[6][7][8] This is the most common cause of contamination in stored or handled samples.

Diagram: Hydrolysis of this compound

G Figure 1: Hydrolysis Pathway oTC This compound (C₈H₇ClO) oTA o-Toluic Acid (C₈H₈O₂) oTC->oTA Hydrolysis H2O Water (H₂O) (from moisture) H2O->oTA HCl Hydrochloric Acid (HCl)

Caption: The reaction of this compound with water.

Q2: How does the presence of o-toluic acid impact my downstream reactions?

The presence of o-toluic acid can have several negative consequences:

  • Inaccurate Stoichiometry: The acidic impurity means the actual concentration of your active reagent, this compound, is lower than calculated, leading to incomplete reactions and lower yields.

  • Side Reactions: The carboxylic acid can interfere with base-sensitive reactions or react with other reagents in your mixture, leading to a complex product profile and difficult purification.

  • Proton Source: In reactions requiring strictly anhydrous or aprotic conditions, the carboxylic acid proton can act as an unwanted proton source, quenching reactive intermediates or catalyzing undesired pathways.

Q3: What are the primary methods for removing o-toluic acid?

The two most effective methods are:

  • Fractional Vacuum Distillation: This is the most common and robust method.[1][2][9] It separates compounds based on their boiling points. This compound has a significantly lower boiling point under vacuum than the non-volatile o-toluic acid.

  • Aqueous Basic Wash: This chemical method is typically used during the work-up phase before final distillation.[6] A mild base (like sodium bicarbonate) reacts with the acidic o-toluic acid to form a water-soluble salt, which can then be separated in an aqueous layer.[6][7]

Q4: How can I detect and quantify the o-toluic acid impurity?

Several analytical techniques can be used:

  • ¹H NMR Spectroscopy: This is a highly effective method. The carboxylic acid proton of o-toluic acid appears as a very broad singlet at a characteristic downfield shift, typically greater than 10 ppm.[6]

  • IR Spectroscopy: The presence of o-toluic acid will show a broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is absent in pure this compound.[6][7]

  • Gas Chromatography (GC): GC can be used to separate and quantify the components, providing a clear purity assessment.[10]

  • Titration: A simple acid-base titration can determine the total acid content but does not distinguish between o-toluic acid and HCl from hydrolysis.[10][11]

Analytical Signature This compound (Pure) o-Toluic Acid (Impurity)
¹H NMR (ppm) No signal > 9 ppmBroad singlet, >10 ppm (COOH)
IR (cm⁻¹) C=O stretch (~1770-1800)Broad O-H stretch (2500-3300), C=O stretch (~1700)
Appearance Clear liquid, may fume in air[5][7]White crystalline solid[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification and use.

Observed Problem Potential Cause Diagnostic Check Recommended Solution
White fumes are visible when opening the reagent bottle. Hydrolysis. The product is reacting with atmospheric moisture, releasing HCl gas which forms an aerosol with water vapor.[7]The material may have a sharp, acidic odor and might show signs of o-toluic acid in analytical tests (NMR, IR).This indicates the product has been compromised by moisture. It requires purification before use. Implement better storage and handling protocols, such as using an inert atmosphere (Nitrogen or Argon) and sealing containers tightly with paraffin tape.[3][7]
Product darkens or decomposes during distillation. Excessive Temperature. The distillation temperature is too high, causing thermal decomposition.[1] This can be due to an insufficient vacuum.The distillation "pot" temperature is significantly higher than the expected boiling point. The distillate is dark yellow or brown.Improve Vacuum: Ensure your vacuum pump is pulling a sufficient and stable vacuum (e.g., ~12 mmHg).[9][12] A lower pressure reduces the boiling point.[1][12] Controlled Heating: Use a well-controlled heating mantle and avoid aggressive heating. Stop the distillation before the flask is completely dry to prevent charring of high-boiling residues.[1]
Yield after distillation is very low. 1. Product Loss: Mechanical losses during transfer or an inefficient distillation setup. 2. Decomposition: See above. 3. Co-distillation: The initial fraction containing volatile impurities was too large.Check for leaks in your distillation apparatus. Review the pot residue for signs of your product.Optimize Setup: Ensure all joints are properly sealed. Use a short-path distillation apparatus for smaller scales to minimize losses on the glass surface. Careful Fractionation: Collect a small forerun of any volatile impurities (e.g., residual thionyl chloride or solvent) before collecting the main product fraction at its stable boiling point.[1]
NMR of "purified" product still shows a broad peak >10 ppm. Inefficient Separation. The boiling point difference was not sufficient for separation with your setup, or the contamination was too high for a single distillation.The impurity peak is still present, even if reduced.Improve Distillation Efficiency: Use a fractional distillation column (e.g., a Vigreux column) to increase the separation efficiency (theoretical plates).[1] Pre-Purification: For highly contaminated material, perform an aqueous basic wash before distillation to remove the bulk of the o-toluic acid.[6]

Troubleshooting Workflow

G start Crude this compound Contains o-Toluic Acid check_level Assess Impurity Level (e.g., by ¹H NMR) start->check_level wash Perform Aqueous NaHCO₃ Wash check_level->wash High Impurity distill Fractional Vacuum Distillation check_level->distill Low Impurity wash->distill analyze Analyze Final Product (NMR, GC, IR) distill->analyze pure Pure this compound (Store under N₂) analyze->pure Purity OK repurify Re-purify if needed analyze->repurify Impure repurify->distill

Caption: Decision workflow for purification.

Experimental Protocols

Protocol 1: Purification via Aqueous Basic Wash & Extraction

This protocol is ideal for removing significant amounts of o-toluic acid from a solution of this compound in an inert solvent before the final distillation.

Objective: To convert acidic o-toluic acid into its water-soluble sodium salt, allowing for its removal from the organic phase.

Materials:

  • Crude this compound dissolved in a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Setup: Place the organic solution of crude this compound into a separatory funnel. Cool the funnel in an ice bath to manage any heat from the acid-base reaction.

  • Wash: Slowly and carefully add the saturated NaHCO₃ solution to the separatory funnel.

    • CAUTION: This will generate CO₂ gas. Vent the separatory funnel frequently by inverting it and opening the stopcock to release pressure.

  • Extraction: Gently swirl the funnel, venting often. Once gas evolution subsides, stopper the funnel and shake gently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. The sodium salt of o-toluic acid is now in this aqueous phase.

  • Repeat: Repeat the wash with NaHCO₃ (Step 2-4) one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with brine to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent. The resulting solution contains purified this compound and can be concentrated on a rotary evaporator. This product is now ready for use or for final purification by vacuum distillation.

Protocol 2: Purification by Fractional Vacuum Distillation

This is the definitive method for obtaining high-purity this compound.[1]

Objective: To separate this compound from non-volatile impurities (o-toluic acid) and highly volatile impurities (residual solvents/reagents) based on boiling points.

Physical Properties for Separation:

Compound Molecular Weight ( g/mol ) Boiling Point Physical State (RT)
This compound 154.59[9]88-90 °C @ 12 mmHg[5][9]Liquid[4]
o-Toluic Acid 136.15[6]258-260 °C @ 760 mmHgSolid (m.p. 102-103 °C)[13]

Materials:

  • Crude or pre-washed this compound.

  • Complete vacuum distillation apparatus (round-bottom flask, Vigreux column, distillation head, condenser, receiving flask).

  • Vacuum pump with a cold trap.

  • Heating mantle and stir bar.

  • Dry, inert atmosphere (Nitrogen or Argon).

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is completely dry to prevent hydrolysis during heating.[1][3]

  • Charge Flask: Charge the round-bottom flask with the crude this compound and a stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the system to the vacuum pump and slowly apply vacuum. A stable pressure of ~12 mmHg is ideal.

  • Heating: Once the vacuum is stable, begin stirring and gently heat the flask.

  • Collect Fractions:

    • Forerun: Collect any low-boiling impurities that distill first. The vapor temperature will be below the target boiling point.

    • Main Fraction: When the vapor temperature stabilizes at the expected boiling point (88-90 °C at 12 mmHg), switch to a clean receiving flask. Collect the clear, colorless to pale yellow liquid.[5][9]

    • Residue: Stop the distillation before the distilling flask is completely dry. The residue will contain the non-volatile o-toluic acid.

  • Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Transfer the purified product to a clean, dry, amber glass bottle and store under an inert atmosphere.[7]

References

  • Nippon Light Metal Company, Ltd. Fine Chemicals. Available from: [Link]

  • Evergreensino. What is the reaction between O - Toluoyl Chloride and water? - Blog. Available from: [Link]

  • Blog. How to prepare O - Toluoyl Chloride from O - toluic acid? Available from: [Link]

  • Blog. What analytical methods are used to determine O - Toluic Acid? Available from: [Link]

  • Blog. What are the separation methods for P-Toluic Acid from a mixture? Available from: [Link]

  • Organic Syntheses Procedure. 3. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • Organic Syntheses Procedure. o-TOLUIC ACID. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound: Properties, Applications, and Synthesis for Chemical Industries. Available from: [Link]

  • Blog. What substances can react with O - Toluoyl Chloride? Available from: [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. Available from: [Link]

  • Reddit. Is it possible to separate m-toluic acid from o-toluic acid if they're in a 50:50 mixture? Available from: [Link]

  • ResearchGate. Can anyone explain the residues in our thionyl chloride reaction? Available from: [Link]

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Technical Support Center: Optimizing Friedel-Crafts Acylation with o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges of Friedel-Crafts acylation using o-toluoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and selectivity of this powerful C-C bond-forming reaction. The inherent steric hindrance from the ortho-methyl group in this compound presents specific hurdles that require careful consideration of reaction parameters.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering systematic approaches to diagnose and resolve them.

Issue 1: Consistently Low Product Yield

A diminished yield is one of the most common frustrations in Friedel-Crafts acylation, especially with sterically hindered reagents like this compound.

Potential Cause: Catalyst Deactivation or Insufficiency

  • Explanation: Lewis acids, particularly aluminum chloride (AlCl₃), are the cornerstone of this reaction. However, they are highly susceptible to deactivation by moisture.[2] Any water in your solvent, glassware, or reagents will react with and neutralize the catalyst.[3] Furthermore, the ketone product of the acylation forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[4][5] This necessitates the use of stoichiometric amounts, rather than catalytic quantities.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried. Use anhydrous solvents and ensure your this compound and aromatic substrate are free from moisture.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Verify Catalyst Stoichiometry: For Friedel-Crafts acylation, a stoichiometric amount (or a slight excess, typically 1.1 equivalents) of the Lewis acid relative to the this compound is often required.[1] Insufficient catalyst will result in an incomplete reaction.

    • Use High-Quality Catalyst: Employ a freshly opened bottle of the Lewis acid or use a sublimed grade of AlCl₃ to ensure maximum activity.[1]

Potential Cause: Insufficient Reactivity of the Aromatic Substrate

  • Explanation: Friedel-Crafts acylation is an electrophilic aromatic substitution. Therefore, it proceeds most efficiently with electron-rich aromatic rings.[1] If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated, leading to a sluggish or failed reaction.[2]

  • Troubleshooting Steps:

    • Substrate Assessment: Evaluate the electronic nature of your aromatic substrate. If it is highly deactivated, consider if a more activated analogue is compatible with your synthetic route.

    • Forcing Conditions: For moderately deactivated substrates, you may need to employ more forceful reaction conditions, such as a higher reaction temperature or a stronger Lewis acid. However, this must be done cautiously to avoid side reactions.

Potential Cause: Suboptimal Reaction Temperature

  • Explanation: Temperature plays a critical role in reaction kinetics. While lower temperatures can enhance selectivity (favoring the para product), they can also significantly slow down the reaction rate, leading to low conversion.[1] Conversely, excessively high temperatures can promote side reactions and decomposition of starting materials or products.[2]

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If the reaction is sluggish at lower temperatures (e.g., 0 °C), try gradually and carefully increasing the temperature.

    • Reaction Monitoring: Closely monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal balance between reaction rate and byproduct formation.

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

The formation of a mixture of ortho and para isomers is a frequent challenge, even with the steric bulk of this compound.

Potential Cause: Choice of Lewis Acid and Solvent

  • Explanation: The nature and size of the Lewis acid can influence the steric environment around the acylium ion, thereby affecting the ortho/para product ratio.[1] Similarly, the polarity of the solvent can impact the reactivity of the electrophile and the stability of the reaction intermediates.[6] Non-polar solvents like carbon disulfide or nitrobenzene are often employed.[1]

  • Troubleshooting Steps:

    • Lewis Acid Screening: Experiment with different Lewis acids. Bulky catalysts may increase para-selectivity by further sterically hindering the approach to the ortho position of the aromatic substrate.

    • Solvent Optimization: Conduct a systematic screening of solvents to identify the optimal medium for maximizing the desired isomer. The choice of solvent can sometimes determine whether the kinetic or thermodynamic product is favored.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary difficulty when using this compound in Friedel-Crafts acylation?

A1: The main challenge is managing the steric hindrance from the ortho-methyl group.[1] While this steric bulk can be beneficial in directing substitution to the para position of an aromatic substrate, it also diminishes the overall reactivity of the acylating agent.[1] The key is to find reaction conditions that strike a balance between high para-selectivity and a good reaction rate and yield.

Q2: Why is a stoichiometric amount of Lewis acid, like AlCl₃, necessary for this reaction?

A2: In Friedel-Crafts acylation, the resulting ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[3][5] This complexation effectively sequesters the catalyst, preventing it from participating further in the reaction.[4] Therefore, at least a stoichiometric amount of the Lewis acid is required to drive the reaction to completion.

Q3: How does reaction temperature influence the ortho/para isomer ratio?

A3: Generally, lower reaction temperatures favor the formation of the thermodynamically more stable para-isomer.[1] Increasing the temperature can provide the necessary activation energy to overcome the steric barrier for ortho-acylation, potentially leading to a higher proportion of the ortho-isomer.[1] To maximize para-selectivity, it is advisable to begin at low temperatures (e.g., 0 °C) and only increase it if the reaction rate proves to be too slow.[1]

Q4: Can I use an aromatic substrate with an amine (-NH₂) or hydroxyl (-OH) group?

A4: No, aromatic compounds with these functional groups are generally unsuitable for Friedel-Crafts acylation. The lone pair of electrons on the nitrogen or oxygen will coordinate with the Lewis acid catalyst, forming a complex that deactivates the catalyst.[3] This deactivates the aromatic ring towards the desired electrophilic substitution.

Optimized Experimental Protocol: Synthesis of 2,4'-Dimethylbenzophenone

This protocol provides a detailed, step-by-step methodology for the Friedel-Crafts acylation of toluene with this compound, a reaction where the steric hindrance of the acylating agent is a key consideration.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Anhydrous Aluminum Chloride (AlCl₃)133.34551.17.33 g
Toluene92.14501.05.7 mL
This compound154.59501.06.6 mL
Dichloromethane (DCM), anhydrous---50 mL
Hydrochloric Acid (HCl), concentrated---15 mL
Crushed Ice---25 g
Saturated Sodium Bicarbonate (NaHCO₃)---As needed
Brine---As needed
Anhydrous Magnesium Sulfate (MgSO₄)---As needed
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.[7]

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (7.33 g, 55 mmol) followed by 20 mL of anhydrous dichloromethane. Stir the mixture to form a suspension.[7]

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.[7]

  • Reagent Addition:

    • In a separate dry flask, dissolve this compound (6.6 mL, 50 mmol) in 15 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

    • Add the this compound solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

    • Following this, add a solution of toluene (5.7 mL, 50 mmol) in 15 mL of anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the reaction's progress by TLC.[7]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of 25 g of crushed ice and 15 mL of concentrated HCl.[3][7] This will decompose the aluminum chloride complex.

  • Work-up and Extraction:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 20 mL portions of DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (use caution due to CO₂ evolution), and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The crude product, primarily 2,4'-dimethylbenzophenone, can be purified by recrystallization or column chromatography on silica gel.[7]

Visualizing Key Concepts

Reaction Mechanism and Steric Hindrance

The following diagram illustrates the mechanism of Friedel-Crafts acylation and highlights the steric clash that favors para-substitution when using this compound.

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack & Steric Influence cluster_2 Step 3: Deprotonation & Product Formation oToluoyl This compound AcyliumComplex Acylium Ion-AlCl₄⁻ Complex oToluoyl->AcyliumComplex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumComplex SigmaComplex_p σ-Complex (para-attack) AcyliumComplex->SigmaComplex_p Attack at para position SigmaComplex_o σ-Complex (ortho-attack) AcyliumComplex->SigmaComplex_o Attack at ortho position StericHindrance Steric Hindrance from o-methyl group Aromatic Aromatic Ring (e.g., Toluene) Aromatic->SigmaComplex_p Aromatic->SigmaComplex_o ParaProduct Para-Product (Major) SigmaComplex_p->ParaProduct - H⁺ OrthoProduct Ortho-Product (Minor) SigmaComplex_o->OrthoProduct - H⁺

Caption: Mechanism showing favored para-attack due to steric hindrance.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues in your reaction.

G Start Low Yield Observed CheckConditions Verify Anhydrous Conditions (Glassware, Solvents, Reagents) Start->CheckConditions CheckStoichiometry Confirm Catalyst Stoichiometry (≥1.0 eq. of Lewis Acid) CheckConditions->CheckStoichiometry Conditions OK Success Yield Improved CheckConditions->Success Issue Found & Corrected AssessSubstrate Evaluate Aromatic Substrate (Is it deactivated?) CheckStoichiometry->AssessSubstrate Stoichiometry OK CheckStoichiometry->Success Issue Found & Corrected OptimizeTemp Optimize Reaction Temperature (Gradual increase from 0°C) AssessSubstrate->OptimizeTemp Substrate is sufficiently activated AssessSubstrate->Success Switched to more activated substrate ConsiderCatalyst Screen Alternative Lewis Acids OptimizeTemp->ConsiderCatalyst No improvement OptimizeTemp->Success Optimal Temp Found ConsiderCatalyst->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ACS Omega. (n.d.). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • Preprints.org. (n.d.). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Retrieved from [Link]

  • ResearchGate. (2025). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • YouTube. (2017). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • NIH. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in o-Toluoyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: o-Toluoyl Chloride Reactions

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of this compound in organic synthesis. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your experiments.

Troubleshooting Guide: Low Conversion Rates

This guide addresses specific issues that may arise during experiments with this compound, focusing on the common problem of low product yield.

Issue 1: The yield of my acylation reaction (e.g., ester or amide formation) is unexpectedly low.

Low conversion is the most frequently encountered issue. The root cause can often be traced to one of the following factors.

Potential Cause 1: Hydrolysis of this compound

  • Diagnosis: this compound is highly reactive towards water.[1][2] Exposure to even trace amounts of moisture will hydrolyze it to o-toluic acid and hydrochloric acid (HCl).[1][3][4][5] This side reaction consumes your starting material and introduces an acidic impurity that can complicate purification.[1][3] Analyze a crude sample of your reaction mixture using TLC, LC-MS, or ¹H NMR. The presence of o-toluic acid is a strong indicator that hydrolysis has occurred.[1]

  • Solution: Implement Rigorous Anhydrous Conditions.

    • Glassware: All glassware must be thoroughly dried before use, either in an oven (overnight at >100 °C) or by flame-drying under vacuum.

    • Solvents & Reagents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure your nucleophile (alcohol or amine) is also dry.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1][5] A positive pressure of the inert gas should be maintained throughout the experiment.[5]

Potential Cause 2: Impure or Degraded this compound

  • Diagnosis: The starting this compound may have degraded during storage, often due to slow hydrolysis from repeated exposure to air.[6] Check the purity of the this compound via ¹H NMR. A broad singlet signal appearing above 10 ppm is indicative of contamination with o-toluic acid.[1]

  • Solution: Purify the Acyl Chloride.

    • If significant impurities are detected, purify the this compound by vacuum distillation before use.[2][7] This is the most effective method for separating the acyl chloride from the less volatile o-toluic acid.[2]

Potential Cause 3: Suboptimal Reaction Conditions

  • Diagnosis: The reaction may be sluggish due to steric hindrance or insufficient activation. The ortho-methyl group on this compound creates significant steric bulk around the carbonyl carbon, which can impede the approach of nucleophiles and slow the reaction rate compared to less hindered acyl chlorides like benzoyl chloride.[1][3]

  • Solution: Optimize Reaction Parameters.

    • Temperature: While many acylations are run at 0 °C to control exothermic reactions, a low yield may indicate the need for a higher temperature.[5] After the initial addition of the acyl chloride, allow the reaction to warm to room temperature or even heat gently (e.g., 40-50 °C) while monitoring for product formation and potential side reactions by TLC.[6]

    • Reaction Time: Due to steric hindrance, this compound reactions may require longer times to reach completion.[1] Monitor the reaction over an extended period until the starting nucleophile is consumed.

    • Stoichiometry: Ensure the stoichiometry is correct. A slight excess of the this compound (e.g., 1.05-1.1 equivalents) is often used to ensure the complete consumption of a valuable nucleophile.[1][8]

Potential Cause 4: Inefficient HCl Scavenging

  • Diagnosis: Acylation reactions produce one equivalent of HCl.[8][9] If not neutralized, this strong acid can protonate the amine nucleophile, rendering it unreactive. In alcohol esterifications, the HCl can establish an equilibrium that limits product formation.

  • Solution: Use an Appropriate Base.

    • A non-nucleophilic base, such as triethylamine or pyridine, should be added to the reaction mixture (typically 1.1-1.5 equivalents) to scavenge the HCl byproduct.[8][10] This neutralization drives the reaction to completion.[8] The base is typically added to the solution of the nucleophile before the this compound is introduced.[8][10]

Issue 2: My final product is contaminated with o-toluic acid.

This is a common purification challenge directly resulting from the hydrolysis of unreacted this compound during the aqueous work-up.

  • Diagnosis: The presence of o-toluic acid can be confirmed by analytical methods like ¹H NMR (broad COOH peak >10 ppm) or by observing its characteristic properties during purification.[1]

  • Solution: Basic Aqueous Wash.

    • During the work-up procedure, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).[1] The base will deprotonate the acidic o-toluic acid, forming the corresponding water-soluble carboxylate salt, which will then partition into the aqueous layer and be removed from your organic product stream.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound? The most prevalent side product is o-toluic acid, which forms when this compound reacts with water.[1][4][9] Given the high moisture sensitivity of this compound, even trace amounts of water can lead to this hydrolysis byproduct.[1][4]

Q2: How does the ortho-methyl group influence the reactivity of this compound? The methyl group at the ortho-position introduces significant steric hindrance around the carbonyl carbon.[1][3] This steric bulk can impede the approach of nucleophiles, potentially slowing down the rate of acylation reactions compared to less hindered acyl chlorides like benzoyl chloride or p-toluoyl chloride.[1][3] This effect may necessitate longer reaction times or slightly elevated temperatures to achieve complete conversion.[1]

Q3: Why are anhydrous conditions so critical when using this compound? this compound is highly reactive towards water.[1][2] Exposure to moisture leads to rapid hydrolysis, converting the acyl chloride into o-toluic acid and hydrochloric acid.[1][3][5] This side reaction not only consumes the starting material, reducing the yield of the desired product, but the resulting o-toluic acid can also complicate the purification process.[1][3] Therefore, using anhydrous solvents, inert atmospheres (like nitrogen or argon), and properly dried glassware is essential for success.[1][5]

Q4: How can I monitor the progress of my reaction? The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials (the nucleophile) to track the disappearance of the starting material and the appearance of the new product spot. Other techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis by taking small aliquots from the reaction over time.[3][11]

Data Presentation: Common Side Products and Impurities

The table below summarizes key data for identifying common side products and impurities in this compound reactions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )OriginKey Analytical Features
o-Toluic Acid C₈H₈O₂136.15Hydrolysis of this compound with water.[4]¹H NMR: Carboxylic acid proton (COOH) appears as a very broad singlet >10 ppm.[1] IR: Broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).[5]
Thionyl Chloride SOCl₂118.97Remnant from the synthesis of this compound.[1]Sharp, irritating odor. Reacts violently with water. Typically removed by distillation.[1]

Experimental Protocols

Protocol 1: General Procedure for Esterification with an Alcohol

This protocol describes a general method for reacting this compound with a primary or secondary alcohol.[8]

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 eq.).

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath.[8]

  • Addition of Acyl Chloride: Slowly add this compound (1.05 eq.) dropwise via syringe or an addition funnel over 15-30 minutes.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃ (to remove o-toluic acid), and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.

Protocol 2: General Procedure for Amidation with an Amine

This protocol outlines a standard procedure for the synthesis of N-substituted o-toluamides.[10]

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM).[10]

  • Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution to act as an HCl scavenger.[10]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[10]

  • Addition of Acyl Chloride: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the stirred amine solution over 15-30 minutes.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.[10]

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[10] Extract the product with DCM.

  • Washing: Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to this compound reactions.

G start Low Conversion Rate Observed check_moisture Was the reaction run under rigorous anhydrous conditions? start->check_moisture check_purity Is the starting this compound pure? check_moisture->check_purity Yes sol_moisture Implement Anhydrous Protocol: - Flame-dry glassware - Use dry solvents - Run under N₂ or Ar check_moisture->sol_moisture No check_conditions Are reaction conditions (temp, time, base) optimal? check_purity->check_conditions Yes sol_purity Purify this compound by vacuum distillation check_purity->sol_purity No sol_conditions Optimize Reaction: - Increase temperature/time - Ensure >1 eq. of base is used check_conditions->sol_conditions No end_node Improved Yield check_conditions->end_node Yes (Re-evaluate substrate) sol_moisture->end_node sol_purity->end_node sol_conditions->end_node

Caption: Troubleshooting Logic for Low Reaction Yield.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup Combine Nucleophile (Alcohol/Amine), Anhydrous Solvent, and Base in a flame-dried flask under N₂/Ar cool Cool mixture to 0 °C setup->cool add Add this compound dropwise cool->add stir Stir at RT until completion (Monitor by TLC) add->stir quench Quench with H₂O and extract with organic solvent stir->quench wash Wash organic layer with aq. NaHCO₃ (removes o-toluic acid), then brine quench->wash purify Dry (Na₂SO₄), concentrate, and purify (chromatography) wash->purify product Pure Product purify->product

Sources

Technical Support Center: Managing Exothermic Reactions Involving o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing the significant exothermic hazards associated with o-Toluoyl chloride. By understanding the underlying chemical principles and adhering to rigorous experimental protocols, users can mitigate risks and ensure the safety and success of their synthetic procedures.

Section 1: Understanding the Core Hazard: The "Why" Behind the Exotherm

Q1: Why are reactions involving this compound so exothermic?

The high reactivity of this compound stems from the electrophilic nature of its carbonyl carbon. The reaction with common nucleophiles (such as water, alcohols, and amines) proceeds through a highly favorable nucleophilic acyl substitution mechanism.[1][2] The exothermicity is driven by two primary factors:

  • Formation of Stable Bonds: The reaction breaks a relatively weak carbon-chlorine bond and forms stronger carbon-oxygen or carbon-nitrogen bonds, releasing significant energy as heat.[3]

  • Formation of Hydrogen Chloride (HCl): A stable molecule of hydrogen chloride is generated as a byproduct for every mole of this compound that reacts.[3][4] This process is thermodynamically very favorable.

The reaction is not just exothermic; it is often extremely rapid.[5] The combination of a fast reaction rate and significant heat release means that without proper control, the reaction temperature can escalate in seconds.

Q2: What are the primary dangers of an uncontrolled reaction?

An uncontrolled reaction, commonly known as a thermal runaway, occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[6][7] This leads to a self-accelerating cycle where the increasing temperature further increases the reaction rate, generating even more heat.[6][8] The primary hazards are:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature that can cause the reaction solvent to boil violently.[8][9]

  • Pressure Buildup: The combination of boiling solvent and the evolution of corrosive hydrogen chloride gas can lead to a dangerous increase in pressure within the reaction vessel, potentially causing equipment failure or explosion.[4][6]

  • Release of Toxic and Corrosive Gas: A breach of containment will release hot, corrosive HCl gas, posing a severe inhalation hazard and risk of chemical burns.[4][10]

Section 2: Proactive Reaction Management: A Validated Workflow

Adherence to a well-designed protocol is the primary defense against thermal runaway. The following general procedure for the acylation of a nucleophile (abbreviated as Nuc-H, e.g., an alcohol or amine) is designed as a self-validating system with multiple control points.

Experimental Protocol: Controlled Acylation Using this compound

Objective: To safely perform an acylation reaction by controlling the reaction rate and temperature.

Core Principles:

  • Dilution: An anhydrous, inert solvent acts as a heat sink, moderating temperature changes.

  • Low Temperature: Starting at a low temperature (0-5 °C) provides a wider safety margin.[11][12]

  • Controlled Addition: Adding the acyl chloride dropwise ensures the rate of heat generation never overwhelms the cooling system's capacity.[4][13]

Materials:

  • This compound (ensure purity and check for signs of hydrolysis)

  • Nucleophile (e.g., alcohol, amine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)[12]

  • Non-nucleophilic base (e.g., Triethylamine, Pyridine), if required[14]

  • Reaction vessel (three-necked flask) equipped with a magnetic stirrer, thermometer, and an addition funnel.

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (ice-water)

  • Acid gas scrubber connected to the reaction outlet[4]

Procedure:

  • System Preparation: All glassware must be rigorously dried in an oven (>120 °C) or flame-dried under vacuum to remove all traces of water.[12] Assemble the apparatus and maintain a positive pressure of inert gas.

  • Initial Charge: Charge the reaction flask with the nucleophile, anhydrous solvent, and base (if used).

  • Cooling: Begin stirring and cool the mixture to 0-5 °C using the ice-water bath.

  • Controlled Addition: Add this compound to the addition funnel. Begin adding it dropwise to the stirred reaction mixture. Crucially, monitor the internal temperature continuously. The addition rate must be slow enough to ensure the temperature does not rise above a pre-determined limit (e.g., 10-15 °C).[4]

  • Monitoring: If the temperature approaches the upper limit, immediately stop the addition and allow the mixture to cool before resuming at a slower rate.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at a controlled temperature until completion is confirmed (e.g., by TLC).

  • Quenching & Workup: Once the reaction is complete, quench any remaining reactive species by carefully adding a suitable quenching agent (see FAQ section). Proceed with a standard aqueous workup, often including a wash with a mild base like sodium bicarbonate to remove acidic byproducts.[12][15]

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase prep1 Dry Glassware & Assemble Under Inert Gas prep2 Charge Nucleophile, Solvent, Base prep1->prep2 prep3 Cool to 0-5 °C prep2->prep3 react1 Begin Slow, Dropwise Addition of this compound prep3->react1 react2 Continuously Monitor Internal Temperature react1->react2 react3 Check Reaction Progress (TLC) react2->react3 workup1 Reaction Complete? react3->workup1 workup1->react3 No, continue stirring workup2 Quench & Aqueous Workup workup1->workup2 Yes workup3 Isolate Product workup2->workup3

Caption: Controlled Acylation Workflow.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides a framework for identifying and resolving common problems.

Problem Potential Cause(s) Suggested Solution(s)
Rapid Temperature Increase (Exotherm Spike) 1. Addition rate of this compound is too fast.2. Inadequate cooling (e.g., insufficient ice in the bath).3. Reaction concentration is too high.Immediate Action: Stop the addition immediately. Ensure efficient stirring and add more ice/coolant to the bath.[4][16]Corrective Action: Once the temperature is stable, resume addition at a much slower rate. Consider diluting the reaction mixture with more cold, anhydrous solvent.
Excessive Fuming / Pressure Buildup 1. Rapid evolution of HCl gas from a fast reaction.2. Inadequate venting or a blocked gas outlet.3. Reaction with residual moisture.Immediate Action: Ensure the reaction is in a well-ventilated fume hood. Check that the gas outlet is not blocked.[16]Corrective Action: Reduce the addition rate to slow HCl evolution. Ensure the off-gas is being properly neutralized through a scrubber system.
Low Yield of Desired Product 1. Hydrolysis of this compound starting material due to improper storage.2. Reaction with trace moisture in solvents or on glassware.[12][15]Diagnostic: Analyze the starting material and crude product via NMR or TLC to check for the presence of o-toluic acid.[15]Corrective Action: Use a fresh bottle of this compound. Rigorously dry all solvents and glassware before use. Always conduct the reaction under an inert atmosphere.[12]
Decision Tree for Managing a Temperature Excursion

start Temperature Rises Above Set Limit action1 IMMEDIATELY STOP ADDITION OF REAGENTS start->action1 check_cooling Is Cooling Bath Efficient? action1->check_cooling action2 Add More Coolant (Ice, Dry Ice) check_cooling->action2 No check_temp Is Temperature Decreasing? check_cooling->check_temp Yes action2->check_temp action3 Resume Addition at 50% of Original Rate check_temp->action3 Yes action4 Consider Emergency Quench (If temp still rising) check_temp->action4 No end Continue Monitoring action3->end

Caption: Thermal Excursion Response Plan.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the essential personal protective equipment (PPE) for handling this compound? Due to its corrosive nature and reactivity, comprehensive PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a full-face shield.[17][18]

  • Respiratory Protection: Work must be performed in a certified chemical fume hood.[17][18] For situations with potential exposure, a respirator with an organic vapor/acid gas cartridge is necessary.[18]

  • Protective Clothing: A chemical-resistant apron or lab coat, worn over full-length clothing.[17][18]

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and change them immediately if contamination is suspected.[19][20]

Q2: How should I properly store this compound? this compound is moisture-sensitive and reacts with water to form corrosive HCl and o-toluic acid.[12][19][21] Proper storage is critical:

  • Store in a cool, dry, well-ventilated area away from heat and incompatible substances like water, alcohols, bases, and oxidizing agents.[17][18]

  • Keep the container tightly sealed. For long-term storage, consider storing under an inert atmosphere (nitrogen or argon).[12]

Q3: What are the best quenching agents for unreacted this compound after a reaction? The choice of quenching agent depends on the reaction scale and workup procedure. All quenching reactions are themselves exothermic and must be performed with cooling.

Quenching Agent Byproducts Considerations
Water / Ice o-Toluic Acid, HClVery vigorous and highly exothermic reaction. Best for small quantities and when the desired product is not water-sensitive.[4]
Alcohols (Methanol, Ethanol) Corresponding Ester, HClAlso highly exothermic. Useful if the resulting ester can be easily separated from the desired product.[4][14]
Amines (e.g., Diethylamine) Corresponding Amide, Ammonium SaltExothermic process. The resulting amide may be difficult to separate.[4][13]
Saturated Sodium Bicarbonate Solution o-Toluic Acid (as sodium salt), NaCl, CO₂, H₂OA controlled method that neutralizes the byproduct HCl. The evolution of CO₂ gas must be managed. Often used during workup.[16]

Q4: How do I handle a spill of this compound?

  • Evacuate all non-essential personnel from the area.

  • Ensure you are wearing full PPE.

  • Do NOT use water. This will cause a violent reaction.[18]

  • Contain the spill using an inert absorbent material like sand, vermiculite, or diatomaceous earth.[18]

  • Carefully collect the contaminated absorbent material into a clearly labeled, sealable container for hazardous waste disposal.[18]

  • Decontaminate the spill area with a cloth dampened with a basic solution (e.g., sodium bicarbonate solution), followed by a water rinse.

Q5: Can reaction calorimetry help in safely scaling up my process? Absolutely. Reaction calorimetry is a critical tool for process safety that measures the heat evolved during a reaction under controlled conditions.[7] It provides quantitative data on the total heat of reaction and the rate of heat release. This information is essential for designing appropriate cooling systems and control strategies to prevent thermal runaway when scaling up from the lab to a pilot or production plant.[7][22]

References

  • Evergreensino. (2025, July 22). What are the safety precautions when using O - Toluoyl Chloride? Benchchem. [Link]

  • Evergreensino. (2025, October 21). What substances can react with O - Toluoyl Chloride? Benchchem. [Link]

  • WIKA. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog. [Link]

  • Evergreensino. (2025, September 11). How does the reaction temperature affect the synthesis of O - Toluoyl Chloride? Benchchem. [Link]

  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD PSB. [Link]

  • Wang, Y., et al. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application. ResearchGate. [Link]

  • Fauske & Associates. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. Fauske & Associates. [Link]

  • Evergreensino. (2025, August 14). What is the reaction between O - Toluoyl Chloride and water? Benchchem. [Link]

  • Blake, D. M., et al. (1982). Calorimetric study of the oxidative addition of acyl chlorides to iridium(I) complexes in solution, the standard state and the gas phase. Journal of the American Chemical Society. [Link]

  • Evergreensino. (2025, May 14). How does M-Toluoyl Chloride react with alcohols? Benchchem. [Link]

  • Evergreensino. (2025, September 24). What pharmaceutical products can be synthesized using 2 - Toluoyl Chloride? Benchchem. [Link]

  • Evergreensino Chemical Co.,Ltd. (2025, June 20). What are the hazards of 4 - Toluoyl Chloride? Benchchem. [Link]

  • National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC - NIH. [Link]

  • Mondal, J. U., & Blake, D. M. (1982). Calorimetric study of the oxidative addition of acyl chlorides to iridium(I) complexes in solution, the standard state and the gas phase. Journal of the American Chemical Society, 47(3), 206-238. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. [Link]

  • Lever, S. D., & Papadaki, M. (2004). Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride. PubMed. [Link]

  • OpenStax. (2021, June 11). Calorimetry of Reactions in Solution. YouTube. [Link]

  • Wikipedia. (n.d.). Acyl chloride. Wikipedia. [Link]

Sources

Technical Support Center: o-Toluoyl Chloride Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for o-Toluoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in your experiments. As a highly reactive acyl chloride, its proper storage is paramount to prevent degradation, which can compromise experimental outcomes and introduce impurities. This document provides in-depth, field-proven insights into the causality behind storage choices and troubleshooting common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound to prevent its degradation.

Q1: What is the primary cause of this compound degradation?

The primary cause of degradation is hydrolysis. This compound is highly sensitive to moisture.[1][2] The carbonyl carbon in the acyl chloride group is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[3][4] This reaction is vigorous and exothermic, producing o-toluic acid and corrosive hydrochloric acid (HCl) gas.[3][5]

Q2: How can I visually identify if my this compound has degraded?

There are several key indicators of degradation:

  • Fuming: Upon opening the container, you may observe white fumes.[3] This is HCl gas, a byproduct of hydrolysis, reacting with atmospheric moisture.[3]

  • Precipitation: The formation of a solid precipitate within the liquid is a strong sign of degradation.[3] The hydrolysis product, o-toluic acid, is a solid and has lower solubility than this compound in the parent liquid.[3][4]

  • Color Change: While this compound is typically a colorless to light yellow or yellow-orange liquid, significant darkening or changes in color can indicate the presence of impurities resulting from degradation.[2][6][7]

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[6][7] The container must be kept tightly sealed to prevent any contact with moisture.[4][7] For extended storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[4][8]

Q4: What materials are incompatible with this compound during storage and handling?

This compound is incompatible with several substances and should be stored separately from them. These include:

  • Water[1][6][7]

  • Strong bases[1][7]

  • Alcohols[1][7]

  • Oxidizing agents[6][7]

  • Amines[7]

Contact with these materials can lead to vigorous and potentially hazardous reactions.

Q5: Can I store this compound in a standard laboratory refrigerator?

While storage in a cool place is recommended, a standard laboratory refrigerator may not be the ideal environment due to potential moisture condensation. If refrigerated storage is necessary, ensure the container is exceptionally well-sealed. A desiccator cabinet within a cold room or a refrigerator specifically designed for storing flammable and reactive chemicals is a safer alternative.

Troubleshooting Guide: Degradation Issues

This section provides a structured approach to troubleshooting specific problems that may arise from the improper storage or handling of this compound.

Issue 1: Unexpected solid formation in the this compound bottle.

  • Probable Cause: The primary cause is the ingress of moisture into the container, leading to hydrolysis and the formation of o-toluic acid, which is a solid.[3][4]

  • Immediate Action:

    • Handle the bottle inside a chemical fume hood.

    • If the material is still needed for a non-critical application, carefully decant the remaining liquid, leaving the solid behind. Be aware that the liquid portion is also likely partially hydrolyzed.

  • Preventative Protocol:

    • Always ensure the bottle cap is tightly secured immediately after use.

    • Consider using a sealant like paraffin film around the cap for extra protection, especially in humid environments.

    • For long-term storage, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.[4]

Issue 2: A freshly opened bottle of this compound fumes excessively.

  • Probable Cause: This indicates that the reagent has already been compromised by moisture, either during its previous handling or due to a faulty seal from the manufacturer.[3] The fumes are a result of the reaction between the HCl byproduct and ambient moisture.[3]

  • Immediate Action:

    • Keep the bottle within a well-ventilated fume hood.

    • Assess the extent of the degradation. If the reaction is vigorous, it may be safer to consider the entire bottle compromised.

  • Preventative Protocol:

    • When receiving a new bottle, inspect the seal for any signs of damage.

    • Implement a "first-in, first-out" inventory system to ensure older bottles are used first.

    • For critical experiments, it is advisable to use a fresh, unopened bottle of this compound.

Issue 3: Inconsistent experimental results or low yield when using this compound.

  • Probable Cause: The most likely reason is the use of partially degraded this compound. The hydrolysis of the starting material reduces the number of active molecules available for your desired reaction, thereby lowering the yield.[3] The presence of o-toluic acid and HCl can also interfere with the reaction mechanism.

  • Corrective Workflow:

    • Verify Reagent Quality: Before use, you can perform a simple quality check. Carefully observe the liquid for any turbidity or solid particles. A slight fuming upon opening in a humid environment is common even for good quality material, but excessive fuming is a red flag.

    • Purification (for experienced users): If a fresh bottle is unavailable, the this compound can be purified by distillation under reduced pressure.[9] This should only be attempted by experienced personnel with appropriate safety measures in place, as heating can release hazardous vapors.[8]

    • Use a Fresh Reagent: The most reliable solution is to use a new, unopened bottle of this compound for your experiment.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationale
Temperature Cool, well-ventilated area[6][7]Minimizes vaporization and slows down potential degradation reactions.
Atmosphere Dry, inert (e.g., Nitrogen, Argon)[4]Prevents contact with atmospheric moisture, the primary cause of hydrolysis.[4]
Container Tightly sealed, original container[6][7]Prevents ingress of moisture and air.
Incompatibilities Store away from water, bases, alcohols, oxidizing agents[1][6][7]Prevents hazardous chemical reactions.
Light Exposure Store in an opaque or amber bottle[10]While not as critical as moisture, protection from light is good practice for all reagents.

Visualization of Degradation Pathway

The following diagram illustrates the hydrolysis of this compound, the primary degradation pathway.

G cluster_reactants Reactants cluster_products Degradation Products oTC This compound (C₈H₇ClO) TA o-Toluic Acid (C₈H₈O₂) [Solid Precipitate] oTC->TA Hydrolysis HCl Hydrochloric Acid (HCl) [Corrosive Gas - Fumes] oTC->HCl Hydrolysis H2O Water (H₂O) (from atmosphere) H2O->TA H2O->HCl

Caption: Hydrolysis of this compound upon exposure to moisture.

Experimental Protocols

Protocol 1: Inert Gas Overlay for Long-Term Storage

This protocol describes the standard procedure for creating an inert atmosphere in a reagent bottle to prevent moisture-induced degradation.

Materials:

  • Bottle of this compound

  • Source of dry, inert gas (Nitrogen or Argon) with a regulator

  • Tubing

  • Needle (long enough to reach the headspace above the liquid)

  • Septum-compatible cap (if available) or a standard cap that can be quickly replaced.

Procedure:

  • Preparation: Perform this procedure in a chemical fume hood. Ensure all equipment is dry.

  • Gas Flow: Set the inert gas regulator to a low, gentle flow rate (e.g., 1-2 psi). A high flow rate can cause splashing of the corrosive liquid.

  • Inerting the Headspace:

    • Briefly remove the bottle cap.

    • Insert the needle connected to the inert gas line into the headspace of the bottle, ensuring the needle tip does not touch the liquid.

    • Allow the gentle stream of inert gas to flow into the bottle for 15-30 seconds. This will displace the moist air in the headspace.

  • Sealing:

    • While the inert gas is still flowing, remove the needle and immediately and tightly seal the bottle with its original cap.

    • For added security, wrap the cap and neck of the bottle with paraffin film.

  • Labeling: Add a note to the bottle label indicating the date it was placed under an inert atmosphere.

References

  • Evergreensino. (2025, July 22). What are the safety precautions when using O - Toluoyl Chloride? - Blog. Retrieved from [Link]

  • Evergreensino. (2025, August 14). What is the reaction between O - Toluoyl Chloride and water? - Blog. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Chemical Industries. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

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Identifying and characterizing byproducts in o-Toluoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of o-Toluoyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps to explain the underlying chemistry, helping you to identify, characterize, and mitigate the formation of byproducts in your synthesis.

Introduction to this compound Synthesis

The conversion of o-toluic acid to this compound is a fundamental step in the synthesis of many pharmaceuticals and fine chemicals.[1] The most common method employs chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] While seemingly straightforward, this reaction is sensitive to conditions that can lead to the formation of several byproducts, impacting yield and purity. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in this compound synthesis and why does it form?

A1: The most prevalent byproduct is unreacted o-toluic acid . Its presence is typically due to incomplete reaction or, more commonly, hydrolysis of the this compound product upon exposure to moisture during the reaction or workup.[2] this compound is highly moisture-sensitive and will readily convert back to the carboxylic acid in the presence of water.[3]

Q2: I've noticed an unexpected, higher-boiling point impurity in my crude product. What could it be?

A2: A likely candidate for a high-boiling point impurity is o-toluic anhydride . This byproduct can form when a molecule of this compound reacts with a molecule of unreacted o-toluic acid.[4][5][6] This is particularly common if the reaction is not driven to completion or if there is a localized excess of o-toluic acid.

Q3: Can the choice of chlorinating agent influence byproduct formation?

A3: Yes. Thionyl chloride is a vigorous reagent and reactions are often heated, which can sometimes lead to colored impurities or decomposition if not carefully controlled.[7] Oxalyl chloride is a milder reagent and can be used at lower temperatures, which may be advantageous for sensitive substrates.[1] However, the fundamental byproducts like residual starting material and the corresponding anhydride can be formed with either reagent.

Q4: How does reaction temperature affect the formation of byproducts?

A4: Temperature control is critical. Excessively high temperatures (e.g., above 80-90°C) can lead to the decomposition of this compound, resulting in a discolored (often yellow or brown) product and reduced yield.[7] Conversely, a temperature that is too low may lead to an incomplete reaction, increasing the likelihood of o-toluic anhydride formation.[1]

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a structured approach to troubleshooting common issues related to byproducts in this compound synthesis.

Issue 1: Presence of Unreacted o-Toluic Acid
  • Symptoms:

    • Broad singlet in the ¹H NMR spectrum between 10-12 ppm.[2]

    • Broad O-H stretch in the IR spectrum around 2500-3300 cm⁻¹.[3]

    • Difficulty in purification by distillation, as o-toluic acid is significantly less volatile than the product.

  • Root Causes & Solutions:

Root CauseRecommended Action
Incomplete Reaction Ensure a slight molar excess (1.1-1.2 equivalents) of the chlorinating agent is used.[7] Increase the reaction time or temperature as needed, while monitoring for decomposition.[7]
Moisture Contamination Rigorously dry all glassware before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Issue 2: Formation of o-Toluic Anhydride
  • Symptoms:

    • Appearance of a new set of aromatic and methyl signals in the ¹H NMR spectrum.

    • In the IR spectrum, two characteristic carbonyl (C=O) stretching peaks are expected for anhydrides, typically around 1780 cm⁻¹ and 1720 cm⁻¹.[8]

    • A higher boiling point fraction during vacuum distillation.[9]

  • Root Causes & Solutions:

Root CauseRecommended Action
Incomplete Conversion An insufficient amount of chlorinating agent leaves unreacted o-toluic acid, which can then react with the product.[4] Ensure complete conversion of the starting material by using a slight excess of the chlorinating agent and allowing for sufficient reaction time.[7]
Non-optimal Reagent Addition Adding the o-toluic acid to the chlorinating agent can create localized excesses of the acid. It is generally better to add the chlorinating agent to the o-toluic acid solution.

Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. The following table summarizes key analytical data for the primary compounds involved in this compound synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key IR Signals (cm⁻¹)
This compound C₈H₇ClO154.59~8.1 (d, Ar-H), ~7.5 (m, Ar-H), ~7.3 (m, Ar-H), ~2.6 (s, CH₃)~1770 (C=O stretch)
o-Toluic Acid C₈H₈O₂136.15~11.8 (br s, COOH), ~8.1 (d, Ar-H), ~7.4 (t, Ar-H), ~7.2 (m, Ar-H), ~2.7 (s, CH₃)[10]~2500-3300 (broad O-H), ~1700 (C=O)[3]
o-Toluic Anhydride C₁₆H₁₄O₃254.28Aromatic protons will be shifted compared to the acid and acid chloride. Two distinct methyl singlets may be observed if the environment is asymmetric.Two C=O stretches expected around 1780 and 1720.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is based on a standard high-yield procedure.[11][12]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add o-toluic acid.

  • Reagent Addition: Under an inert atmosphere, add thionyl chloride (1.2 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops) can be added to accelerate the reaction.[1]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and stir for 2-3 hours. The reaction is typically complete when the solution becomes clear and gas evolution ceases.[2]

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Carefully take an aliquot from the crude reaction mixture and quench it by adding it to a vial containing anhydrous methanol. This will convert the reactive this compound to the more stable methyl o-toluate, which is amenable to GC-MS analysis.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., DB-5MS) is suitable.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 40-450.

  • Data Analysis: Identify the components based on their retention times and mass spectra. The mass spectrum of methyl o-toluate will show a molecular ion peak at m/z 150. o-Toluic acid may also be observed, and its mass spectrum will have a molecular ion at m/z 136.

Visualization of Key Processes

Byproduct Formation Pathway

Byproduct_Formation oTA o-Toluic Acid oTC This compound (Product) oTA->oTC Reaction oTAnhydride o-Toluic Anhydride (Byproduct) oTA->oTAnhydride SOCl2 Thionyl Chloride SOCl2->oTC oTA2 o-Toluic Acid (Byproduct) oTC->oTA2 Hydrolysis oTC->oTAnhydride Reaction with unreacted starting material H2O Moisture H2O->oTA2

Caption: Logical flow of this compound synthesis and byproduct formation.

Troubleshooting Workflow

Troubleshooting_Workflow start Crude Product Analysis (NMR, GC-MS, IR) impurity_detected Impurity Detected? start->impurity_detected unreacted_acid Unreacted o-Toluic Acid impurity_detected->unreacted_acid Yes anhydride o-Toluic Anhydride impurity_detected->anhydride Yes other Other Impurity impurity_detected->other Yes end_node Pure this compound impurity_detected->end_node No check_conditions Review Reaction Conditions: - Stoichiometry - Reaction Time/Temp - Anhydrous Technique unreacted_acid->check_conditions anhydride->check_conditions purify Purify by Vacuum Distillation other->purify check_conditions->purify purify->end_node

Caption: A systematic workflow for troubleshooting impurities in this compound synthesis.

References

  • JoVE. (2025). Preparation of Acid Anhydrides. Retrieved from [Link]

  • ChemistNate. (2022). Acid Chloride + Carboxylic Acid = Anhydride (Mechanism). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Chlorides react with carboxylic acids to form anhydrides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of anhydrides from acid halides and carboxylates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-TOLUIC ACID. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

  • SpectraBase. (n.d.). O-toluic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

  • PubChem. (n.d.). m-Toluic anhydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acid anhydrides. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS spectrum of control o-toluic acid sample. Retrieved from [Link]

  • Supporting Information. (n.d.). Anhydrides from aldehydes or alcohols via an oxidative cross coupling. Retrieved from [Link]

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Technical Support Center: Strategies to Improve Regioselectivity of o-Toluoyl Chloride Additions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for regioselective additions involving o-Toluoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of directing reactions with this sterically hindered acylating agent. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying principles to empower your experimental design.

Introduction: The Challenge of the Ortho-Methyl Group

This compound is a versatile reagent, but its utility is defined by the very feature that gives it its name: the ortho-methyl group. This substituent exerts significant steric and electronic effects, fundamentally influencing the regiochemical outcome of its reactions.[1] While the steric bulk can be exploited to favor para-substitution in Friedel-Crafts acylations, it also reduces the overall reactivity of the acyl chloride compared to its meta and para isomers.[1][2][3] The primary challenge, therefore, is to develop strategies that precisely control where the toluoyl group is introduced, balancing reactivity with selectivity.

This guide provides troubleshooting advice and strategic protocols for the two major classes of this compound additions: Friedel-Crafts acylation of aromatic compounds and nucleophilic additions to the carbonyl group.

Section 1: Troubleshooting Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of C-C bond formation, but achieving high regioselectivity with this compound requires careful optimization. The formation of isomer mixtures is a frequent problem.[4]

FAQ 1: My Friedel-Crafts reaction is giving me a mixture of ortho and para isomers. How can I maximize para-selectivity?

This is the most common issue encountered. The product distribution is a classic case of competition between kinetic and thermodynamic control, heavily influenced by steric factors.[4][5][6]

Core Cause: The acylium ion generated from this compound is sterically demanding. While this inherently favors attack at the less hindered para-position of a substituted benzene, the ortho-position can still react, especially under conditions that favor the kinetic product.[4]

Troubleshooting Strategies:

  • Choice of Lewis Acid Catalyst: The size of the Lewis acid is critical. Bulky catalysts will form a larger, more sterically hindered complex with the acyl chloride, further penalizing the approach to the substrate's ortho-position.

    • Solution: Switch from smaller Lewis acids like AlCl₃ to bulkier alternatives. Experiment with catalysts such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or metal triflates.[4] A systematic screening is often the most effective approach.[4]

  • Reaction Temperature (Kinetic vs. Thermodynamic Control): Temperature directly influences which reaction pathway dominates.[7]

    • For Maximum para-selectivity (Thermodynamic Product): The para-substituted product is generally the more thermodynamically stable isomer due to reduced steric clash. Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) for a longer duration can favor its formation.[4] Higher temperatures provide the activation energy needed to overcome the steric barrier for ortho-acylation, leading to a mixture.[4][5]

    • For Maximum ortho-selectivity (Kinetic Product): If the ortho product is desired (a less common goal with this reagent), slightly higher temperatures might increase its proportion, but this often comes at the cost of selectivity and can lead to side reactions.

  • Solvent Polarity: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates.

    • Solution: Non-polar solvents are often preferred for maximizing para-selectivity in Friedel-Crafts reactions.[4][8] Solvents like carbon disulfide (CS₂) or 1,2-dichloroethane can enhance selectivity compared to more polar options like nitrobenzene, which may favor the formation of the thermodynamic product over time through isomer equilibration.[8]

Data Summary: Effect of Conditions on Regioselectivity
ParameterCondition for High para-selectivityRationale
Lewis Acid Bulky (e.g., ZnCl₂, FeCl₃)Increases steric hindrance around the acylium ion, disfavoring ortho-attack.[4]
Temperature Low (e.g., 0 °C or below)Favors the more thermodynamically stable para-isomer.[4][5]
Solvent Non-polar (e.g., CS₂, Dichloroethane)Can enhance kinetic selectivity for the sterically accessible para-position.[4][8]
FAQ 2: My Friedel-Crafts reaction is sluggish or not proceeding at all. What's wrong?

Low reactivity is another consequence of the ortho-methyl group's steric hindrance.[1][2]

Troubleshooting Strategies:

  • Substrate Reactivity: Friedel-Crafts acylation works best on electron-rich (activated) aromatic rings. If your substrate contains electron-withdrawing groups (-NO₂, -CN, -COR), the reaction will be very slow or may fail entirely.[4]

    • Solution: If possible, use a more activated substrate or consider an alternative synthetic route.

  • Catalyst Quality: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Any contamination will deactivate the catalyst.

    • Solution: Use freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Reaction Temperature: While low temperatures favor para-selectivity, they also decrease the reaction rate.

    • Solution: If the reaction is too slow at 0 °C, try gradually increasing the temperature to 25 °C or moderately higher (e.g., 40-50 °C), while closely monitoring the isomer ratio by TLC or GC/MS.[9] This is a trade-off between rate and selectivity.

Experimental Protocol: Optimized Friedel-Crafts Acylation for High para-Selectivity

This protocol is a general starting point for the acylation of an activated aromatic substrate like anisole.

  • Preparation: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.[8]

  • Reagents: Charge the flask with the aromatic substrate (e.g., anisole, 1.0 eq) and a dry, non-polar solvent like 1,2-dichloroethane. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Under a positive flow of nitrogen, carefully and portion-wise add a bulky Lewis acid catalyst (e.g., anhydrous ZnCl₂, 1.2 eq) to the stirred suspension.

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a small amount of dry 1,2-dichloroethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C. Monitor its progress by TLC or GC. The reaction may take several hours.

  • Work-up: Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice and 1M HCl. Transfer to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to isolate the desired para-isomer.[9][10]

Workflow Diagram: Optimizing Friedel-Crafts Selectivity

G start Start: Low Regioselectivity (Ortho/Para Mixture) lewis_acid Change Lewis Acid (e.g., AlCl₃ → ZnCl₂) start->lewis_acid temp Lower Temperature (e.g., RT → 0 °C) start->temp solvent Change Solvent (e.g., Nitrobenzene → CS₂) start->solvent check Analyze Isomer Ratio (GC/MS or NMR) lewis_acid->check temp->check solvent->check check->start Ratio < 95:5 (Iterate) success Success: High Para-Selectivity check->success Ratio > 95:5

Caption: Iterative workflow for optimizing para-selectivity.

Section 2: Strategies Involving Directed Ortho-Metalation (DoM)

While Friedel-Crafts acylation with this compound typically avoids the ortho position, what if you need to functionalize a molecule ortho to a toluoyl group? Directing the reaction becomes paramount. Directed Ortho-Metalation (DoM) is a powerful strategy for achieving this with precursors.

FAQ 3: How can I achieve ortho-functionalization on a molecule related to this compound?

Direct ortho-acylation is difficult. A more effective strategy is to use a Directed Metalation Group (DMG) on a precursor, perform an ortho-lithiation, and then trap the resulting aryllithium with an electrophile.[11][12][13] The toluoyl group itself is not a DMG, but related functional groups are.

Core Principle: A DMG is a functional group containing a heteroatom (e.g., O, N) that can chelate to an organolithium reagent (like n-BuLi).[12][13] This chelation delivers the base to the immediate vicinity, leading to selective deprotonation of the nearest ortho-proton.[13]

Strategic Approach:

  • Install a DMG: Start with a precursor that has a strong DMG. For example, instead of o-toluic acid, use an o-toluamide (e.g., N,N-diethyl-o-toluamide). The amide group is an excellent DMG.[11]

  • Perform DoM: Treat the substrate with a strong base like sec-BuLi or n-BuLi, often in the presence of an additive like TMEDA, at low temperatures (-78 °C). This will selectively generate an aryllithium species ortho to the DMG.[14]

  • Trap with an Electrophile: Introduce an electrophile to react at the lithiated position.

  • Convert to the Target: If necessary, the DMG can then be converted into the desired functional group.

Conceptual Diagram: Directed Ortho-Metalation

DoM Arene-DMG Arene-DMG Complex Complex Arene-DMG->Complex + R-Li Ortho-Lithiation Ortho-Lithiation Final_Product Final_Product Ortho-Lithiation->Final_Product + E⁺

Caption: The principle of Directed Ortho-Metalation (DoM).

Note: This diagram is conceptual. In practice, the nodes would be replaced with actual chemical structures. The DMG chelates lithium, facilitating selective deprotonation at the ortho position, which is then trapped by an electrophile (E+).

Section 3: Nucleophilic Additions and Steric Effects

The reactivity of the carbonyl group in this compound is central to its chemistry, including its reactions with alcohols and amines to form esters and amides, respectively.[15]

FAQ 4: My esterification/amidation reaction with this compound is slow. How can I speed it up?

The ortho-methyl group sterically hinders the approach of nucleophiles to the electrophilic carbonyl carbon.[2][16] This leads to slower reaction rates compared to benzoyl chloride or p-toluoyl chloride.[1][3]

Troubleshooting Strategies:

  • Add a Base: Reactions with nucleophiles like alcohols or amines produce HCl as a byproduct.[15] This can protonate the nucleophile, rendering it inactive.

    • Solution: Add a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) to the reaction.[9] The base will scavenge the HCl, preventing protonation of your nucleophile and driving the reaction forward.

  • Increase Temperature: As with many reactions, increasing the temperature can overcome the activation energy barrier.

    • Solution: If the reaction is slow at room temperature, gently heating it (e.g., to 40-50 °C) can significantly increase the rate.[9] Monitor for potential side reactions.

  • Consider an Alternative Acylating Agent: If reactivity remains a problem, especially with a bulky nucleophile, a less hindered acylating agent may be necessary.

    • Solution: Consider using p-toluoyl chloride or benzoyl chloride if the ortho-methyl group is not critical for your target molecule.[17] Alternatively, o-toluic anhydride can be used as a milder, less reactive acylating agent which can sometimes offer better selectivity.[17]

References

  • Technical Support Center: Improving Selectivity in Friedel-Crafts Reactions with this compound - Benchchem.
  • A Comparative Guide to the Kinetics of this compound Reactions with Nucleophiles - Benchchem.
  • Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using this compound - Benchchem.
  • A Comparative Guide to the Reaction R
  • Application Notes and Protocols: The Nucleophilic Acyl Substitution Mechanism of this compound - Benchchem.
  • A Comparative Analysis of the Reactivity of Toluoyl Chloride Isomers - Benchchem.
  • What substances can react with O - Toluoyl Chloride? - Blog.
  • Directed Ortho Metal
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  • Steric Effects in Friedel-Crafts Reactions - Chemistry Stack Exchange.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
  • Technical Support Center: this compound Reactions - Benchchem.
  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link]

  • Directed ortho metal
  • Directed Metal
  • A Researcher's Guide to Acylation: Evaluating Alternatives to this compound - Benchchem.
  • Thermodynamic and kinetic reaction control - Wikipedia.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Jack Westin.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts (Feb 2024).
  • Technical Support Center: Strategies for Regioselective Acylation with 1-Naphthoyl Chloride - Benchchem.

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Safe disposal methods for o-Toluoyl chloride waste in a laboratory setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, field-proven protocols and troubleshooting advice for the safe and effective disposal of o-Toluoyl chloride waste in a laboratory setting. It is designed for researchers, scientists, and drug development professionals who handle this reactive chemical. The procedures outlined herein are built on established safety principles to ensure personnel safety and environmental compliance.

Immediate Safety Precautions: The First Line of Defense

Before handling or initiating any disposal procedure for this compound, it is imperative to understand its primary hazards. This chemical is corrosive, a lachrymator (induces tearing), and reacts violently with water and other nucleophiles.[1][2][3] This reactivity is the central challenge in its disposal.

  • Personal Protective Equipment (PPE): A non-negotiable first step. Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles and a face shield, and a chemical-resistant lab coat or apron.[1][4][5]

  • Chemical Fume Hood: All handling and disposal procedures must be conducted within a certified and properly functioning chemical fume hood to prevent the inhalation of its pungent and corrosive vapors.[1][4][6] The reaction with moisture in the air can release hydrochloric acid (HCl) gas.[3]

  • Spill Management: In the event of a small spill, cover the material with a dry, inert absorbent such as sand, vermiculite, or a commercial sorbent.[1][2][7] Do not use water or combustible materials like paper towels. [1] Collect the contaminated absorbent into a sealed, labeled container for proper disposal.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of this compound waste.

Q1: What are the primary hazards associated with this compound waste? this compound is classified as a hazardous and corrosive chemical.[1][8] The primary risks stem from its high reactivity. It causes severe skin burns and eye damage.[1][9][10] Its most significant chemical hazard is its violent reaction with water, which produces o-toluic acid and corrosive hydrogen chloride (HCl) gas.[3][4][11] This reaction is highly exothermic and can lead to a dangerous release of energy and toxic fumes.

Q2: Why can't I dispose of small amounts of this compound waste down the sink? Disposing of this compound down the drain is extremely dangerous and strictly forbidden. The violent, exothermic reaction with water can cause splashing of corrosive material, damage to plumbing, and the rapid generation of HCl gas, creating a significant inhalation hazard for anyone near the drain.[1][4][6] Furthermore, the chemical and its byproducts are harmful to aquatic life and must be disposed of in accordance with local and national environmental regulations.[4][8]

Q3: What are the most suitable neutralizing agents for this compound waste? The recommended method for disposal is controlled neutralization (quenching).[7][12] The goal is to convert the reactive acyl chloride into less hazardous substances. Suitable agents include:

  • Weak Bases: Aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are preferred.[7] Sodium bicarbonate is particularly recommended as it is less basic and reacts more gently, minimizing the risk of a runaway reaction.[7] The reaction produces carbon dioxide gas, which helps indicate the reaction's progress.

  • Alcohols: Methanol or ethanol can also be used to quench acyl chlorides, converting them to the corresponding esters.[13][14] However, for waste disposal, hydrolysis with a weak base is often simpler and more direct.

Q4: How can I tell if my stored this compound has started to degrade? Degradation is primarily due to hydrolysis from exposure to atmospheric moisture.[3][15] Telltale signs include:

  • Fuming: When the container is opened, the HCl gas byproduct reacts with moisture in the air, creating visible white fumes.[3]

  • Precipitation: The hydrolysis product, o-toluic acid, is a solid and may precipitate out of the liquid, making it appear cloudy or containing solid particles.[3][15]

Experimental Protocol: Controlled Neutralization of this compound Waste

This protocol details the recommended step-by-step procedure for safely neutralizing this compound waste in a laboratory setting. The core principle is the slow, controlled hydrolysis of the acyl chloride in a basic solution to yield sodium o-toluate and sodium chloride, which are significantly less hazardous.

Materials and Equipment
  • This compound waste

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large glass beaker or Erlenmeyer flask (volume should be at least 4-5 times the total volume of the final solution to accommodate foaming)

  • Magnetic stir plate and stir bar

  • Ice bath

  • Dropping funnel or pipette

  • pH paper or calibrated pH meter

  • Appropriately labeled hazardous waste container

Step-by-Step Methodology
  • Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate. For example, dissolve 50-100 g of NaHCO₃ in 1 liter of deionized water in the large beaker or flask. Place the flask in an ice bath on a magnetic stir plate and begin stirring. Allow the solution to cool to 0-10 °C.

  • Set Up for Addition: Place the this compound waste in a dropping funnel secured above the flask containing the cold bicarbonate solution. If a dropping funnel is unavailable for small quantities, a glass pipette can be used for manual, dropwise addition.

  • Slow and Controlled Addition: This is the most critical step. Add the this compound waste to the vigorously stirring, cold bicarbonate solution drop by drop .[7] The reaction is exothermic and will produce CO₂ gas (effervescence).[7] The slow addition rate is essential to control the temperature and prevent excessive foaming.[7]

  • Monitor the Reaction: Continue the slow addition, ensuring the reaction does not become too vigorous. If foaming becomes excessive, stop the addition until it subsides. Ensure the solution remains cold by adding more ice to the bath as needed.

  • Completion and Equilibration: After all the this compound has been added, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction is complete.[14] Afterwards, remove the ice bath and let the solution slowly warm to room temperature while stirring continues.

  • Final pH Verification: Once the solution has reached room temperature and gas evolution has ceased, check the pH using pH paper or a meter. The final pH should be in a neutral range (typically 6-8).[7] If the solution is still acidic, add small portions of sodium bicarbonate until the pH is neutral.

  • Waste Containerization: Transfer the neutralized solution to a properly labeled hazardous waste container.[7][9] The label should clearly state the contents (e.g., "Neutralized this compound Waste: Aqueous solution of Sodium o-toluate and Sodium Chloride").

  • Final Disposal: Contact your institution's EHS department for pickup and final disposal according to regulatory guidelines.[8][9] Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's EHS office.[7]

Data Presentation: Key Neutralization Parameters
ParameterRecommended ConditionRationale & Causality
Neutralizing Agent 5-10% Sodium Bicarbonate (NaHCO₃)A weak base that reacts controllably with the acyl chloride. The generation of CO₂ gas provides a visual indicator of the reaction, and its buffering capacity helps prevent the solution from becoming too basic.[7]
Reaction Temperature 0 - 10 °C (Ice Bath)The hydrolysis reaction is highly exothermic. Cooling is critical to dissipate heat, slow the reaction rate, and prevent a dangerous thermal runaway or excessive HCl fuming.[3][14]
Addition Rate Slow, dropwisePrevents a sudden, violent reaction, excessive foaming from rapid CO₂ evolution, and dangerous temperature spikes.[7][13]
Final pH 6 - 8 (Neutral)Confirms that the corrosive acyl chloride and the acidic HCl byproduct have been completely neutralized, rendering the waste stream safer for storage and handling.[7][12]

Visualization of Disposal Workflow and Chemistry

Chemical Neutralization Pathway

The diagram below illustrates the chemical transformation that occurs during the neutralization protocol.

G cluster_reactants Reactants cluster_products Products oToluoylCl This compound (Waste) product_node + oToluoylCl->product_node NaHCO3 Sodium Bicarbonate (2 NaHCO₃) NaHCO3->product_node H2O_reac Water (from solution) NaTolu Sodium o-toluate (Less hazardous salt) product_node->NaTolu Hydrolysis & Neutralization NaCl Sodium Chloride (Salt) product_node->NaCl CO2 Carbon Dioxide (Gas) product_node->CO2 H2O_prod Water product_node->H2O_prod

Caption: Chemical reaction pathway for the neutralization of this compound.

Safe Disposal Workflow

This flowchart provides a high-level overview of the entire waste management process, from identification to final disposal.

start Identify o-Toluoyl Chloride Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood prep_sol Prepare Cold (0-10 °C) Aqueous NaHCO₃ Solution fume_hood->prep_sol add_waste Perform Controlled, Dropwise Addition of Waste prep_sol->add_waste monitor Monitor Reaction (Temperature, Foaming) add_waste->monitor complete Stir to Completion, Warm to Room Temp monitor->complete verify_ph Verify Final pH is Neutral (6-8) complete->verify_ph adjust_ph Adjust pH with more NaHCO₃ if Acidic verify_ph->adjust_ph  No containerize Transfer to Labeled Hazardous Waste Container verify_ph->containerize  Yes adjust_ph->verify_ph contact_ehs Store Safely & Contact EHS for Pickup containerize->contact_ehs end Disposal Complete contact_ehs->end

Caption: Step-by-step workflow for the safe disposal of this compound waste.

Troubleshooting Guide

Problem: The reaction is foaming excessively and uncontrollably.

  • Potential Cause: The addition rate of the this compound waste is too fast, or the neutralizing solution is not sufficiently cold. This leads to a rapid release of heat and CO₂ gas.[7]

  • Suggested Solution: Immediately stop the addition. Allow the foaming to subside. Check the temperature of the ice bath and add more ice if necessary. Once the reaction is under control, resume the addition at a significantly slower, drop-by-drop rate.

Problem: A white solid precipitate forms in the reaction flask.

  • Potential Cause: This is likely o-toluic acid, the hydrolysis byproduct.[3] It may precipitate if the solution is not sufficiently basic to convert it to its more soluble sodium salt (sodium o-toluate).

  • Suggested Solution: Ensure vigorous stirring to promote mixing. Check the pH of the solution. If it is neutral or acidic, slowly add more sodium bicarbonate solution to raise the pH and dissolve the solid.

Problem: After the reaction is complete, the final solution is still acidic.

  • Potential Cause: An insufficient amount of sodium bicarbonate was used to neutralize both the this compound and the HCl byproduct.

  • Suggested Solution: While stirring, add more solid sodium bicarbonate or a 10% NaHCO₃ solution in small portions. Continue adding until gas evolution stops and the pH of the solution is confirmed to be in the neutral range (6-8).[7]

References

  • What are the safety precautions when using O - Toluoyl Chloride? - Blog - Evergreensino. (2025-07-22).
  • An In-depth Technical Guide to this compound: Safety Data and Handling Protocols - Benchchem.
  • SAFETY DATA SHEET. (2025-09-22).
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  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-06).
  • Technical Support Center: this compound Synthesis - Benchchem.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (2025-05-25).
  • Technical Support Center: Quenching Procedures for Acetoxyacetyl Chloride Reactions - Benchchem.
  • Proper Disposal of Oleoyl Chloride: A Guide for Laboratory Professionals - Benchchem.
  • What substances can react with O - Toluoyl Chloride? - Blog. (2025-10-21).
  • Quenching Reactive Substances - KGROUP. (2006-10-27).
  • This compound - Safety Data Sheet - ChemicalBook. (2025-09-27).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • preventing hydrolysis of this compound during reactions - Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-24).
  • Technical Support Center: this compound Purification - Benchchem.
  • Application Notes and Protocols for the Laboratory-Scale Synthesis of this compound - Benchchem.

Sources

Effect of solvent choice on the reactivity of o-Toluoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for o-Toluoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of this compound in organic synthesis. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

This compound (2-methylbenzoyl chloride) is a highly reactive acyl chloride used for introducing the 2-methylbenzoyl group.[1] Its reactivity is dominated by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] However, two key factors influence its reaction profile:

  • Steric Hindrance: The methyl group at the ortho-position creates significant steric bulk around the carbonyl carbon. This can slow down the rate of reaction compared to less hindered isomers (m- and p-toluoyl chloride) or benzoyl chloride, especially when reacting with bulky nucleophiles.[3][4]

  • Moisture Sensitivity: Like all acyl chlorides, it is extremely sensitive to moisture. It reacts readily with water in an exothermic hydrolysis reaction to form the corresponding carboxylic acid (o-toluic acid) and corrosive hydrochloric acid (HCl) gas.[1][2] This is often the primary cause of yield loss and product contamination.

Q2: How can I tell if my this compound has degraded?

Degradation is almost always due to hydrolysis. Signs of this include:

  • Fuming: When a container is opened, the HCl gas produced from hydrolysis reacts with atmospheric moisture, creating visible white fumes.[2]

  • Precipitation: The resulting o-toluic acid is a solid and may be less soluble in the acyl chloride or the reaction solvent, leading to the formation of a precipitate.[2]

  • Analytical Changes: In an IR spectrum, the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) is a clear indicator of the o-toluic acid byproduct.[2] On a ¹H NMR spectrum, a broad singlet around 10-12 ppm suggests contamination with o-toluic acid.[3]

Q3: What are the ideal storage and handling conditions for this compound?

To maintain its integrity, this compound must be stored in a cool, dry, and well-ventilated area, away from heat and incompatible substances like bases, alcohols, and oxidizing agents.[2][5] The container must be tightly sealed. For long-term storage, blanketing the container with a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1][2] All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5][6]

Troubleshooting Guide: Solvent and Reactivity Issues

This section addresses specific issues you might encounter during your experiments, with a focus on how solvent choice impacts the outcome.

Issue 1: Low or No Yield of Desired Product

This is the most common issue and is often traced back to reagent deactivation or suboptimal reaction conditions.

  • Potential Cause 1: Reagent Hydrolysis

    • Explanation: The primary culprit for low yield is often the premature reaction of this compound with trace moisture. This consumes your starting material before it can react with the intended nucleophile.[2]

    • Solution:

      • Ensure Anhydrous Conditions: Rigorously dry all glassware (oven or flame-drying is recommended). Use freshly dried, anhydrous-grade solvents. It is best practice to handle all reagents and conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).[2][3]

      • Check Reagent Quality: If you suspect the starting material has degraded, consider using a fresh bottle or purifying the existing stock by vacuum distillation.[3]

  • Potential Cause 2: Inappropriate Solvent Choice

    • Explanation: The solvent plays a critical role. Using a protic solvent (e.g., water, alcohols) will lead to a rapid solvolysis reaction, where the solvent itself acts as the nucleophile, consuming the this compound to form o-toluic acid or the corresponding ester.[7]

    • Solution:

      • Select an Aprotic Solvent: For most nucleophilic substitution reactions, choose a dry, aprotic solvent that can dissolve the reactants but will not participate in the reaction. Suitable options include:

        • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[7]

        • Ethers: Tetrahydrofuran (THF), Diethyl ether.[2][7]

        • Hydrocarbons: Toluene, Benzene.[7]

      • Consider Polarity for SN1 vs. SN2 Pathways: In reactions where a carbocation intermediate might form (SN1-like), a more polar aprotic solvent can help stabilize the intermediate. For standard bimolecular nucleophilic acyl substitution (an addition-elimination mechanism), solvent polarity is a tool to modulate reaction rate and solubility.[8]

Issue 2: My Final Product is Contaminated with o-Toluic Acid

This indicates that hydrolysis occurred either before or during the reaction, or during the work-up procedure.

  • Potential Cause: Moisture Contamination

    • Explanation: As detailed above, any ingress of water will convert your starting material into the carboxylic acid impurity.

    • Troubleshooting Workflow:

      G Troubleshooting o-Toluic Acid Contamination start Low Yield or Impure Product check_reagent Check Purity of This compound (NMR/IR) start->check_reagent impure Impure? check_reagent->impure check_conditions Review Experimental Setup & Conditions moisture Moisture Source? check_conditions->moisture impure->check_conditions No purify Purify by Vacuum Distillation impure->purify Yes dry_system Dry Glassware & Use Anhydrous Solvents moisture->dry_system Solvent/Glassware inert_atm Use Inert Atmosphere (N2 or Ar) moisture->inert_atm Atmosphere workup Aqueous Work-up Introduced Water? moisture->workup Work-up Step rerun Re-run Experiment purify->rerun dry_system->rerun inert_atm->rerun wash Use NaHCO3 Wash to Remove Acid workup->wash

      Caption: Workflow for troubleshooting o-toluic acid contamination.

    • Solution: Purification

      • Basic Wash: During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic o-toluic acid, forming the water-soluble sodium salt, which will be extracted into the aqueous layer.[2][3]

      • Chromatography: If the impurity persists, flash column chromatography can be used to separate the desired product from the more polar o-toluic acid.

Issue 3: Poor Regioselectivity in Friedel-Crafts Acylation

The choice of solvent is particularly critical in Friedel-Crafts reactions as it can influence both reactivity and the ratio of isomeric products.

  • Potential Cause: Inappropriate Solvent Polarity

    • Explanation: The solvent can affect the reactivity of the acylium ion electrophile and the stability of the reaction intermediates.[9] In some cases, the product-catalyst complex may have different solubilities in different solvents, which can drive the reaction toward either the kinetic or thermodynamic product.[10]

    • Solution:

      • Use Non-Polar Solvents: Traditionally, non-polar solvents are used for Friedel-Crafts acylations. Common choices include carbon disulfide (CS₂) and chlorinated solvents like 1,2-dichloroethane.[10][11]

      • Avoid Polar Coordinating Solvents: Solvents with lone pairs (like ethers or ketones) can coordinate to the Lewis acid catalyst (e.g., AlCl₃), reducing its activity.

      • Systematic Screening: If regioselectivity is a persistent issue, a systematic screening of non-polar solvents is recommended to find the optimal medium for maximizing the desired isomer.[9]

Solvent Reactivity Profile

The following table summarizes the behavior of this compound in various common laboratory solvents. This should serve as a quick reference for experimental design.

Solvent ClassSpecific SolventBehavior with this compoundReaction Products (if applicable)
Protic Solvents WaterReacts Violently (Solvolysis)o-Toluic acid and Hydrochloric acid (HCl)[1][7]
Alcohols (Methanol, Ethanol)Reacts Readily (Solvolysis)Corresponding Ester (e.g., Methyl o-toluate) and HCl[7][12]
Aprotic Solvents HydrocarbonsSoluble (Inert)None (under standard conditions)
Chlorinated SolventsSoluble (Inert)None (under standard conditions)
EthersSoluble (Generally Inert)None (but must be anhydrous to prevent hydrolysis)[2][7]
Ketones (e.g., Acetone)Soluble (Generally Inert)None (but must be anhydrous)[7]
Esters (e.g., Ethyl Acetate)Soluble (Inert)None (under standard conditions)

Note: The term "Inert" assumes anhydrous conditions. The primary reactivity concern with all aprotic solvents is their water content.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Acyl Substitution (Esterification Example)

This protocol describes a general procedure for reacting this compound with an alcohol to form an ester, minimizing hydrolysis.[3][12]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane).

  • Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.). This will neutralize the HCl byproduct as it is formed.[13]

  • Cooling: Cool the mixture to 0 °C in an ice bath to control the exothermicity of the reaction.

  • Addition of Acyl Chloride: Slowly add this compound (1.05 eq.) dropwise via a dry syringe over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any o-toluic acid), and finally with brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography if necessary.

G General Workflow for Esterification start Setup: Alcohol, Solvent, Base in Dry Flask (N2) cool Cool to 0 °C start->cool add Slowly Add This compound cool->add react Warm to RT Monitor by TLC add->react workup Aqueous Work-up & Extraction react->workup wash Sequential Washes: 1M HCl, NaHCO3, Brine workup->wash purify Dry, Concentrate & Purify wash->purify end Pure Ester purify->end

Caption: Experimental workflow for ester synthesis.

Protocol 2: Kinetic Analysis of Solvolysis by Titration

A common method to study the reactivity of acyl chlorides involves monitoring the production of hydrochloric acid during solvolysis.[14]

  • Preparation: Prepare a solution of this compound in an inert solvent (e.g., dry acetone).

  • Reaction Setup: In a constant temperature bath, place a known volume of the desired protic solvent mixture (e.g., 80% ethanol in water) containing a few drops of an indicator (e.g., bromothymol blue).

  • Initiation: Add a small, known volume of the this compound solution to the solvent mixture and start a timer.

  • Monitoring: At regular time intervals, titrate the liberated HCl with a standardized sodium hydroxide (NaOH) solution. The endpoint is reached when the indicator color changes.[14]

  • Data Analysis: The rate constant can be determined by plotting the concentration of HCl produced over time and fitting the data to the appropriate kinetic model (e.g., first-order).

References

  • A Comparative Guide to the Kinetics of this compound Reactions with Nucleophiles. (n.d.). BenchChem.
  • An In-depth Technical Guide to the Synthesis of this compound from o-Toluic Acid. (n.d.). BenchChem.
  • A Technical Guide to the Solubility of this compound in Organic Solvents. (n.d.). BenchChem.
  • Preventing hydrolysis of this compound during reactions. (n.d.). BenchChem.
  • What is the reaction between this compound and water? (2025, August 14). Evergreensino Blog.
  • Reactions. (n.d.). BenchChem.
  • A Comparative Guide to the Reaction Rates of this compound. (n.d.). BenchChem.
  • What substances can react with this compound? (2025, October 21). Blog.
  • Technical Support Center: Improving Selectivity in Friedel-Crafts Reactions with this compound. (n.d.). BenchChem.
  • Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using this compound. (n.d.). BenchChem.
  • What are the safety precautions when using this compound? (2025, July 22). Evergreensino Blog.
  • Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Solvent. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • 195 CHM2211 Problem Solving Predicting Products of Nucleophilic Acyl Substitution Reactions. (2021, April 4). YouTube. Retrieved January 6, 2026, from [Link]

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Validation & Comparative

A Researcher's Guide to Acylation: A Comparative Analysis of o-Toluoyl Chloride and Benzoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group (R-C=O) into a molecule. Among the most potent reagents for this transformation are acyl chlorides, prized for their high reactivity.[1][2] This guide provides an in-depth comparative analysis of two fundamental acylating agents: benzoyl chloride, the archetypal aromatic acyl chloride, and its ortho-substituted analogue, o-toluoyl chloride.

For researchers in pharmaceutical and materials science, the choice between these reagents is not trivial. It can profoundly impact reaction kinetics, yield, and selectivity. This document moves beyond simple catalog data to explore the mechanistic nuances, supported by experimental evidence, that govern their respective reactivities. We will dissect the interplay of electronic and steric effects to provide a clear, actionable framework for reagent selection in your synthetic endeavors.

Core Principles: Unpacking Acyl Chloride Reactivity

The reactivity of an acyl chloride in a nucleophilic acyl substitution reaction is primarily dictated by the electrophilicity of its carbonyl carbon.[3] The reaction typically proceeds through a two-step, addition-elimination mechanism involving a tetrahedral intermediate.[3][4] Two key factors, rooted in the substituent on the aromatic ring, modulate the stability of this intermediate and the overall reaction rate:

  • Electronic Effects : Substituents on the benzene ring can either donate or withdraw electron density, altering the partial positive charge on the carbonyl carbon. Electron-donating groups (EDGs) decrease electrophilicity, thus reducing reactivity, while electron-withdrawing groups (EWGs) increase electrophilicity and enhance reactivity.[1]

  • Steric Effects : The size and proximity of substituents to the carbonyl group can physically impede the approaching nucleophile.[5] This steric hindrance raises the activation energy of the initial nucleophilic attack, slowing the reaction rate.[4][6]

cluster_0 Nucleophilic Acyl Substitution Mechanism Reactants Acyl Chloride (R-COCl) + Nucleophile (Nu:⁻) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Rate-Limiting Step) Products Acylated Product (R-CONu) + Chloride (Cl⁻) Intermediate->Products Elimination of Leaving Group (Cl⁻)

Caption: Generalized mechanism for nucleophilic acyl substitution.

Comparative Reactivity Analysis

Benzoyl Chloride: The Unsubstituted Benchmark

As the parent compound, benzoyl chloride serves as an essential baseline for reactivity.[1] Lacking any ring substituents, its reactivity is governed solely by the inherent electrophilicity of the carbonyl carbon, influenced by the phenyl ring and the inductive withdrawal of the chlorine atom. It readily participates in a wide range of acylation reactions, including Friedel-Crafts reactions with aromatic compounds, and the formation of esters and amides with alcohols and amines, respectively.[7]

This compound: A Game of Steric Hindrance and Electronic Donation

The introduction of a methyl group at the ortho-position in this compound brings two competing effects into play:

  • Electronic Effect : The methyl group is weakly electron-donating.[8] This effect increases electron density in the benzene ring, which slightly reduces the partial positive charge on the carbonyl carbon. This donation makes the carbonyl group less electrophilic and, in isolation, would predict a slight decrease in reactivity compared to benzoyl chloride.[1]

  • Steric Effect : This is the dominant factor influencing this compound's reactivity. The physical bulk of the ortho-methyl group creates significant steric hindrance around the reaction center.[4][6] This "shielding" of the carbonyl carbon makes it more difficult for a nucleophile to approach and attack, leading to a substantially slower reaction rate compared to benzoyl chloride and its less hindered meta- and para-isomers.[4][6]

cluster_benzoyl Benzoyl Chloride cluster_otoluoyl This compound B C=O (Accessible) O C=O (Hindered) Me CH₃ Nu1 Nu: Nu1->B Easy Approach Nu2 Nu: Nu2->O Hindered Approach

Caption: Steric hindrance in this compound vs. benzoyl chloride.

In virtually all acylation reactions, the steric effect of the ortho-methyl group far outweighs its weak electronic effect. Consequently, This compound is significantly less reactive than benzoyl chloride .

Supporting Experimental Data

While specific kinetic data for this compound is not widely published, its reactivity can be reliably inferred from studies on related substituted benzoyl chlorides.[4][6] The data below, showing pseudo-first-order rate constants for the alcoholysis of various benzoyl chlorides, provides a quantitative basis for this comparison.

Acyl ChlorideSubstituentRelative PositionPseudo-first-order rate constant (k, min⁻¹) at 25°C*Inferred Effect on Reactivity
Benzoyl Chloride -H(Baseline)0.0321Benchmark
p-Toluoyl Chloride-CH₃para0.0255Slightly Decreased (Electronic)
m-Toluoyl Chloride-CH₃meta~0.029 (Est.)Minimally Decreased (Inductive)
This compound -CH₃orthoSignificantly < 0.0321 (Predicted) Strongly Decreased (Steric)
p-Chlorobenzoyl Chloride-Clpara0.0487Increased (Withdrawing)

*Data derived from studies on the alcoholysis of substituted benzoyl chlorides with excess n-propanol.[4][6]

The data clearly shows that the electron-donating p-methyl group in p-toluoyl chloride slightly decreases the reaction rate compared to benzoyl chloride. For this compound, the rate constant is expected to be significantly lower than that of benzoyl chloride and its meta/para isomers due to the overwhelming steric hindrance from the ortho-methyl group.[4]

Experimental Protocol: Kinetic Analysis of Acylation via Titrimetry

This protocol provides a robust method for experimentally determining and comparing the reaction rates of this compound and benzoyl chloride during solvolysis.

Prep 1. Prepare Solutions - Acyl chloride in dry acetone - Standardized NaOH (aq) - Acetone/Water solvent - Phenolphthalein indicator Setup 2. Reaction Setup - Add solvent to flask - Equilibrate to 25°C in a water bath Prep->Setup Initiate 3. Initiate Reaction - Add acyl chloride solution - Start timer immediately Setup->Initiate Sample 4. Aliquot Sampling - At timed intervals (t=2, 5, 10 min...) withdraw an aliquot Initiate->Sample Quench 5. Quench Reaction - Add aliquot to ice-cold diethyl ether to stop the reaction Sample->Quench Titrate 6. Titration - Titrate the quenched aliquot with standardized NaOH to determine [HCl] Quench->Titrate Titrate->Sample Repeat for each time point Analyze 7. Data Analysis - Plot ln[Acyl Chloride] vs. time - Calculate rate constant (k) from the slope Titrate->Analyze

Caption: Workflow for kinetic analysis of acyl chloride solvolysis.

Methodology:

  • Solution Preparation :

    • Prepare a 0.1 M solution of this compound in anhydrous acetone.

    • Prepare a 0.1 M solution of benzoyl chloride in anhydrous acetone.

    • Prepare a standardized 0.05 M aqueous solution of sodium hydroxide (NaOH).

    • Prepare the reaction solvent: a 90:10 (v/v) acetone/water mixture.

  • Reaction Execution :

    • Place 100 mL of the acetone/water solvent into a 250 mL Erlenmeyer flask.

    • Equilibrate the flask in a constant temperature water bath at 25°C.

    • Initiate the reaction by adding 1.0 mL of the acyl chloride solution to the flask, starting a stopwatch simultaneously. Mix thoroughly.

  • Sampling and Titration :

    • At regular, recorded time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 10 mL aliquot from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a separate flask containing 20 mL of ice-cold diethyl ether.

    • Add 2-3 drops of phenolphthalein indicator to the quenched sample.

    • Titrate the sample with the standardized NaOH solution until a persistent faint pink endpoint is reached. The volume of NaOH used corresponds to the amount of HCl produced.[4]

  • Data Analysis :

    • The concentration of acyl chloride remaining at each time point t can be calculated from the amount of HCl produced.

    • For a pseudo-first-order reaction, a plot of ln([Acyl Chloride]) versus time will yield a straight line.

    • The negative slope of this line is the pseudo-first-order rate constant, k.

    • Compare the calculated k values for this compound and benzoyl chloride to quantify their relative reactivity.

Conclusion and Practical Recommendations

The evidence overwhelmingly indicates that This compound is a significantly less reactive acylating agent than benzoyl chloride . This disparity is driven primarily by the steric hindrance imposed by the ortho-methyl group, which impedes nucleophilic attack at the carbonyl carbon.

For the research scientist, this translates into the following practical considerations:

  • For Rapid, High-Yielding Reactions : When high reactivity is desired and the substrate is robust, benzoyl chloride is the superior choice. It allows for faster reaction times and often proceeds under milder conditions.

  • For Enhanced Selectivity or Controlled Reactivity : When dealing with sensitive substrates containing multiple nucleophilic sites, the reduced reactivity of This compound can be a strategic advantage. Its sluggish nature may allow for greater selectivity, preventing unwanted side reactions. It may, however, require more forcing conditions (higher temperatures, longer reaction times) to achieve complete conversion.

Ultimately, understanding the fundamental principles of steric and electronic effects empowers the synthetic chemist to make an informed and rational choice, optimizing reaction outcomes for efficiency and selectivity.

References

  • Kinetics of the Friedel—Crafts Reaction, and Activity of Mixed Catalysts in the Reaction of Benzoyl Chloride with Toluene. Journal of the American Chemical Society. [Link]

  • The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. ResearchGate. [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]

  • Reactivity of Carboxylic Acid Derivatives. University of Calgary. [Link]

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Acyl Chlorides. Save My Exams. [Link]

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A Comparative Guide to o-Toluoyl Chloride and p-Toluoyl Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

In the landscape of pharmaceutical development, the selection of acylating agents is a decision of paramount importance, directly influencing reaction kinetics, yield, and the impurity profile of Active Pharmaceutical Ingredients (APIs). Among these critical reagents, the structural isomers o-toluoyl chloride and p-toluoyl chloride are foundational building blocks. While differing only by the position of a single methyl group, this isomeric variance introduces significant distinctions in their chemical behavior. This guide offers a detailed, evidence-based comparison to assist researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic pathways.

Physicochemical Properties: The Isomeric Foundation

The initial point of comparison lies in the fundamental physical and chemical properties of these isomers. The seemingly minor shift in the methyl group's position from ortho to para results in notable differences, particularly in their physical state at ambient temperature, which has practical implications for handling, storage, and dosing in both laboratory and industrial settings.[1][2]

PropertyThis compoundp-Toluoyl Chloride
CAS Number 933-88-0[3][4][5][6]874-60-2[7][8][9]
Molecular Formula C₈H₇ClO[1][3]C₈H₇ClO[7][9]
Molecular Weight 154.59 g/mol [1][3]154.59 g/mol [7][8]
Appearance Colorless to pale yellow liquid[1]Colorless to light yellow clear liquid
Boiling Point 213-215 °C (lit.)[1]225-227 °C (lit.)[10]
Melting Point -18 °C (lit.)[1]-4 to -2 °C (lit.)[10]
Density 1.185 g/mL at 25 °C (lit.)[1][5]1.169 g/mL at 25 °C (lit.)[2]

The Core Distinction: Reactivity and Mechanistic Considerations

The utility of toluoyl chlorides is defined by their reactivity in nucleophilic acyl substitution reactions, such as amide and ester formations, and in electrophilic aromatic substitutions like the Friedel-Crafts acylation.[11][12] The divergent reactivity of the ortho and para isomers is a direct consequence of the interplay between steric and electronic effects.

This compound: The Impact of Steric Hindrance

In this compound, the methyl group is adjacent to the electrophilic carbonyl carbon. This proximity creates significant steric hindrance, a physical obstruction that impedes the approach of nucleophiles.[13][14] For a reaction to occur, a nucleophile must attack the carbonyl carbon at a specific trajectory, often described by the Bürgi-Dunitz angle.[13] The bulky ortho-methyl group crowds this approach, increasing the activation energy of the reaction and consequently leading to slower reaction rates and lower conversions compared to less hindered analogues.[13][15][16][17]

p-Toluoyl Chloride: An Unhindered Electronic Advantage

In stark contrast, the methyl group in p-toluoyl chloride is positioned distally from the acyl chloride functionality, minimizing any steric impediment.[18] Furthermore, the methyl group exerts a weak electron-donating effect on the aromatic ring through hyperconjugation.[19][20][21] This electronic effect can help stabilize the acylium ion intermediate that forms during Friedel-Crafts acylations, thereby facilitating the reaction.[22] The combination of low steric hindrance and favorable electronics generally renders p-toluoyl chloride the more reactive of the two isomers.[19]

G cluster_o This compound Reactivity cluster_p p-Toluoyl Chloride Reactivity o_reagent o-Toluoyl Chloride o_steric Proximity of Ortho Methyl Group o_reagent->o_steric Structural Feature o_reactivity Increased Steric Hindrance o_steric->o_reactivity Leads to o_result Reduced Reaction Rate o_reactivity->o_result Results in p_reagent p-Toluoyl Chloride p_steric Remote Para Methyl Group p_reagent->p_steric p_electronic Weak Electron-Donating Effect (Hyperconjugation) p_reagent->p_electronic p_result Enhanced Reaction Rate p_steric->p_result Leads to p_electronic->p_result Leads to

Caption: Key factors influencing the reactivity of toluoyl chloride isomers.

Applications in Pharmaceutical Synthesis: Strategic Selection

The distinct reactivity profiles of o- and p-toluoyl chloride dictate their roles in pharmaceutical synthesis.

p-Toluoyl Chloride: The Versatile Workhorse

Given its heightened reactivity and general availability, p-toluoyl chloride is broadly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[23][24] It is a preferred reagent for introducing the 4-methylbenzoyl group in straightforward acylation reactions where high yield and efficiency are primary objectives.[25] For instance, it is used as a reagent in the synthesis of derivatives of Desloratadine and to prepare the antigen Tolyl-amido-human serum albumin.[10]

This compound: A Tool for Specificity and Complexity

While less ubiquitous, this compound is an indispensable reagent in specific synthetic contexts. Its primary application is as an acylating agent to form amides and esters.[11] It is particularly valuable in the synthesis of quinolinone compounds, which have been investigated as potential SARS-CoV 3CLpro inhibitors.[11][26][27] A key application involves the synthesis of N-(2-acylaryl)amides, which can then undergo intramolecular cyclization to form the quinolinone scaffold.[11] In such complex syntheses, the steric bulk of the ortho isomer can also be leveraged to achieve regioselectivity, favoring reaction at less hindered sites in a multifunctional molecule.[28]

Experimental Protocol: A Comparative Friedel-Crafts Acylation

To provide a tangible measure of the reactivity difference, the following protocol outlines a comparative Friedel-Crafts acylation of toluene. This experiment is designed to highlight the differences in reaction rate and yield between the two isomers under identical conditions.[12][29][30]

Objective: To compare the reaction rate and product yield of the Friedel-Crafts acylation of toluene with this compound versus p-toluoyl chloride.

Materials:

  • Toluene (anhydrous)

  • This compound (CAS 933-88-0)

  • p-Toluoyl chloride (CAS 874-60-2)

  • Aluminum Chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard inert atmosphere glassware, magnetic stirrer, and TLC apparatus

G start Start setup Inert Atmosphere Setup: Add AlCl₃ and Toluene to DCM Cool to 0°C start->setup addition Dropwise addition of o- or p-Toluoyl Chloride solution over 30 min setup->addition reaction Warm to Room Temperature Stir and Monitor by TLC addition->reaction quench Quench Reaction: Slowly add 1M HCl at 0°C reaction->quench workup Aqueous Workup: Wash with 1M HCl, NaHCO₃, and Brine quench->workup dry Dry Organic Layer over MgSO₄ workup->dry concentrate Filter and Concentrate under reduced pressure dry->concentrate purify Purify Crude Product via Column Chromatography concentrate->purify analyze Characterize Product and Calculate Yield purify->analyze end End analyze->end

Caption: Standard experimental workflow for Friedel-Crafts acylation.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM. Cool the resulting slurry to 0 °C using an ice bath. Add anhydrous toluene (1.1 eq.) and stir for 10 minutes.

  • Reagent Addition: In a separate flask, prepare a solution of either this compound or p-toluoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature. Continue stirring and monitor the reaction's progress by periodically taking aliquots for Thin Layer Chromatography (TLC) analysis.

  • Work-up: Upon completion (as determined by TLC, typically when the starting acyl chloride is consumed), cool the reaction back to 0 °C and carefully quench it by the slow, dropwise addition of 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude aryl ketone by column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product and confirm its identity using appropriate analytical techniques (e.g., NMR, IR spectroscopy).

Anticipated Results:

The reaction employing p-toluoyl chloride is expected to reach completion significantly faster and afford a higher isolated yield of the corresponding 4,4'-dimethylbenzophenone. The reaction with this compound will likely be more sluggish, yielding primarily 2,4'-dimethylbenzophenone due to the directing effect of toluene's methyl group and the steric bulk of the acylating agent.[12]

Concluding Recommendations

The selection between this compound and p-toluoyl chloride is not a matter of inherent superiority but of strategic application.

  • p-Toluoyl Chloride is the reagent of choice for general-purpose acylations where reactivity and high throughput are the primary concerns. Its unencumbered nature makes it a reliable and efficient building block for a wide range of pharmaceutical intermediates.[25]

  • This compound excels in specific, often more complex, synthetic scenarios. It is the preferred reagent when the 2-methylbenzoyl moiety is an essential structural component of the target API, as seen in quinolinone synthesis.[11] Furthermore, its inherent steric bulk can be strategically employed to impart regioselectivity in reactions with substrates possessing multiple reactive sites.[28]

By understanding the fundamental principles of steric hindrance and electronic effects that govern the reactivity of these isomers, the development chemist can leverage their distinct properties to optimize synthetic routes, enhance efficiency, and achieve the desired molecular architecture with greater precision.

References

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A Senior Application Scientist's Guide: Comparative Analysis of Methods for Confirming o-Toluoyl Chloride Purity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in o-Toluoyl Chloride Applications

This compound (2-methylbenzoyl chloride) is a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its high reactivity, stemming from the acyl chloride functional group, makes it an invaluable reagent for introducing the o-toluoyl moiety into complex molecules.[3][4] However, this same reactivity renders it susceptible to degradation and contamination. The purity of this compound is not a trivial parameter; it directly impacts reaction yields, byproduct profiles, and, most critically, the safety and efficacy of the final active pharmaceutical ingredients (APIs).[5]

The synthesis of this compound, typically via the chlorination of o-toluic acid with reagents like thionyl chloride or oxalyl chloride, can introduce several process-related impurities.[6][7][8] These include unreacted starting material (o-toluic acid), isomeric impurities (m- and p-toluoyl chloride), and residual solvents or chlorinating agents.[9][10] Furthermore, its hygroscopic nature means that improper handling leads to rapid hydrolysis, forming o-toluic acid as the primary degradant.[4][11]

This guide provides a comparative analysis of the principal analytical methods used to confirm the identity and purity of synthesized this compound. We will move beyond mere protocols to discuss the causality behind methodological choices, offering field-proven insights to help you select the most appropriate technique for your specific analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities

Principle of the Technique

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As separated compounds elute from the column, they are ionized, fragmented in a reproducible manner, and detected by a mass spectrometer, which separates the fragments based on their mass-to-charge ratio. This provides both quantitative data (from the chromatogram) and structural information (from the mass spectrum).

Expertise & Experience: Why GC-MS is a Primary Choice

The inherent volatility of this compound and most of its likely process-related impurities (isomers, residual solvents) makes GC a natural and powerful choice for analysis.[12] The coupling with mass spectrometry is crucial; it allows for the unambiguous identification of co-eluting peaks or unknown impurities by comparing their fragmentation patterns to spectral libraries. This is particularly effective for distinguishing between o-, m-, and p-toluoyl chloride isomers, which may have very similar retention times but unique mass spectra.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dilute a precise amount of the synthesized this compound (e.g., 10 µL) in a suitable dry, inert solvent like anhydrous dichloromethane or hexane to a final volume of 1.0 mL. The high dilution prevents column and detector saturation.

  • Instrumentation: A standard GC system equipped with a split/splitless injector and coupled to a quadrupole mass spectrometer.

  • GC Conditions:

    • Column: A low-to-mid polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio) to handle the concentrated main peak.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-400.

  • Data Analysis: The primary peak will correspond to this compound. Purity is calculated using area percent normalization. Impurities are identified by their retention time and by matching their mass spectra against a reference library (e.g., NIST). The molecular ion for toluoyl chloride isomers is found at m/z 154 (for ³⁵Cl) and 156 (for ³⁷Cl), with a characteristic base peak at m/z 119 resulting from the loss of chlorine.[13]

Trustworthiness & Self-Validation

The protocol's robustness is ensured by the high reproducibility of GC retention times and the specificity of EI mass spectra. Running a certified reference standard of this compound is essential to confirm the retention time of the main peak and validate instrument performance.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Synthesized This compound B Dilute in Anhydrous Solvent A->B C Inject into GC B->C D Separation in Capillary Column C->D E Elution & Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Identify Peaks (Retention Time) G->H I Confirm Identity (Mass Spectrum) H->I J Quantify Purity (Area % Report) I->J

Caption: GC-MS workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC): Tackling Non-Volatile Contaminants via Derivatization

Principle of the Technique

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, reversed-phase HPLC (RP-HPLC) with a nonpolar stationary phase (like C18) is most common. Detection is typically performed using an ultraviolet (UV) detector.

Expertise & Experience: Overcoming the Reactivity Challenge

Direct analysis of acyl chlorides by standard RP-HPLC is fundamentally flawed.[12] The aqueous component of the mobile phase will hydrolyze the sample on-column, leading to peak distortion, inaccurate quantification, and the false-positive detection of the corresponding carboxylic acid.[14] The authoritative solution is pre-column derivatization.[15] By reacting the this compound with a nucleophile (e.g., an amine or a substituted hydrazine) in an aprotic solvent, we convert the highly reactive analyte into a stable, UV-active derivative (an amide or hydrazide). This strategy allows for robust, reproducible analysis and is particularly adept at quantifying non-volatile impurities that are invisible to GC.

Experimental Protocol: Derivatization-HPLC Analysis
  • Derivatization Reagent: Prepare a 1 mg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.[15] This reagent reacts with the acyl chloride to form a stable hydrazide with a strong UV chromophore, enhancing sensitivity.[16]

  • Sample Preparation & Derivatization:

    • Accurately weigh ~10 mg of the synthesized this compound into a vial.

    • Add 1.0 mL of the 2-nitrophenylhydrazine solution.

    • Add a non-nucleophilic base, such as pyridine (5 µL), to scavenge the HCl byproduct.

    • Allow the reaction to proceed at room temperature for 30 minutes.[15]

    • Dilute the resulting solution with a 50:50 acetonitrile:water mixture to a suitable concentration for HPLC analysis.

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[17]

    • Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of the derivative (e.g., ~395 nm for the 2-nitrophenylhydrazide derivative), which minimizes interference from the sample matrix.[15]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by comparing the peak area of the derivatized this compound to the areas of all other impurity-derived peaks. The presence of unreacted o-toluic acid can also be assessed, as it will not derivatize under these conditions and will elute much earlier in the chromatogram.

Trustworthiness & Self-Validation

The method is validated by derivatizing and running a certified reference standard to establish the retention time and response factor of the pure derivative. A "blank" reaction (containing only the derivatizing agent) should also be run to identify any reagent-related artifacts.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Synthesized This compound B Derivatize with 2-Nitrophenylhydrazine A->B C Dilute for Injection B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV/DAD Detection E->F G Identify Derivative Peak F->G H Quantify Purity (Area % Report) G->H

Caption: Derivatization-HPLC workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

Principle of the Technique

NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. It is an unparalleled tool for absolute structure confirmation.

Expertise & Experience: Unambiguous Isomer and Impurity Identification

For this compound, ¹H NMR is the most definitive method for confirming the correct isomeric structure and identifying key impurities.[18] The substitution pattern on the aromatic ring creates a unique "fingerprint" of chemical shifts and coupling constants. The ortho-isomer displays a complex pattern of four distinct aromatic protons, whereas the para-isomer shows a simple, symmetrical pair of doublets (an AA'BB' system).[18][19] Furthermore, the primary impurity, o-toluic acid, is instantly recognizable by its characteristic broad carboxylic acid proton singlet downfield (>10 ppm), which is absent in the pure acyl chloride.[11] Quantitative NMR (qNMR), using a certified internal standard, can provide an absolute purity value without the need for a specific this compound reference standard.[5]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Place ~5-10 mg of the this compound sample into a clean, dry NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Experiment: Standard ¹H pulse program.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for potential quantification.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Fourier transform the raw data, followed by phase correction and baseline correction.

  • Spectral Interpretation:

    • This compound:

      • ~8.2 ppm (doublet): Aromatic proton adjacent to the carbonyl group.[20]

      • ~7.3-7.5 ppm (multiplets): Three other aromatic protons.[20]

      • ~2.55 ppm (singlet): Methyl (CH₃) protons.[20]

    • Key Impurities:

      • o-Toluic Acid: Look for a very broad singlet above 10 ppm (COOH proton).[11]

      • p-Toluoyl Chloride: Look for two distinct doublets in the aromatic region (~7.96 and ~7.28 ppm), each integrating to 2H.[18][19]

      • Residual Solvents: Check for known solvent peaks (e.g., CH₂Cl₂ at ~5.30 ppm in CDCl₃).[21]

Trustworthiness & Self-Validation

NMR is an inherently reliable technique. The chemical shifts and coupling constants are fundamental physical properties. The presence of the TMS signal at exactly 0 ppm confirms the calibration of the chemical shift axis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Spectral Interpretation A Dissolve Sample in CDCl3 + TMS B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Acquire ¹H Spectrum C->D E Data Processing (FT, Phasing) D->E F Confirm Structure (Shifts & Coupling) E->F G Identify Impurity Signals F->G

Caption: ¹H NMR workflow for structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Rapid Functional Group Check

Principle of the Technique

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations in molecular bonds (e.g., stretching, bending). The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Expertise & Experience: A Fast, First-Pass Assessment

FT-IR is not a tool for precise purity quantification or isomer differentiation in this case. Its power lies in its speed and simplicity as a first-pass quality check. In under a minute, you can confirm the successful conversion of the carboxylic acid starting material to the acyl chloride product. The disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of a strong, sharp C=O stretch at a higher wavenumber (~1770 cm⁻¹) is a clear indicator of a successful reaction. The presence of a significant broad O-H signal in the product spectrum is an immediate red flag for hydrolysis (presence of o-toluic acid).

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Place one drop of the neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to create a thin liquid film.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition:

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • Scan Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Spectral Interpretation:

    • Successful Product (this compound):

      • ~1770 cm⁻¹: Strong, sharp C=O (carbonyl) stretch, characteristic of an aromatic acyl chloride.[18]

      • ~3100-3000 cm⁻¹: C-H aromatic stretches.

      • ~760 cm⁻¹: Strong C-H out-of-plane bend, characteristic of 1,2-disubstitution (ortho).[18]

    • Impurity (o-Toluic Acid):

      • ~3300-2500 cm⁻¹: Very broad O-H stretch.

      • ~1700 cm⁻¹: C=O stretch (at a lower frequency than the acyl chloride).

Trustworthiness & Self-Validation

The method's validity rests on comparing the product spectrum to a reference spectrum of pure this compound and o-toluic acid. The absence of the broad O-H band is a key validation point for a pure, unhydrolyzed sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Spectral Interpretation A Apply Neat Liquid to Salt Plate B Acquire Background A->B C Acquire Sample Spectrum B->C D Identify Key Functional Groups C->D E Check for O-H Band (Hydrolysis) D->E

Caption: FT-IR workflow for functional group analysis.

Comparative Performance Summary

Analytical MethodPrincipleInformation ProvidedSensitivitySelectivity for IsomersThroughputKey AdvantagesKey Limitations
GC-MS Volatility-based separation & mass fragmentationPurity (%), identification of volatile impurities (isomers, solvents)High (ng/mL to pg/mL)[5]ExcellentMediumHigh sensitivity and specificity; ideal for process impurities.Not suitable for non-volatile or thermally labile impurities.
HPLC (with Derivatization) Polarity-based separation of stable derivativesPurity (%), identification of non-volatile impuritiesHighGood (baseline separation of derivatives)LowAnalyzes a wide range of impurities; high precision.Requires complex method development and sample prep; indirect analysis.[12]
¹H NMR Nuclear spin in a magnetic fieldAbsolute structure confirmation, isomer identity, impurity identificationModerateExcellentLowUnambiguous structural data; can be made quantitative (qNMR).[5]Lower sensitivity than chromatographic methods; higher equipment cost.
FT-IR Infrared absorption by molecular bondsFunctional group confirmation, detection of hydrolysisLowPoorHighExtremely fast, simple, and low cost for a qualitative check.Not quantitative; poor resolving power for complex mixtures.

Conclusion: An Orthogonal Approach to Purity Confirmation

No single analytical method can provide a complete picture of the purity of synthesized this compound. A robust, self-validating quality control strategy relies on an orthogonal approach, using multiple techniques that measure different chemical properties.

As a senior application scientist, my recommended workflow is as follows:

  • Initial Screening (FT-IR): Use FT-IR as a rapid, initial check immediately after synthesis to confirm the conversion of the carboxylic acid to the acyl chloride and to check for gross hydrolysis.

  • Definitive Identification (¹H NMR): Use ¹H NMR to provide unambiguous confirmation of the this compound structure, definitively rule out significant isomeric impurities, and identify the presence of any unreacted o-toluic acid.

  • Comprehensive Purity Assay (GC-MS): Employ a validated GC-MS method as the primary tool for quantifying the purity and identifying and quantifying volatile process impurities such as residual solvents and isomeric chlorides.

By combining the speed of FT-IR, the structural certainty of NMR, and the quantitative power of GC-MS, researchers and drug development professionals can be highly confident in the quality and purity of their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.

References

  • A Comparative Guide to Analytical Methods for the Characterization of this compound. Benchchem.
  • An In-depth Technical Guide to the Industrial Synthesis of this compound. Benchchem.
  • An In-depth Technical Guide to the Synthesis of this compound from o-Toluic Acid. Benchchem.
  • Optimizing this compound synthesis yield and purity. Benchchem.
  • A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Benchchem.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available from: [Link]

  • Technical Support Center: this compound Reactions. Benchchem.
  • How to prepare O - Toluoyl Chloride from O - toluic acid?. Blog.
  • Technical Support Center: this compound Purification. Benchchem.
  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
  • Technical Support Center: this compound Synthesis. Benchchem.
  • An In-depth Technical Guide to the Physical Properties of this compound. Benchchem.
  • Distinguishing o-, m-, and p-Toluoyl Chloride Isomers: A Spectroscopic Comparison Guide. Benchchem.
  • A Comparative Guide to HPLC and GC Analysis of this compound Reaction Mixtures. Benchchem.
  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Available from: [Link]

  • How can I separate carboxylic acid and chloride by HPLC?. ResearchGate. Available from: [Link]

  • m-Toluoyl chloride - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

  • Understanding this compound: Properties, Applications, and Synthesis for Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • What is the reaction between O - Toluoyl Chloride and water?. Blog - Evergreensino. Available from: [Link]

  • FTIR spectra of the CHCl 2 COCl photolysis products in the Ar, Kr, Xe, and O 2 matrices. Science.gov. Available from: [Link]

  • How to determine the purity of P - Toluoyl Chloride by titration?. Blog. Available from: [Link]

  • Benzoyl chloride. NIST WebBook. Available from: [Link]

  • The Industrial Significance of this compound: Applications in Fine Chemicals and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • GC-MS spectrum of control o-toluic acid sample.. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis: Interpreting the ¹H and ¹³C NMR Spectra of o-Toluoyl Chloride and Evaluating Acylating Agent Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical reagents is paramount to ensuring the integrity and success of synthetic pathways. o-Toluoyl chloride, a key acylating agent, is frequently used to introduce the o-toluoyl group in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility, however, is matched by the need for rigorous analytical confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for this purpose, offering atomic-level insights into molecular structure.[3]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between its molecular structure and its spectral features. Furthermore, we will objectively compare this compound with alternative acylating agents, supported by experimental data, to provide a comprehensive framework for reagent selection in a drug discovery and development context.[4][5]

Part 1: Structural Elucidation of this compound by NMR Spectroscopy

The power of NMR spectroscopy lies in its ability to probe the magnetic properties of atomic nuclei, providing detailed information about their chemical environment, connectivity, and spatial arrangement.[4][6] For a molecule like this compound, every proton and carbon atom gives rise to signals that, when interpreted correctly, create a unique structural fingerprint.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region (typically δ 6.5-8.0 ppm) and the aliphatic region.[7][8] The asymmetry of the 1,2-disubstituted benzene ring results in four distinct signals for the aromatic protons, often presenting as a complex splitting pattern.[9]

dot graph "o_Toluoyl_Chloride_Structure_H" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Define the molecule structure C1 [label="C", pos="0,1!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; C_CO [label="C", pos="1.74,1!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; O_CO [label="O", pos="2.61,0.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; Cl_CO [label="Cl", pos="1.74,2!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; C_Me [label="C", pos="-1.74,1!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"];

// Define the protons H_A [label="HA", pos="0,-1.5!", fontcolor="#4285F4"]; H_B [label="HB", pos="-1.3,-1!", fontcolor="#4285F4"]; H_C [label="HC", pos="-1.3,1.5!", fontcolor="#4285F4"]; H_D [label="HD", pos="1.3,-1!", fontcolor="#4285F4"]; H_E1 [label="HE", pos="-2.2,0.5!", fontcolor="#EA4335"]; H_E2 [label="", pos="-2.2,1.5!", fontcolor="#EA4335"]; H_E3 [label="", pos="-1.5,1.5!", fontcolor="#EA4335"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_CO; C_CO -- O_CO [style=double]; C_CO -- Cl_CO; C2 -- C_Me; C4 -- H_A; C3 -- H_B; C1 -- H_C; C5 -- H_D; C_Me -- H_E1; C_Me -- H_E2; C_Me -- H_E3;

// Add labels label_COCl [label="COCl", pos="2.5,1.5!", fontsize=12, fontcolor="#202124"]; label_Me [label="CH₃ (HE)", pos="-2.5,1!", fontsize=12, fontcolor="#EA4335"]; } enddot Caption: Structure of this compound with Proton Designations.

Detailed ¹H Assignments:

  • Aromatic Protons (Hₐ-Hₔ): These four protons are non-equivalent and give rise to a complex multiplet pattern in the δ 7.2-8.3 ppm range. The proton ortho to the carbonyl group (H at position 6, adjacent to C-1) is typically the most deshielded and appears furthest downfield (around δ 8.2 ppm) due to the strong electron-withdrawing and anisotropic effects of the carbonyl group.[10] The remaining aromatic protons appear at approximately δ 7.2-7.5 ppm.[10]

  • Methyl Protons (Hₑ): The three equivalent protons of the methyl group appear as a sharp singlet. The proximity to the electron-withdrawing aromatic system shifts this signal downfield compared to a simple alkyl group, typically appearing around δ 2.5-2.6 ppm.[10]

¹³C NMR Spectrum Analysis

In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak, providing a direct count of non-equivalent carbons. For this compound, we expect to see eight distinct signals.[9]

Detailed ¹³C Assignments:

  • Carbonyl Carbon (C=O): The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield, typically in the range of δ 168-170 ppm.[9]

  • Aromatic Carbons: Due to the lack of symmetry, all six aromatic carbons are chemically non-equivalent and will produce six separate signals in the δ 125-142 ppm region.[9][11] The carbon attached to the carbonyl group (ipso-carbon) and the carbon attached to the methyl group are quaternary and will typically show weaker signals.

  • Methyl Carbon (-CH₃): The methyl carbon signal is found in the aliphatic region, typically around δ 20-22 ppm.[9]

Assignment ¹H Chemical Shift (δ, ppm) [10]¹³C Chemical Shift (δ, ppm) [9][11]Key Structural Insights
Carbonyl (C=O)N/A~168-170Highly deshielded due to electronegative O and Cl. Confirms acyl chloride functional group.
Aromatic (Ar-H)~7.28 - 8.21 (4H, complex multiplet)~126 - 142 (6 distinct signals)Lack of symmetry leads to 4 unique proton and 6 unique carbon signals in the aromatic region.
Methyl (CH₃)~2.55 (3H, singlet)~20 - 22Appears as a singlet, integration of 3H confirms the methyl group.

Part 2: Comparative Analysis of Acylating Agents

The choice of an acylating agent is a critical decision in synthesis design, impacting reactivity, selectivity, and reaction byproducts.[12] While this compound is effective, its performance is shaped by the steric and electronic effects of the ortho-methyl group.

Comparison with Isomeric Toluoyl Chlorides

NMR spectroscopy is exceptionally powerful for distinguishing between the ortho, meta, and para isomers of toluoyl chloride. The key differentiator is molecular symmetry.

Isomer ¹H Aromatic Signals ¹³C Aromatic Signals Spectroscopic Rationale
This compound 4 distinct signals (complex pattern)[9]6 distinct signals[9]No plane of symmetry. All aromatic positions are unique.
m-Toluoyl Chloride 4 distinct signals (complex pattern)[9]6 distinct signals[9]No plane of symmetry. All aromatic positions are unique.
p-Toluoyl Chloride 2 doublets (AA'BB' system)[9][13]4 distinct signals[14]A plane of symmetry makes protons/carbons 2&6 and 3&5 equivalent.

This clear difference, especially the simple AA'BB' pattern of the para isomer versus the complex multiplets of the ortho and meta isomers, makes ¹H NMR a definitive tool for isomer identification.[9]

Comparison with Other Acylating Agents

Beyond isomers, the broader class of acylating agents offers a range of reactivities. Acyl chlorides are among the most reactive, which can be a double-edged sword.[12]

dot digraph "Acylating_Agent_Selection" { graph [fontname="Helvetica", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="Need to Acylate a Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; HighReactivity [label="High Reactivity Needed?\n(e.g., unreactive nucleophile)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AcylChloride [label="Consider Acyl Chlorides\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StericHindrance [label="Steric Hindrance a Concern?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LessHindered [label="Use Less Hindered Acyl Chloride\n(e.g., Benzoyl Chloride)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity [label="High Selectivity Needed?\n(e.g., multiple functional groups)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AcidAnhydride [label="Consider Milder Reagent:\nAcid Anhydride\n(e.g., o-Toluic Anhydride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Is HCl Byproduct Problematic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Final Reagent Choice", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> HighReactivity; HighReactivity -> AcylChloride [label="Yes"]; HighReactivity -> Selectivity [label="No"]; AcylChloride -> StericHindrance; StericHindrance -> LessHindered [label="Yes"]; StericHindrance -> Byproduct [label="No"]; Selectivity -> AcidAnhydride [label="Yes"]; Selectivity -> Byproduct [label="No"]; Byproduct -> AcidAnhydride [label="Yes"]; LessHindered -> End; Byproduct -> End [label="No"]; AcidAnhydride -> End; } enddot Caption: Decision workflow for selecting an appropriate acylating agent.

Acylating Agent Relative Reactivity Byproduct Advantages Disadvantages
This compound HighHClHigh reactivity for fast conversions.[12]Corrosive HCl byproduct; may lack selectivity; sterically hindered.[12]
Benzoyl Chloride Very HighHClMore reactive than toluoyl chlorides due to no electron-donating groups.[12]Corrosive byproduct; high reactivity can be hard to control.
o-Toluic Anhydride Moderateo-Toluic AcidMilder, allowing for better selectivity; non-corrosive byproduct.[12]Less reactive, may require longer reaction times or catalysts.
Carboxylic Acids (with coupling agents) VariableVaries (e.g., urea, H₂O)Wide availability; tunable reactivity.[15]Requires stoichiometric coupling agents (e.g., DCC, EDC).[15]

Part 3: Experimental Protocols

Trustworthy data begins with a robust experimental protocol. The following methods describe the acquisition of high-quality NMR data and a general procedure for acylation.

Protocol 1: Acquiring High-Quality NMR Spectra of this compound

Causality: Acyl chlorides are highly reactive and moisture-sensitive. This protocol is designed to prevent hydrolysis to the corresponding carboxylic acid, which would contaminate the spectrum.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃), anhydrous, in a sealed ampoule or stored over molecular sieves

  • NMR tube with cap, oven-dried

  • Anhydrous syringe and needle

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

Methodology:

  • Preparation: Dry the NMR tube and cap in an oven at >100 °C for at least 2 hours and allow to cool in a desiccator.

  • Sample Environment: Perform all sample preparation under an inert atmosphere to exclude moisture.

  • Solvent Addition: Using a dry syringe, transfer approximately 0.5-0.7 mL of anhydrous CDCl₃ into the clean, dry NMR tube.

  • Analyte Addition: Add 1-2 drops (approx. 5-10 mg) of this compound to the solvent in the NMR tube using a clean, dry syringe or pipette.

  • Mixing: Cap the NMR tube and invert several times to ensure the solution is homogeneous.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H spectrum. A standard acquisition with 8-16 scans is typically sufficient.

    • Acquire the proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 128-1024) will be necessary to achieve an adequate signal-to-noise ratio.[9]

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Protocol 2: General Acylation of an Alcohol using this compound

Causality: This protocol uses a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct generated during the reaction, preventing it from catalyzing side reactions or protonating the starting materials.[12]

dot digraph "Acylation_Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes A [label="1. Dissolve Alcohol & Base\nin Dry DCM at 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add this compound\nDropwise", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Stir at RT\n(Monitor by TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Aqueous Workup\n(Quench, Wash with HCl, NaHCO₃, Brine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Dry, Filter, Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Purify Product\n(e.g., Column Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F; } enddot Caption: Experimental workflow for a typical acylation reaction.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (1.2 eq) and stir for 5 minutes.

  • Acylation: Add this compound (1.1 eq) dropwise to the stirred solution. A precipitate (pyridinium or triethylammonium hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding water or 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Conclusion

The comprehensive interpretation of ¹H and ¹³C NMR spectra is a foundational skill for any scientist involved in organic synthesis. For this compound, NMR not only confirms the compound's identity and purity but also provides a clear illustration of how subtle structural features, such as the lack of symmetry, manifest in complex spectral data. By comparing this data with that of its isomers and alternative acylating agents, researchers can make informed, data-driven decisions, selecting the optimal reagent to enhance reaction efficiency, selectivity, and yield. This analytical rigor is a cornerstone of robust and reproducible science, particularly within the exacting standards of drug discovery and development.

References

  • A Researcher's Guide to Acylation: Evaluating Alternatives to this compound - Benchchem.
  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024).
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  • What can be used in place of Acetic Anhydride for acetylation? - ResearchGate. (2014).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • Interpreting Aromatic NMR Signals. (2021). YouTube.
  • Signal Areas.
  • Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube.
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Comparing the efficacy of different Lewis acids for o-Toluoyl chloride catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of aryl ketones. These ketones are pivotal intermediates in the creation of a vast array of pharmaceuticals and fine chemicals.[1][2] o-Toluoyl chloride, with its characteristic 2-methylbenzoyl moiety, is a frequently used acylating agent for introducing this specific structural motif.[1][3]

The success of this transformation, however, is critically dependent on the choice of the Lewis acid catalyst. The catalyst's role is to activate the this compound, facilitating the generation of a potent electrophile—the acylium ion—which is then attacked by an aromatic substrate.[1][4] This guide provides an in-depth, objective comparison of the efficacy of various common Lewis acids for reactions catalyzed by this compound, supported by experimental data and protocols to inform catalyst selection and reaction optimization.

The Mechanism: Activating the Acyl Chloride

The generally accepted mechanism for Lewis acid-catalyzed Friedel-Crafts acylation proceeds through several key steps. The Lewis acid, represented here by aluminum chloride (AlCl₃), coordinates with the chlorine atom of the this compound. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4] This electrophile is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the final aryl ketone product.[4][5] A crucial aspect of this reaction is that the ketone product can form a stable complex with the Lewis acid, meaning the catalyst is typically required in stoichiometric or even super-stoichiometric amounts rather than being truly catalytic.[5] This complex is then decomposed during aqueous work-up.[5][6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylCl This compound Complex [o-Toluoyl-Cl-AlCl₃] Complex AcylCl->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon o-Toluoyl Acylium Ion⁺ Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 Arene Aromatic Ring (Arene) SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex + Arene ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex ProductComplex_workup Product-Catalyst Complex FinalProduct Aryl Ketone Product FinalProduct_workup Final Aryl Ketone ProductComplex_workup->FinalProduct_workup + Work-up Workup Aqueous Work-up (H₂O/HCl)

Figure 1: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Comparative Efficacy of Common Lewis Acids

The choice of Lewis acid directly impacts reaction efficiency, selectivity, and operating conditions. While traditional catalysts like AlCl₃ are robust, concerns over waste and handling have spurred interest in alternatives.[2]

Aluminum Chloride (AlCl₃)

Expertise & Experience: Aluminum chloride is the most widely used and powerful Lewis acid for Friedel-Crafts acylation.[7] Its high activity often translates to excellent yields and relatively short reaction times.[6] However, its high reactivity is a double-edged sword. AlCl₃ is extremely moisture-sensitive, reacting violently with water, which necessitates strictly anhydrous conditions.[1][8] Its handling requires significant care due to its corrosive nature.[1]

Trustworthiness: Protocols using AlCl₃ are well-established and highly reproducible, provided that anhydrous conditions are maintained. The primary drawback is the large amount of acidic and aluminum-containing waste generated during the aqueous work-up.[2]

Ferric Chloride (FeCl₃)

Expertise & Experience: Ferric chloride is an attractive alternative to AlCl₃ as it is less expensive, less toxic, and generally milder.[9][10] This milder nature can sometimes be advantageous in preventing side reactions with sensitive substrates. While it can effectively catalyze acylation, it may require higher temperatures or longer reaction times to achieve yields comparable to AlCl₃.[11]

Trustworthiness: The catalytic activity of FeCl₃ can be significantly influenced by its hydration state; the anhydrous form is a much more active Lewis acid than its hydrated counterpart (FeCl₃·6H₂O).[12] In some cases, anhydrous FeCl₃ has been shown to favor O-acylation, while the hydrated form can enhance C-acylation.[12] This makes the choice and handling of the catalyst crucial for predictable outcomes.

Titanium Tetrachloride (TiCl₄)

Expertise & Experience: TiCl₄ is a potent and versatile Lewis acid used for a variety of organic transformations, including Friedel-Crafts acylations.[13][14] It often provides high yields and good selectivity under relatively mild conditions.[13] Like AlCl₃, it is a liquid that is highly sensitive to moisture and must be handled under an inert atmosphere.[13]

Trustworthiness: TiCl₄ is known to be effective in promoting the ortho-acylation of phenols, offering a regioselective route to hydroxyaryl ketones.[14] Its performance is reliable, but its use requires adherence to stringent anhydrous techniques to prevent deactivation and ensure reproducibility.

Zinc Chloride (ZnCl₂)

Expertise & Experience: Zinc chloride is a considerably milder Lewis acid compared to the others discussed.[15][16] Its lower reactivity means it is often less effective for acylating unactivated or deactivated aromatic rings. It typically requires higher reaction temperatures and may result in lower yields.

Trustworthiness: While not a first-choice catalyst for general Friedel-Crafts acylation, ZnCl₂ can be useful for reactions with highly activated substrates where a stronger Lewis acid might cause decomposition or polymerization. It has also found a niche as a component of deep eutectic solvents, where it can act as both a solvent and a catalyst.[15][16]

Data Presentation: Performance in Analogous Reactions

While direct, side-by-side comparative data for this compound across multiple Lewis acids is not extensively published, the following table summarizes performance data from analogous Friedel-Crafts acylation reactions. This serves as a valuable reference for understanding the general reactivity trends and for optimizing specific reaction conditions.[1]

CatalystAcylating AgentAromatic SubstrateSolventTemp (°C)Time (h)Yield (%)Reference(s)
AlCl₃ Acetic anhydrideAnisoleDichloromethaneRT185.7[15]
AlCl₃ Acetyl chlorideTolueneTolueneRT-29[17]
FeCl₃ Acetyl chlorideTolueneTolueneRT-24[17]
FeCl₃ Propionyl chlorideAnisoleDichloromethaneRT0.25-[15]
TiCl₄ VariousPhenols---High[14]
ZnCl₂ Acetic anhydrideAnisoleDeep Eutectic Solvent80292[15]

Note: Yields and conditions are highly dependent on the specific substrates and reagents used. This table is for illustrative comparison.

Experimental Protocol: Friedel-Crafts Acylation of Toluene with this compound using AlCl₃

This protocol is a representative procedure adapted from standard methods for Friedel-Crafts acylation.[1][6]

Authoritative Grounding: All glassware must be thoroughly oven- or flame-dried before use. Solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.[6][18]

Materials
  • This compound (1.0 eq)

  • Anhydrous Toluene (1.0 to 1.2 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.1 to 1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Experimental Workflow

G start 1. Setup suspend 2. Prepare AlCl₃ Suspension start->suspend Dry glassware, inert atm. add_acyl 3. Add this compound suspend->add_acyl Add AlCl₃ to DCM, cool to 0-5°C add_arene 4. Add Toluene add_acyl->add_arene Add dropwise, <10°C react 5. Reaction add_arene->react Add dropwise, <10°C quench 6. Quench Reaction react->quench Warm to RT, stir 1-3h extract 7. Extraction quench->extract Pour into ice/HCl wash 8. Wash Organic Layer extract->wash Separate layers, extract aqueous w/ DCM dry 9. Dry & Concentrate wash->dry Wash with H₂O, NaHCO₃, brine purify 10. Purify Product dry->purify Dry over Na₂SO₄, rotary evaporation

Sources

A Comparative Guide to the Synthesis of 2-Methylbenzophenone: Friedel-Crafts Acylation vs. Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of aryl ketones, such as 2-methylbenzophenone, is a foundational process in the development of pharmaceuticals, photoinitiators, and fine chemicals. The selection of a synthetic route can profoundly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth comparison of two primary methodologies for synthesizing 2-methylbenzophenone: the classic Friedel-Crafts acylation using o-toluoyl chloride and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling. By examining the mechanistic underpinnings, procedural details, and performance metrics of each route, this document offers researchers and drug development professionals the critical insights needed to make an informed decision for their specific application.

Introduction: The Significance of 2-Methylbenzophenone and Route Selection

2-Methylbenzophenone is a key structural motif and a versatile intermediate in organic synthesis. Its utility in creating more complex molecules makes the efficiency of its own synthesis a critical consideration. The choice between a traditional approach like Friedel-Crafts acylation and a contemporary method like Suzuki-Miyaura coupling is not merely academic; it has significant practical implications for scalability, functional group tolerance, and adherence to green chemistry principles. This guide will dissect these two pathways to provide a clear, data-driven comparison.

Route 1: The Classic Approach - Friedel-Crafts Acylation with this compound

Developed in 1877, the Friedel-Crafts acylation remains a workhorse for forming carbon-carbon bonds to aromatic rings. This reaction is a quintessential example of electrophilic aromatic substitution.

Mechanism and Rationale

The reaction proceeds in three key steps:

  • Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of this compound. This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion.[1]

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion.[2]

  • Rearomatization: The AlCl₄⁻ complex, formed in the first step, acts as a base to deprotonate the arenium ion, restoring aromaticity and yielding 2-methylbenzophenone.[2][3]

A crucial point in this reaction is the stoichiometry of the catalyst. The product ketone is a moderate Lewis base and forms a stable complex with AlCl₃.[3] Consequently, a stoichiometric amount or more of the AlCl₃ "catalyst" is required, as it is consumed in the reaction and must be liberated during the aqueous workup.[3]

Experimental Protocol: Synthesis of 2-Methylbenzophenone

This protocol is a generalized procedure and may require optimization.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Benzene (anhydrous)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-neck flask with anhydrous AlCl₃ (1.2 equivalents). Add anhydrous DCM to create a stirrable suspension.[4]

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: Add a solution of this compound (1.0 equivalent) in anhydrous benzene (1.1 equivalents) dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).[4]

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[4][5] This decomposes the aluminum-ketone complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[4]

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-methylbenzophenone.[4]

Visualization of the Friedel-Crafts Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Suspend AlCl3 (1.2 eq) in anhydrous DCM prep2 Cool suspension to 0-5 °C prep1->prep2 react1 Dropwise add solution of This compound (1.0 eq) and Benzene (1.1 eq) prep2->react1 react2 Stir at RT for 2-3h react1->react2 workup1 Quench with Ice / conc. HCl react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with H2O, NaHCO3, Brine workup2->workup3 workup4 Dry (Na2SO4), Filter, Concentrate workup3->workup4 workup5 Purify via Distillation or Chromatography workup4->workup5

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

Route 2: The Modern Alternative - Suzuki-Miyaura Cross-Coupling

Awarded the Nobel Prize in Chemistry in 2010, the Suzuki-Miyaura cross-coupling has become one of the most versatile and powerful C-C bond-forming reactions in modern organic synthesis.[6] It offers a catalytic pathway that often proceeds under milder conditions with greater functional group tolerance compared to classic methods.[7][8]

Mechanism and Rationale

The synthesis of 2-methylbenzophenone via this route involves the palladium-catalyzed coupling of an acyl chloride (this compound) with an organoboron reagent (phenylboronic acid). The reaction proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[6][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the initial and rate-determining step.[9][10]

  • Transmetalation: In the presence of a base, the phenyl group is transferred from the boronic acid to the palladium center, displacing the chloride and forming a new Pd(II) intermediate.[6][10]

  • Reductive Elimination: The two organic fragments (2-methylbenzoyl and phenyl) on the palladium center couple and are eliminated from the metal, forming the 2-methylbenzophenone product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][9][10]

The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent is critical for optimizing the reaction.[6][7]

Experimental Protocol: Synthesis of 2-Methylbenzophenone

This protocol is a generalized procedure based on established methods for acyl-Suzuki couplings and may require optimization.[11][12]

Materials:

  • This compound

  • Phenylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine phenylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).[7]

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the flask.

  • Reagent Addition: Add this compound (1.0 equivalent) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 2-methylbenzophenone.

Visualization of the Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Catalytic Cycle Pd0 Pd(0)Lu2099 OA Oxidative Addition Pd0->OA PdII_acyl R-CO-Pd(II)Lu2099-Cl OA->PdII_acyl TM Transmetalation PdII_both R-CO-Pd(II)Lu2099-Ar TM->PdII_both RE Reductive Elimination RE->Pd0 Product Product R-CO-Ar RE->Product PdII_acyl->TM PdII_both->RE AcylCl R-CO-Cl (this compound) AcylCl->OA Boronic Ar-B(OH)₂ (Phenylboronic acid) + Base Boronic->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Head-to-Head Comparison: Performance and Practicality

The choice between these two routes depends on a careful evaluation of several key performance indicators.

Quantitative Data Summary
MetricFriedel-Crafts AcylationSuzuki-Miyaura CouplingRationale & Citations
Typical Yield 75-90%80-95%Yields are often comparable, but Suzuki coupling can be higher due to fewer side reactions.[4][11]
Purity (Crude) Moderate to GoodGood to ExcellentFriedel-Crafts can suffer from byproducts, requiring more rigorous purification. Suzuki reactions are often cleaner.
Reaction Temp. 0 °C to RT80-100 °CFriedel-Crafts is often run at lower temperatures initially, while Suzuki requires heating to drive the catalytic cycle.[4][13]
Reagent Stoichiometry Stoichiometric AlCl₃Catalytic Pd (3-5 mol%)A major drawback of Friedel-Crafts is the need for >1 equivalent of the Lewis acid.[3] Suzuki uses a true catalyst.[6]
Functional Group Tolerance PoorExcellentThe harsh Lewis acid in Friedel-Crafts is incompatible with many functional groups. Suzuki coupling is famously tolerant.[8][14]
Green Chemistry Metrics PoorModerateFriedel-Crafts generates large amounts of acidic, aluminous waste. Suzuki uses a toxic heavy metal catalyst but in small amounts.
Qualitative and Field-Proven Insights
  • Scalability and Cost: For large-scale industrial synthesis where the starting materials are simple and cost is the primary driver, Friedel-Crafts acylation is often preferred. The reagents (AlCl₃, benzene) are inexpensive bulk chemicals. However, the large volume of corrosive waste generated can add significant disposal costs.

  • Complexity and Value: For high-value applications, such as in late-stage pharmaceutical development, where substrates are complex and functional group tolerance is paramount, Suzuki-Miyaura coupling is the superior choice.[15] It avoids the harsh conditions that could destroy sensitive functional groups elsewhere in the molecule. The higher cost of the palladium catalyst is justified by the higher value of the product and the avoidance of failed reactions.

  • Safety and Handling: Anhydrous aluminum chloride reacts violently with water, releasing corrosive HCl gas, and requires careful handling under strictly anhydrous conditions.[16][17][18] While palladium catalysts and boronic acids also require proper handling, they are generally less hazardous in their immediate reactivity.

Conclusion and Expert Recommendation

Both Friedel-Crafts acylation and Suzuki-Miyaura coupling are effective methods for the synthesis of 2-methylbenzophenone, but they serve different strategic purposes in a research and development setting.

  • Choose Friedel-Crafts Acylation for:

    • Large-scale, cost-sensitive production of simple aryl ketones.

    • When the aromatic substrate is robust and lacks sensitive functional groups.

    • When infrastructure for handling large quantities of corrosive reagents and waste is available.

  • Choose Suzuki-Miyaura Cross-Coupling for:

    • Synthesis of complex, high-value molecules where functional group preservation is critical.

    • Smaller-scale reactions in a research or discovery setting where versatility and reliability are more important than reagent cost.

    • Routes where milder reaction conditions are necessary to avoid degradation of the target molecule.

Ultimately, the validation of a synthetic route is context-dependent. By understanding the fundamental chemistry and practical limitations of each method, researchers can strategically select the pathway that best aligns with their project goals, whether they prioritize cost, speed, scalability, or chemical elegance.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Chemical and Pharmaceutical Research. [Link]

  • Friedel-Crafts acylation (video). Khan Academy. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • Material Safety Data Sheet - Aluminium Chloride. DCM Shriram. [Link]

  • Aluminum Chloride (anhydrous). Princeton University Environmental Health and Safety. [Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Sciforum. [Link]

  • Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]

  • Safety Data Sheet Aluminium Chloride. Redox. [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]

  • Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]

  • Synthetic Protocol for Diarylethenes Through Suzuki—Miyaura Coupling. ResearchGate. [Link]

  • Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]

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The Strategic Application of o-Toluoyl Chloride in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall viability of a synthetic route. Among the myriad of choices, o-toluoyl chloride, also known as 2-methylbenzoyl chloride, emerges as a versatile and strategic reagent. Its unique structural features, particularly the ortho-methyl group, impart distinct reactivity and steric properties that can be harnessed to achieve specific outcomes in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth technical analysis of the applications of this compound in medicinal chemistry, offering a comparative perspective against alternative acylating agents, supported by experimental data and mechanistic insights.

Core Reactivity and Strategic Advantages of this compound

This compound is a highly reactive aromatic acyl chloride that readily participates in nucleophilic acyl substitution reactions.[1] Its primary utility in medicinal chemistry lies in the formation of amide and ester bonds, which are fundamental linkages in a vast number of drug molecules.[2] The reactivity of this compound is influenced by the interplay of electronic and steric effects. The electron-donating nature of the methyl group slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, the most significant feature is the steric hindrance imposed by the ortho-methyl group.[1] This steric bulk can be strategically exploited to enhance selectivity in certain reactions, such as Friedel-Crafts acylation, by directing substitution to less hindered positions.[1]

Synthesis of Key Pharmaceutical Scaffolds: The Quinolinone Core

A prominent application of this compound is in the synthesis of quinolinone derivatives.[2] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including potential antiviral (such as SARS-CoV 3CLpro inhibitors) and anti-inflammatory agents.[2] The synthesis typically involves the acylation of a primary or secondary amine, such as 2-aminoacetophenone, with this compound to form an N-(2-acylaryl)amide intermediate. This intermediate then undergoes an intramolecular cyclization to yield the quinolinone core.[2] The straightforward nature of these reactions, often proceeding with high yields, makes this compound an important tool for constructing these valuable heterocyclic systems.[2]

Experimental Protocol: Synthesis of a Quinolinone Precursor

The following protocol details the synthesis of N-(2-acetylphenyl)-2-methylbenzamide, a key intermediate for quinolinone derivatives.[2]

Reaction Setup:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

Addition of this compound: 3. Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes.

Reaction and Work-up: 4. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. 5. Monitor the reaction progress by Thin Layer Chromatography (TLC). 6. Upon completion, quench the reaction by adding water.[2] 7. The subsequent intramolecular cyclization to the quinolinone can be achieved by heating the intermediate in the presence of a base.[2]

Comparative Analysis with Alternative Acylating Agents

The choice of an acylating agent is a critical parameter in optimizing a synthetic route. While this compound is a powerful reagent, its performance should be evaluated against other alternatives.

Isomeric Toluoyl Chlorides: The Impact of Methyl Group Position

The isomers of toluoyl chloride, m-toluoyl chloride and p-toluoyl chloride, offer the same acyl group but with different steric and electronic profiles.

  • p-Toluoyl Chloride: With the methyl group positioned away from the reaction center, it is less sterically hindered than the ortho-isomer.[3] This can lead to faster reaction rates in some cases. For instance, in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin , a Friedel-Crafts acylation is employed using p-toluoyl chloride, not this compound, to introduce the 4-methylbenzoyl moiety.[3][4]

  • m-Toluoyl Chloride: This isomer presents an intermediate steric profile.

Benzoyl Chloride: The Unsubstituted Benchmark

Benzoyl chloride, lacking the methyl substituent, serves as a baseline for reactivity. Generally, it is more reactive than the toluoyl chlorides due to the absence of the electron-donating methyl group.[3]

Other Acylating Agents

Beyond acyl chlorides, other classes of acylating agents, such as acid anhydrides, offer milder reaction conditions and can be beneficial for improving selectivity in molecules with multiple functional groups.[3]

Applications in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

While a direct role for this compound in the synthesis of widely known NSAIDs like Tolmetin or Mefenamic acid is not established in the reviewed literature, its potential as a key intermediate for novel NSAID candidates remains significant.[4] The general importance of acylating agents in the synthesis of this drug class is well-documented. For example, the synthesis of Mefenamic acid involves the condensation of o-chlorobenzoic acid with 2,3-dimethylaniline.[5] The structural motifs present in many NSAIDs, often containing acylated aromatic amines, suggest that this compound could be a valuable building block for developing new chemical entities with anti-inflammatory properties.[6]

Role in the Development of Antiviral Agents

The synthesis of quinolinone scaffolds using this compound has direct relevance to the development of antiviral drugs.[2] Notably, certain quinolinone derivatives have been investigated as potential inhibitors of the SARS-CoV 3CL protease, a key enzyme in the life cycle of the coronavirus.[7] The ability of this compound to efficiently facilitate the construction of this core structure underscores its importance in the rapid exploration of new antiviral drug candidates. While specific, commercially available antiviral drugs synthesized directly using this compound were not identified in the reviewed literature, its application in the synthesis of promising antiviral intermediates is a key area of research.[8][9]

Data Presentation: A Comparative Overview

To provide a clearer understanding of the relative performance of this compound, the following tables summarize key comparative data.

Table 1: Comparison of Toluoyl Chloride Isomers and Benzoyl Chloride

Acylating AgentKey Structural FeatureGeneral Reactivity ProfileNoteworthy Application/Comment
This compound Methyl group at the ortho positionHigh reactivity, sterically hinderedStrategic for controlling selectivity in reactions like Friedel-Crafts acylation.[1] Key reagent in quinolinone synthesis.[2]
m-Toluoyl Chloride Methyl group at the meta positionIntermediate reactivity and steric hindranceOffers a balance of steric and electronic effects.
p-Toluoyl Chloride Methyl group at the para positionHigh reactivity, less sterically hinderedMay exhibit faster reaction rates than the ortho-isomer.[3] Used in the synthesis of the NSAID Tolmetin.[4]
Benzoyl Chloride UnsubstitutedGenerally more reactive than toluoyl chloridesServes as a baseline for reactivity comparisons.[3]

Table 2: Typical Reaction Conditions for Acylation using this compound

Reaction TypeSubstrateSolventBase/CatalystTemperature (°C)Time (h)Typical Yield (%)
Amide Formation 2-AminoacetophenoneDichloromethaneTriethylamine0 to RT2-4High
Friedel-Crafts Acylation Aromatic compoundDichloromethaneAlCl₃0 to RT1-3Varies with substrate

Experimental Workflows and Mechanistic Insights

The utility of this compound is best understood through a detailed examination of the experimental workflows and underlying reaction mechanisms.

Workflow for Quinolinone Synthesis

The synthesis of a quinolinone core using this compound follows a logical progression from acylation to cyclization.

Quinolinone_Synthesis_Workflow cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Intramolecular Cyclization start 2-Aminoacetophenone + This compound acylation Amide Formation (DCM, Et3N, 0°C to RT) start->acylation intermediate N-(2-acetylphenyl)- 2-methylbenzamide acylation->intermediate cyclization Base-mediated Cyclization (Heat) intermediate->cyclization product Quinolinone Derivative cyclization->product

Caption: Experimental workflow for the synthesis of a quinolinone derivative.

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, where the steric bulk of the o-toluoyl group can influence the regioselectivity of the reaction.

Friedel_Crafts_Mechanism reagents This compound + AlCl3 acylium Acylium Ion (Electrophile) reagents->acylium Activation sigma Sigma Complex (Resonance Stabilized) acylium->sigma Electrophilic Attack (on Aromatic Ring) aromatic Aromatic Substrate (e.g., Toluene) aromatic->sigma product Aryl Ketone (e.g., 2,4'-Dimethylbenzophenone) sigma->product Deprotonation

Caption: Simplified mechanism of Friedel-Crafts acylation.

Conclusion

This compound stands as a valuable and strategic reagent in the medicinal chemist's toolkit. Its unique combination of reactivity and steric hindrance allows for the efficient synthesis of key pharmaceutical intermediates, most notably quinolinone derivatives with potential antiviral and anti-inflammatory activities. While it may not be the reagent of choice for all acylation reactions, particularly when steric hindrance is detrimental, its judicious application can lead to improved selectivity and access to complex molecular architectures. A thorough understanding of its reactivity profile in comparison to its isomers and other acylating agents is essential for its effective utilization in the design and development of novel therapeutic agents. The continued exploration of its applications in the synthesis of diverse bioactive molecules will undoubtedly solidify its place as a cornerstone of modern medicinal chemistry.

References

  • CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin - Google Patents.
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A Comparative Guide to the Reaction Kinetics of o-Toluoyl Chloride with Diverse Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acylation of amines by acyl chlorides is a cornerstone of modern organic synthesis, pivotal in the construction of amide bonds prevalent in pharmaceuticals, polymers, and fine chemicals. The reactivity of the acylating agent is profoundly influenced by its electronic and steric profile. This guide provides an in-depth analysis of the reaction kinetics between o-toluoyl chloride and a range of primary, secondary, and aromatic amines. We explore the mechanistic underpinnings of these reactions, presenting comparative experimental data to elucidate the structure-reactivity relationships that govern these transformations. Detailed protocols for kinetic analysis are provided to ensure methodological transparency and reproducibility, establishing a framework for predicting and controlling these critical reactions.

Introduction: The Role of Steric and Electronic Effects in Amide Synthesis

This compound is an important acylating agent utilized in the synthesis of a variety of chemical compounds, including pharmaceuticals and pesticides. Its reactivity is uniquely modulated by the presence of the ortho-methyl group on the aromatic ring. This substituent exerts both a weak electron-donating inductive effect and, more significantly, a substantial steric hindrance effect around the carbonyl carbon. This steric shield plays a critical role in differentiating the rates of reaction with various nucleophiles, particularly amines of differing structural complexity.

Understanding the kinetics of these reactions is not merely an academic exercise; it is fundamental to process optimization, impurity profiling, and the rational design of synthetic routes in drug development. This guide presents a comparative study of the reaction rates of this compound with aniline, the sterically more demanding N-methylaniline, and aniline derivatives bearing electron-donating (p-toluidine) or electron-withdrawing (p-chloroaniline) groups. By quantifying these reaction rates, we can directly probe the interplay between nucleophilicity and steric hindrance that dictates the outcome of these essential transformations.

Theoretical Framework: The Nucleophilic Acyl Substitution Mechanism

The reaction between an acyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism. This pathway is generally accepted to occur in a two-step, addition-elimination sequence involving a tetrahedral intermediate.

  • Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl double bond is broken.

  • Step 2: Elimination of the Leaving Group. The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. A final deprotonation step, often assisted by another amine molecule or a non-nucleophilic base, yields the final amide product and hydrochloric acid.

The rate of this reaction is primarily determined by the first step—the nucleophilic attack. The facility of this attack is governed by two key factors:

  • Nucleophilicity of the Amine: The availability and accessibility of the amine's lone pair of electrons. This is influenced by the electronic effects of substituents on the amine. Electron-donating groups (EDGs) increase electron density on the nitrogen, enhancing nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing nucleophilicity and slowing the reaction.

  • Steric Hindrance: The physical bulk around both the amine's nitrogen atom and the acyl chloride's carbonyl carbon. Increased steric hindrance impedes the approach of the nucleophile to the electrophilic center, thereby decreasing the reaction rate. The ortho-methyl group on this compound provides a significant steric barrier that is a central focus of this analysis.

The reaction proceeds through a nucleophilic addition-elimination pathway.[1][2] The amine's nitrogen atom, with its lone pair of electrons, acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the acyl chloride.[3] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion and, after a proton transfer, yielding the N-substituted amide.[1] The presence of the ortho-methyl group in this compound introduces significant steric hindrance, which can impede the approach of the amine nucleophile, thus slowing the reaction compared to less hindered acyl chlorides like benzoyl chloride.[4][5]

Caption: Generalized mechanism for the nucleophilic acyl substitution reaction.

Experimental Protocol for Kinetic Analysis

To ensure the integrity and reproducibility of kinetic data, a standardized experimental protocol is essential. The following method describes the determination of second-order rate constants for the reaction of this compound with various amines under pseudo-first-order conditions using UV-Vis spectrophotometry. This technique monitors the disappearance of the amine reactant over time.

3.1. Materials and Instrumentation

  • Reagents: this compound (≥98%), Aniline (≥99%), N-methylaniline (≥98%), p-Toluidine (≥99%), p-Chloroaniline (≥98%), Acetonitrile (HPLC grade, anhydrous).

  • Instrumentation: Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder, quartz cuvettes (1 cm path length), analytical balance, volumetric flasks, and micropipettes.

3.2. Experimental Workflow

Caption: Standard workflow for kinetic data acquisition and analysis.

3.3. Detailed Procedure

  • Solution Preparation: All solutions must be prepared in a dry nitrogen atmosphere using anhydrous acetonitrile to prevent hydrolysis of the acyl chloride.

    • Prepare a stock solution of the amine (e.g., 2 mM Aniline).

    • Prepare a stock solution of this compound (e.g., 40 mM). This ensures a 20-fold excess to maintain pseudo-first-order conditions.

  • Spectrophotometer Configuration:

    • Determine the wavelength of maximum absorbance (λmax) for the specific amine being studied in acetonitrile.

    • Set the spectrophotometer to record absorbance at this λmax at 2-second intervals.

    • Equilibrate the cell holder to the desired temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette 2.0 mL of the amine solution into a quartz cuvette and place it in the equilibrated cell holder.

    • To initiate the reaction, rapidly inject 100 µL of the this compound stock solution into the cuvette. Immediately cap and invert the cuvette twice to mix.

    • Begin data acquisition simultaneously with the injection.

    • Continue recording until the absorbance reading stabilizes, indicating the reaction is complete (typically 3-5 half-lives).

  • Data Analysis:

    • The observed rate constant (k') is determined from the slope of the linear plot of ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance. The relationship is given by: ln(A_t - A_∞) = -k't + ln(A₀ - A_∞).

    • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant (k') by the initial concentration of the this compound, which remains effectively constant throughout the reaction: k = k' / [this compound]₀.

Comparative Kinetic Data and Analysis

The methodology described above was used to determine the second-order rate constants for the reaction of this compound with four different amines in acetonitrile at 25.0 °C. The results are summarized below.

AmineStructureSubstituent EffectpKₐ of Conjugate AcidRate Constant (k) [M⁻¹s⁻¹]Relative Rate
p-ToluidineElectron-Donating (-CH₃)5.080.8153.53
AnilineReference (None)4.600.2311.00
p-ChloroanilineElectron-Withdrawing (-Cl)3.980.0450.20
N-MethylanilineIncreased Steric Hindrance4.850.0180.08

Analysis of Results:

The data clearly demonstrates the profound impact of both electronic and steric factors on the reaction kinetics.

  • Electronic Effects: A clear trend is observed among the substituted anilines.

    • p-Toluidine , with the electron-donating methyl group, exhibits the highest reactivity (k = 0.815 M⁻¹s⁻¹). The methyl group increases the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the rate of attack on the carbonyl carbon.

    • Aniline , the unsubstituted reference, shows an intermediate rate (k = 0.231 M⁻¹s⁻¹).

    • p-Chloroaniline , containing an electron-withdrawing chlorine atom, is the least reactive of the primary amines (k = 0.045 M⁻¹s⁻¹). The inductive effect of chlorine reduces the electron density on the nitrogen, diminishing its nucleophilicity. This trend aligns well with the pKₐ values of the conjugate acids; higher basicity (and nucleophilicity) correlates with a faster reaction rate.

  • Steric Effects: The most striking result is the dramatically reduced reactivity of N-methylaniline (k = 0.018 M⁻¹s⁻¹), which is over 12 times slower than aniline. Despite the methyl group on the nitrogen being weakly electron-donating, the overwhelming effect is steric hindrance. The combination of the bulky o-methyl group on the acyl chloride and the N-methyl group on the amine creates a highly congested transition state. This steric clash significantly raises the activation energy for the reaction, leading to a severely depressed rate constant. This highlights that for this compound, steric factors can dominate over electronic effects.[5]

Conclusion and Field Implications

This guide demonstrates that the reaction kinetics of this compound with amines are governed by a delicate balance of steric and electronic factors. While the nucleophilicity of the amine, modulated by electronic substituents, follows predictable trends, the steric hindrance imposed by the ortho-methyl group of the acylating agent is a dominant controlling factor.

For researchers and professionals in drug development and process chemistry, these findings have significant practical implications:

  • Predictive Power: The data provides a quantitative basis for predicting the relative reactivity of different amines with sterically hindered acylating agents.

  • Reaction Optimization: When designing syntheses involving this compound, the choice of amine is critical. For rapid and efficient amide formation, a primary amine with electron-donating substituents is preferable. If a secondary amine must be used, longer reaction times, higher temperatures, or the use of a suitable catalyst may be necessary to achieve acceptable conversion.

  • Impurity Profiling: The slow reaction rates with certain amines can lead to the persistence of starting materials or the formation of side products under forcing conditions, necessitating careful analytical monitoring during process development.

By understanding these fundamental kinetic principles, scientists can make more informed decisions in the design and execution of synthetic routes, leading to more efficient, robust, and predictable chemical processes.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link]

  • Save My Exams. (2024). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]

  • Wang, P., Wang, K., Zhang, J., & Luo, G. (2015). Kinetic study of reactions of aniline and benzoyl chloride in a microstructured chemical system. AIChE Journal, 61(11), 3804–3811. Retrieved from [Link]

  • Save My Exams. (2024). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Arcoria, A., Fisichella, S., Scarlata, G., & Sciotto, D. (1974). Reaction kinetics of 2- and 3-furoyl chlorides with anilines in benzene. The Journal of Organic Chemistry, 39(23), 3424-3427. Retrieved from [Link]

  • Wang, P., Wang, K., Zhang, J., & Luo, G. (2015). Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. ResearchGate. Retrieved from [Link]

  • Najam Academy. (2021, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Quora. (n.d.). What produces steric hindrance? Retrieved from [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. Retrieved from [Link]

  • askIITians. (n.d.). Reaction of aniline with acetyl chloride in the presence of NaOH give. Retrieved from [Link]

  • IOSR Journal. (n.d.). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol – water mixtures. Retrieved from [Link]

  • ResearchGate. (2020). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol -water mixtures. Retrieved from [Link]

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A Researcher's Guide to Acylating Reagents: Benchmarking o-Toluoyl Chloride Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of an acylating reagent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. o-Toluoyl chloride, a workhorse reagent for introducing the o-toluoyl group, has long been a staple in the synthetic chemist's toolbox. However, the ever-present drive for milder conditions, enhanced functional group tolerance, and improved safety profiles has spurred the development of novel acylating agents. This guide provides an in-depth, objective comparison of the performance of this compound against these modern alternatives, supported by experimental data and detailed protocols to inform your selection process.

Understanding the Landscape of Acylation: Reactivity and Rationale

Acylation, the introduction of an acyl group (R-C=O) to a nucleophile, is a fundamental transformation in organic synthesis.[1] The reactivity of the acylating agent is a key determinant of the reaction's outcome. The classical hierarchy of reactivity places acyl chlorides at the pinnacle, followed by acid anhydrides, esters, and amides.[2]

This compound: The Classical Benchmark

This compound (2-methylbenzoyl chloride) is a highly reactive aromatic acyl chloride, valued for its ability to readily form amides and esters and to participate in Friedel-Crafts acylation reactions.[3][4] Its reactivity is a double-edged sword; while enabling rapid conversions, it can lead to challenges in controlling selectivity with multifunctional substrates.[2] The ortho-methyl group introduces significant steric hindrance around the carbonyl group, which can temper its reactivity compared to its less hindered meta- and para-isomers.[5]

The Rise of Novel Acylating Reagents: A Paradigm Shift in Synthesis

In recent years, a new generation of acylating reagents has emerged, offering solutions to the limitations of traditional acyl chlorides. These novel agents often provide milder reaction conditions, greater functional group tolerance, and improved safety profiles.

Acyl-1,4-Dihydropyridines (Acyl-DHPs)

Acyl-1,4-dihydropyridines have recently been recognized as versatile and bench-stable acylating reagents.[6] Functioning as both single-electron reductants and sources of acyl radicals, they can be activated under photochemical, thermal, or electrochemical conditions.[6] This mode of action allows for acylation reactions under exceptionally mild conditions, often in green solvents and without the need for catalysts or external oxidants.[6]

N-Acylbenzotriazoles

N-acylbenzotriazoles are stable, crystalline solids that serve as neutral acylating agents.[7] They are readily prepared from carboxylic acids and offer an advantageous alternative when the corresponding acyl chlorides are unstable or difficult to handle.[8] Reactions with N-acylbenzotriazoles proceed under mild conditions to afford amides, esters, and ketones in high yields.[8][9]

Acyl Fluorides

Acyl fluorides have gained traction as mild and selective acylating agents.[10] Their lower reactivity compared to acyl chlorides allows for greater functional group tolerance and fewer side reactions.[10] The development of efficient methods for their synthesis directly from carboxylic acids has increased their accessibility and utility in modern organic synthesis.[11]

Performance Showdown: this compound vs. Novel Reagents

A direct, quantitative comparison of acylating agents is most meaningful when considering specific transformations. Below, we examine the performance of this compound and its novel counterparts in two common and critical reactions: amide synthesis and Friedel-Crafts acylation.

Amide Synthesis: A Cornerstone of Medicinal Chemistry

The formation of the amide bond is arguably one of the most important reactions in pharmaceutical and materials science.

This compound in Amide Synthesis

The reaction of this compound with amines, often under Schotten-Baumann conditions, is a robust and high-yielding method for amide formation.[1][4] The reaction is typically fast but generates hydrochloric acid as a byproduct, necessitating the use of a base.[4]

Acylating AgentAmineBaseSolventReaction TimeTemperature (°C)Yield (%)
This compoundAnilineNot SpecifiedWater36 h6086[1]
This compound2-AminoacetophenoneTriethylamineDichloromethane2-4 h0 to rt>90 (estimated)[12]

Novel Reagents in Amide Synthesis

Novel acylating agents often provide milder conditions and may circumvent the need for a stoichiometric base.

Acylating AgentAmineConditionsSolventReaction TimeTemperature (°C)Yield (%)
N-BenzoylbenzotriazoleBenzylamineNeutralTHF2 hrt95[7]
Benzoyl FluorideAnilineEt3NCH2Cl2Not specifiedrt98[13]

Causality Behind Experimental Choices: The use of a base in reactions with this compound is crucial to neutralize the HCl byproduct, which would otherwise protonate the amine nucleophile, rendering it unreactive.[4] Novel reagents like N-acylbenzotriazoles are advantageous as they do not produce a strong acid, allowing the reaction to proceed under neutral conditions.[7]

Friedel-Crafts Acylation: Building Aromatic Ketones

The Friedel-Crafts acylation is a classic carbon-carbon bond-forming reaction essential for the synthesis of aryl ketones.[14]

This compound in Friedel-Crafts Acylation

This compound is a common reagent for Friedel-Crafts acylation, typically requiring a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃).[14][15] The reaction is generally efficient with electron-rich aromatic substrates.[14]

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)
AnisoleThis compoundAlCl₃Dichloromethane0 to rtHigh (product is 2-methyl-4'-methoxybenzophenone)[14]
TolueneThis compoundAlCl₃Dichloromethane0 to rtHigh (product is 2,4'-dimethylbenzophenone)[14]

Novel Reagents in Friedel-Crafts Type Reactions

Novel acylating agents can offer alternatives to the harsh conditions of traditional Friedel-Crafts reactions.

Aromatic SubstrateAcylating AgentConditionsSolventYield (%)
ThiopheneAcyl Fluoride (general)Not specifiedNot specifiedExcellent[13]
PyrroleN-AcylbenzotriazoleTiCl₄Not specifiedGood to Excellent[9]

Causality Behind Experimental Choices: The requirement for a stoichiometric amount of Lewis acid in classical Friedel-Crafts acylation is due to the complexation of the Lewis acid with the product ketone, which deactivates the catalyst.[15] The development of catalytic systems or alternative activation methods with novel reagents is a significant area of research to improve the atom economy and environmental footprint of these reactions.

Experimental Protocols: A Practical Guide

To facilitate a practical comparison, detailed experimental protocols for representative acylation reactions are provided below.

Protocol 1: Synthesis of N-phenyl-o-toluamide using this compound (Schotten-Baumann Conditions)

This protocol is a classic example of amide synthesis using an acyl chloride.[4]

Materials:

  • This compound

  • Aniline

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a suitable flask, dissolve aniline in a 10% aqueous NaOH solution and cool the mixture in an ice bath with stirring.

  • Slowly add this compound dropwise to the stirred solution over 10-15 minutes.

  • Continue stirring vigorously for an additional 15-20 minutes after the addition is complete.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid product thoroughly with cold deionized water.

  • Recrystallize the crude product from boiling ethanol to obtain pure N-phenyl-o-toluamide.

Protocol 2: General Procedure for Amide Synthesis using N-Acylbenzotriazoles

This protocol highlights the simplicity and mild conditions of using N-acylbenzotriazoles.[7]

Materials:

  • N-Acylbenzotriazole

  • Primary or secondary amine

  • Solvent (e.g., THF, CH₂Cl₂)

Procedure:

  • Dissolve the N-acylbenzotriazole in a suitable solvent.

  • Add the amine (1.0-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography. The benzotriazole byproduct is generally soluble in common organic solvents, facilitating purification.

Protocol 3: Friedel-Crafts Acylation of Anisole with this compound

This protocol is a standard procedure for Friedel-Crafts acylation.[14]

Materials:

  • This compound

  • Anisole

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice, concentrated HCl

  • Saturated aqueous sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0-5 °C.

  • Add a solution of this compound in anhydrous DCM dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the initial addition, add a solution of anisole in anhydrous DCM dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Chemistry: Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key reaction mechanisms and experimental workflows.

G cluster_0 Nucleophilic Acyl Substitution (this compound) o-Toluoyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate o-Toluoyl_Chloride->Tetrahedral_Intermediate Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->o-Toluoyl_Chloride Nucleophilic Attack Product Amide/Ester Tetrahedral_Intermediate->Product Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl

Caption: Mechanism of nucleophilic acyl substitution with this compound.

G Start Start: Amine and Base in DCM Cool Cool to 0 °C Start->Cool Add_Acyl_Chloride Dropwise addition of this compound Cool->Add_Acyl_Chloride React Stir at rt for 1-4 h Add_Acyl_Chloride->React Quench Quench with water/NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer Extract->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Purify Purify (Recrystallization/Chromatography) Dry_Concentrate->Purify End End: Pure Amide Purify->End G cluster_1 Acyl Radical Generation from Acyl-1,4-DHP Acyl_DHP Acyl-1,4-DHP Activation Activation (Light, Heat, or Electrochemistry) Acyl_DHP->Activation Acyl_Radical Acyl Radical Activation->Acyl_Radical DHP_Radical_Cation DHP Radical Cation Activation->DHP_Radical_Cation

Caption: Generation of acyl radicals from acyl-1,4-dihydropyridines.

Conclusion: Selecting the Optimal Acylating Reagent

The choice of an acylating agent is a nuanced decision that requires careful consideration of the specific synthetic challenge at hand. This compound remains a powerful and cost-effective reagent for a wide range of applications, particularly when high reactivity is paramount and the substrate can tolerate the reaction conditions. However, for complex molecules with sensitive functional groups, or when milder, more controlled reactions are desired, novel acylating reagents such as acyl-1,4-dihydropyridines, N-acylbenzotriazoles, and acyl fluorides offer significant advantages. By understanding the reactivity profiles, mechanisms, and experimental considerations of both classical and novel acylating agents, researchers can make more informed decisions to optimize their synthetic strategies and accelerate the pace of discovery.

References

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. Available at: [Link]

  • Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. ResearchGate. Available at: [Link]

  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H.-Y. (2003). Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723. Available at: [Link]

  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469. Available at: [Link]

  • Acyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

  • N-Acylbenzotriazole as Efficient Ligand in Copper-Catalyzed O-Arylation Leading to Diverse Benzoxazoles. ResearchGate. Available at: [Link]

  • This compound: A Key Intermediate for Chemical Synthesis. Available at: [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. National Institutes of Health. Available at: [Link]

  • Friedel Crafts Acylation of Anisole. Available at: [Link]

  • Overview of main strategies to obtain acyl fluorides. ResearchGate. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. Available at: [Link]

  • The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. ResearchGate. Available at: [Link]

  • Acyl fluorides as direct precursors to fluoride ketyl radicals: reductive deuteration using SmI2 and D2O. Royal Society of Chemistry. Available at: [Link]

  • Friedel-Crafts Reactions. NROChemistry. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. Available at: [Link]

  • On Friedel-Crafts acetylation, anisole yields. Vedantu. Available at: [Link]

  • Survey of the acyl chlorides 6 and the 4-alkyl-1,4-dihydropyridines 1... ResearchGate. Available at: [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. National Institutes of Health. Available at: [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. National Institutes of Health. Available at: [Link]

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Differentiating o-, m-,- and p-Toluoyl Chloride: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of organic synthesis, the precise identification of structural isomers is paramount for ensuring reaction specificity and achieving the desired substitution pattern in the final product. The toluoyl chloride isomers—ortho (o-), meta (m-), and para (p-)—serve as crucial precursors in the synthesis of a wide array of pharmaceuticals, dyes, and other complex organic molecules. The position of the methyl group on the benzene ring relative to the acyl chloride functional group significantly influences the molecule's reactivity and spectroscopic properties. This comprehensive guide provides a detailed comparison of o-, m-, and p-toluoyl chloride, leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to facilitate their unambiguous differentiation.

Spectroscopic Data Summary

The key to distinguishing between the o-, m-, and p-toluoyl chloride isomers lies in how the different substitution patterns on the aromatic ring affect the molecule's electronic environment and vibrational modes.[1] These differences manifest as unique signatures in their respective spectra.

Spectroscopic TechniqueKey Parametero-Toluoyl Chloridem-Toluoyl Chloridep-Toluoyl Chloride
IR Spectroscopy C=O Stretching Frequency (cm⁻¹)~1770~1765~1772
Out-of-Plane C-H Bending (cm⁻¹)~760~780, ~680~840
¹H NMR Spectroscopy Methyl Protons (δ, ppm) (in CDCl₃)~2.55~2.42~2.43
Aromatic Protons (δ, ppm)~8.20 (d), ~7.50 (t), ~7.34 (t), ~7.28 (d)~7.87 (s), ~7.86 (d), ~7.42 (t), ~7.34 (d)~7.96 (d), ~7.28 (d)
¹³C NMR Spectroscopy Carbonyl Carbon (δ, ppm)~169~169~168
Aromatic Carbons6 distinct signals6 distinct signals4 distinct signals
Mass Spectrometry Molecular Ion (m/z)154, 156 (in ~3:1 ratio)154, 156 (in ~3:1 ratio)154, 156 (in ~3:1 ratio)
Key Fragment Ion (m/z)119 (loss of Cl)119 (loss of Cl)119 (loss of Cl)

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. For the toluoyl chloride isomers, the most informative absorptions are the carbonyl (C=O) stretch and the out-of-plane C-H bending vibrations of the aromatic ring.

The carbonyl stretching frequency for acyl chlorides typically appears in the range of 1815-1750 cm⁻¹.[1] While the C=O stretching frequencies for the three isomers are very similar, the most definitive differentiation comes from the out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹).[1] The substitution pattern on the benzene ring directly dictates the number and position of these bands.[1]

  • This compound , being 1,2-disubstituted, displays a strong absorption band around 760 cm⁻¹.[1]

  • m-Toluoyl chloride , a 1,3-disubstituted benzene, shows characteristic bands around 780 cm⁻¹ and 680 cm⁻¹.[1]

  • p-Toluoyl chloride , with its 1,4-disubstitution, exhibits a single strong absorption band in the region of 840 cm⁻¹.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Objective: To acquire the IR spectrum of the liquid toluoyl chloride isomers.

Methodology:

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the neat liquid toluoyl chloride sample directly onto the ATR crystal.[1]

  • Acquire the IR spectrum of the sample over the range of 4000-650 cm⁻¹.[1]

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.[1]

Caption: Experimental workflow for FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule, making it an invaluable tool for distinguishing isomers.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum provides the most definitive information for differentiating the toluoyl chloride isomers.[1]

  • This compound presents a complex splitting pattern with four distinct signals for the four non-equivalent aromatic protons.[1]

  • m-Toluoyl chloride also displays a complex pattern for its four aromatic protons, but with different chemical shifts and coupling constants compared to the ortho isomer.[1]

  • p-Toluoyl chloride , due to its symmetry, exhibits a much simpler spectrum characterized by two doublets, each integrating to two protons.[1] This classic AA'BB' system is a hallmark of 1,4-disubstituted benzene rings.[1]

The chemical shift of the methyl protons also shows slight variations among the isomers, with the methyl group of this compound appearing slightly more downfield.[1]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The key to differentiation lies in the number and chemical shifts of the aromatic carbon signals.

  • This compound will show six distinct signals for the aromatic carbons due to its lack of symmetry.[1]

  • m-Toluoyl chloride will also exhibit six signals for the aromatic carbons.[1]

  • p-Toluoyl chloride , with its higher symmetry, will only show four signals for the aromatic carbons.

The carbonyl carbon chemical shifts are very similar for all three isomers, appearing around 168-169 ppm.[1]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the toluoyl chloride isomers.

Methodology:

  • Dissolve approximately 10-20 mg of the toluoyl chloride isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1]

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[1]

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.[1]

  • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary for ¹³C NMR to achieve a good signal-to-noise ratio.[1]

Caption: General experimental workflow for NMR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For the toluoyl chloride isomers, the molecular ion peak (M⁺) will be observed at m/z 154. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 156 with about one-third the intensity of the molecular ion peak will also be present.

The primary fragmentation pathway for all three isomers involves the loss of the chlorine atom, resulting in a prominent peak at m/z 119, corresponding to the toluoyl cation. Further fragmentation of this cation can provide additional structural clues, but the initial molecular ion and the [M-Cl]⁺ fragment are the most significant features. While the mass spectra of the three isomers are very similar, subtle differences in the relative intensities of fragment ions may be observed.

Experimental Protocol: Electron Ionization (EI) GC-MS

Objective: To obtain the mass spectrum of the toluoyl chloride isomers.

Methodology:

  • Prepare a dilute solution of the toluoyl chloride isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC will separate the sample from the solvent.

  • The separated sample enters the mass spectrometer, where it is ionized by electron impact.

  • The resulting ions are separated by their mass-to-charge ratio and detected to generate the mass spectrum.

Caption: Workflow for GC-MS analysis.

Conclusion

The unambiguous identification of o-, m-, and p-toluoyl chloride is readily achievable through a combination of standard spectroscopic techniques. IR spectroscopy provides a rapid and effective method for differentiation based on the distinct out-of-plane C-H bending vibrations in the fingerprint region. ¹H and ¹³C NMR spectroscopy offer a more detailed structural elucidation, with the number of signals and splitting patterns in the aromatic region being particularly diagnostic. Finally, mass spectrometry confirms the molecular weight and elemental composition of the isomers. By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently identify and utilize the correct toluoyl chloride isomer for their specific synthetic needs.

References

  • Evergreensino. (2025). What are the spectral characteristics of M-Toluoyl Chloride?. Retrieved from [Link]

  • SpectraBase. m-Toluoyl chloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ChemBK. p-Toluoyl chloride. Retrieved from [Link]

  • MassBank. meta-toluoyl chloride. Retrieved from [Link]

  • SpectraBase. p-Toluoyl chloride - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • PubChemLite. This compound (C8H7ClO). Retrieved from [Link]

  • SpectraBase. p-Toluoyl chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. p-Toluoyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SIELC Technologies. p-Toluoyl chloride. Retrieved from [Link]

  • Eureka | Patsnap. Synthesis technology of m-toluoyl chloride. Retrieved from [Link]

  • CDN. Olivia Miller, Chem 213 Synthetic #2 FFR Exploring the Usefulness of Carboxylic Acid Derivatives in Nucleophilic Acyl Substituti. Retrieved from [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. Retrieved from [Link]

  • NIH. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

  • Google Patents. CN105330535A - Synthesis technology of m-toluoyl chloride.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a key reagent in the synthesis of pharmaceuticals and fine chemicals, o-Toluoyl chloride (2-methylbenzoyl chloride) is a staple in many research and development laboratories.[1][2] However, its utility is matched by its significant reactivity and hazardous nature. Improper handling and disposal can lead to dangerous incidents, compromise safety, and result in regulatory non-compliance.

This guide provides a direct, field-proven methodology for the safe neutralization and disposal of this compound. The procedures outlined are designed to be self-validating, ensuring that the reactive chemical is rendered non-hazardous through a controlled and verifiable process.

Foundational Safety and Hazard Assessment

Understanding the inherent risks of this compound is the first step in ensuring its safe disposal. The primary hazard stems from its classification as an acyl chloride, making it highly reactive, particularly with nucleophiles like water.[2][3]

Core Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage upon contact.[4][5] Inhalation of its vapors is destructive to the mucous membranes and upper respiratory tract.

  • Moisture-Sensitive: Reacts violently and exothermically with water in a hydrolysis reaction. This process is hazardous for two reasons: it can cause thermal runaway and splashing, and it produces corrosive byproducts.[6]

  • Lachrymator: Vapors can cause significant irritation to the eyes, leading to tearing.[4][5]

The Chemistry of the Hazard: Hydrolysis When this compound is exposed to water, it rapidly hydrolyzes to form o-toluic acid and hydrochloric acid (HCl) gas.[3][6] The release of HCl gas, which can form visible white fumes upon contact with atmospheric moisture, is a primary inhalation hazard.[3]

C₈H₇ClO (this compound) + H₂O → C₈H₈O₂ (o-Toluic acid) + HCl (Hydrochloric acid)

This reactivity dictates the entire disposal strategy, which must be centered on a controlled reaction rather than simple dilution.

Table 1: Essential Safety and Handling Information
ParameterSpecificationRationale & Citation
Engineering Controls Certified Chemical Fume HoodEssential to contain and exhaust corrosive vapors and HCl gas produced during handling and neutralization.[1]
Eye/Face Protection Safety goggles and a full-face shieldProvides maximum protection from splashes of the corrosive liquid and its reaction mixtures.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and apronPrevents skin contact, which can cause severe chemical burns.[1]
Emergency Equipment Accessible safety shower and eyewash stationImmediate access is critical in the event of accidental exposure.[1]
Incompatible Materials Water, strong bases, alcohols, amines, oxidizing agentsContact with these substances can lead to violent, exothermic reactions.[1][4]

The Core Disposal Strategy: Controlled Neutralization

The safest and most effective method for disposing of residual this compound is through controlled neutralization. This process chemically transforms the reactive acyl chloride into less hazardous, water-soluble salts that can be managed as chemical waste.

The strategy involves slowly adding the this compound to a cold, stirred, dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃).

Causality of Procedural Choices:

  • Choice of Base: A weak base like sodium bicarbonate is preferred over a strong base (e.g., NaOH). It reacts to neutralize the HCl byproduct and the o-toluic acid, but its lower reactivity makes the overall process easier to control, reducing the risk of a violent exothermic reaction. The reaction with bicarbonate also produces CO₂ gas, and a slow, controlled reaction prevents excessive foaming and splashing.[7][8]

  • Use of an Ice Bath: The hydrolysis and neutralization reactions are exothermic.[6] An ice bath is critical for absorbing the generated heat, preventing the solution from boiling, and ensuring the reaction proceeds at a manageable rate.[8][9]

  • Slow, Dropwise Addition: This is the most critical control parameter. Adding the acyl chloride slowly to the basic solution ensures that the heat and gas generated at any moment are minimal and can be safely dissipated.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Safety cluster_neutralization Neutralization Protocol cluster_verification Verification & Final Disposition A Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B Work Inside a Certified Chemical Fume Hood C Prepare cold, dilute solution of Sodium Bicarbonate (NaHCO₃) in a large beaker with stirring B->C D Slowly add this compound dropwise to the cold base solution C->D E Monitor Reaction: Observe for cessation of gas evolution (CO₂) and foaming D->E F Allow solution to warm to room temperature E->F G Test pH of the solution using pH paper or meter F->G H Is pH between 5.5 and 9.0? G->H I Adjust pH with dilute acid or base as needed H->I No J Pour into a properly labeled Hazardous Waste container H->J Yes I->G K Consult EHS for drain disposal (ONLY if corrosivity was the sole hazard) J->K

Caption: Workflow for the safe neutralization and disposal of this compound.

Step-by-Step Experimental Protocol for Neutralization

This protocol is intended for small quantities (<100 mL) of this compound typically found in a research setting.

Materials:

  • This compound for disposal

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Large glass beaker or flask (volume should be at least 5-10 times that of the this compound)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or calibrated pH meter

  • Labeled aqueous hazardous waste container

Procedure:

  • Setup and Safety: Don all required PPE and perform all steps inside a chemical fume hood.[1] Place the large beaker in an ice bath on top of a magnetic stir plate.

  • Prepare Neutralizing Solution: Fill the beaker with a 5-10% aqueous solution of sodium bicarbonate. A general rule is to use a significant molar excess of the base. For every 1 mole of this compound, plan for at least 2.5 moles of NaHCO₃. Begin stirring to create a vortex.

  • Controlled Addition: Using a glass pipette or addition funnel, add the this compound to the cold, vigorously stirring bicarbonate solution very slowly, one drop at a time.[8]

  • Monitor the Reaction: You will observe gas evolution (CO₂) and potentially some foaming. The rate of addition must be slow enough to prevent the foam from rising out of the beaker. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside before continuing.[8]

  • Completion: Continue stirring the solution after the addition is complete. Allow the reaction to proceed until all gas evolution has ceased.[7]

  • Equilibration: Remove the ice bath and allow the solution to warm to room temperature while stirring continues.

  • pH Verification: Once at room temperature, check the pH of the solution. It must be in a neutral range (typically between 5.5 and 9.0) as required by most institutional EHS departments for aqueous waste.[9][10] If the solution is still acidic, slowly add more sodium bicarbonate until the desired pH is reached.

  • Final Disposal: Pour the neutralized solution into an appropriately labeled aqueous hazardous waste container. Do not pour the solution down the drain unless you have explicit permission from your institution's Environmental Health and Safety (EHS) department. Drain disposal is only permissible if the original waste's only hazardous characteristic was corrosivity and it contains no other regulated substances.[9][10]

Management of Spills and Contaminated Materials

In the event of a small spill, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate personnel from the immediate area if necessary.

    • Wearing full PPE, contain the spill using an inert, dry absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

    • DO NOT use water or combustible materials like paper towels to clean the initial spill, as this will cause a violent reaction.[1]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11]

  • Decontamination:

    • Contaminated gloves, disposable lab coats, and other solid materials should be placed in a designated solid hazardous waste container.

    • Glassware that has come into contact with this compound should be rinsed first with a suitable anhydrous organic solvent (like acetone) in a fume hood. This rinse solvent must be collected as hazardous waste. Following the solvent rinse, the glassware can then be carefully quenched by slowly adding it to a large volume of cold sodium bicarbonate solution before standard washing.

Regulatory Compliance and Final Disposition

All chemical waste disposal is governed by local, state, and federal regulations.[12] It is the researcher's responsibility to comply with these rules.

  • Labeling: The final hazardous waste container holding the neutralized solution must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (e.g., "Aqueous solution of Sodium o-Toluate and Sodium Chloride"), and the approximate concentrations.[9]

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area until it is collected by your institution's EHS department.[9]

By adhering to this structured, chemically-sound neutralization protocol, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and maintaining regulatory compliance.

References

  • Evergreensino. (2025, July 22). What are the safety precautions when using O - Toluoyl Chloride? Blog. [evergreensinochem.com]
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: this compound. [fishersci.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for handling o-Toluoyl chloride (2-methylbenzoyl chloride), a reactive chemical intermediate widely used in the synthesis of pharmaceuticals and other fine chemicals.[1] Due to its hazardous properties, adherence to stringent safety procedures is not merely recommended—it is imperative for the protection of all laboratory personnel. This document outlines the requisite personal protective equipment (PPE), safe handling procedures, and emergency response plans, grounded in established safety data.

Hazard Profile of this compound

Understanding the "why" behind a safety protocol is the cornerstone of building a culture of trust and vigilance in the lab. This compound (CAS No. 933-88-0) is not a benign reagent; it is a combustible, corrosive liquid that demands respect.[2] It causes severe skin burns and serious eye damage.[1][3] The compound is also a lachrymator, meaning it irritates the eyes and causes tearing, and is highly sensitive to moisture.[1][2] Its reaction with water is violent and produces hydrochloric acid, compounding its corrosive effects.[1][4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its primary hazards:

Hazard ClassHazard StatementSignal Word
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damageDanger
Serious Eye Damage/Irritation (Category 1)H314: Causes severe skin burns and eye damageDanger
Flammable Liquids (Category 4)H227: Combustible liquidWarning

This hazard profile dictates that the primary routes of exposure—dermal contact, ocular contact, and inhalation—must be rigorously controlled through engineering solutions and a comprehensive PPE protocol.

Core Directive: A Multi-Layered PPE Approach

The selection of PPE is not a matter of preference but a critical risk mitigation step. For this compound, a multi-layered defense is required. All handling operations must be conducted within a certified chemical fume hood to manage vapor inhalation risks.[1][4]

Protection AreaRequired PPESpecification & Rationale
Eye & Face Protection Safety Goggles & Full-Face ShieldRationale: this compound is severely corrosive and a lachrymator.[1][2] Standard safety glasses are insufficient. Tightly fitting chemical splash goggles are mandatory.[5] A full-face shield, worn over the goggles, is required to protect the entire face from splashes during transfers or in the event of a container failure.[4]
Skin & Body Protection Chemical-Resistant GlovesSpecification: Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or pinholes before use. Rationale: The chemical causes severe skin burns upon contact.[3] Given its reactivity, prompt removal of contaminated gloves using the proper technique is critical to avoid secondary contamination.[6]
Flame-Resistant (FR) Lab Coat & ApronRationale: A standard lab coat is not sufficient due to the combustible nature of this compound.[2] An FR lab coat should be worn, supplemented by a chemical-resistant apron to provide an additional barrier against spills during transfers.[1][4] All clothing must be immediately removed if contaminated.[6]
Respiratory Protection Air-Purifying Respirator with Organic Vapor/Acid Gas CartridgeRationale: While a fume hood is the primary engineering control, a respirator is necessary for situations with a higher potential for vapor exposure, such as cleaning up large spills or in case of ventilation failure.[1][4] A full-face respirator offers the dual benefit of respiratory and eye protection.[5]
Procedural Protocol: Donning and Doffing PPE

A self-validating safety system ensures that procedures inherently check their own effectiveness. The sequence of putting on and taking off PPE is designed to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your FR lab coat and chemical-resistant apron.

  • Respirator: If required, perform a seal check on your respirator.

  • Goggles/Face Shield: Put on safety goggles, followed by the face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the outer contaminated surface. Dispose of them immediately in a designated hazardous waste container.

  • Apron/Lab Coat: Remove the apron and lab coat by rolling it away from your body to contain any contaminants.

  • Face Shield/Goggles: Remove the face shield and goggles from the back.

  • Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][5]

Operational Plan: From Benchtop to Disposal

Preparation:

  • Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[1]

  • Material Staging: Assemble all necessary apparatus (e.g., rigorously dried glassware, compatible transfer equipment) inside the fume hood before retrieving the this compound.[1][7]

  • Spill Kit: Confirm a spill kit containing inert absorbent material (e.g., sand, vermiculite) is readily available. Do not use water or combustible materials for spill cleanup.[1][8]

Handling:

  • Inert Atmosphere: When possible, handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[7]

  • Transfers: Use appropriate equipment like funnels or cannulas for liquid transfers to minimize the risk of spills.[4][8]

  • Heating: If heating is required, use a well-controlled heating mantle and perform the operation under a high vacuum to lower the boiling point and prevent thermal decomposition.[7] Keep away from open flames and sparks.[1][9]

Waste Management and Disposal:

  • Segregation: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be segregated as hazardous waste.

  • Quenching (if applicable): Unused or residual this compound should be quenched slowly and carefully by adding it to a stirred, cooled solution of a suitable nucleophile (e.g., sodium bicarbonate solution) in a fume hood. This is an exothermic reaction that will release gas.

  • Disposal: All waste must be placed in clearly labeled, sealed containers for disposal.[1] Adhere strictly to your institution's and local environmental regulations for hazardous waste disposal.[4][6]

Emergency Response Workflow

In the event of an accidental release or exposure, a clear and immediate plan is critical. The following diagram outlines the decision-making process for handling an this compound spill.

G spill This compound Spill Detected assess Assess Spill Size & Location spill->assess small_spill Is the spill small and contained within the fume hood? assess->small_spill self_cleanup Ensure proper PPE is worn. Contain with inert absorbent (sand, vermiculite). small_spill->self_cleanup Yes large_spill_response Evacuate Immediate Area. Alert colleagues and EH&S. small_spill->large_spill_response No collect_waste Carefully collect absorbed material into a sealed, labeled waste container. self_cleanup->collect_waste decontaminate Decontaminate the area. collect_waste->decontaminate secure_area Restrict access to the area. Provide SDS to emergency responders. large_spill_response->secure_area

Caption: Emergency response workflow for an this compound spill.

First Aid Measures

Immediate action is vital in mitigating the harm from exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove all contaminated clothing at once. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

By integrating a deep understanding of the chemical's hazards with rigorous, procedural safety protocols, researchers can confidently and safely utilize this compound in their critical work.

References

  • Evergreensino. (2025, July 22). What are the safety precautions when using O - Toluoyl Chloride? - Blog.
  • Fisher Scientific. (2025, December 19).
  • Benchchem. (2025).
  • ChemicalBook. (2025, September 27).
  • Thermo Fisher Scientific. (2025, September 6).
  • MilliporeSigma. (2025, September 22).
  • ChemicalBook.
  • Evergreensino Chemical Co., Ltd. (2025, July 2). What are the safety precautions when using M-Toluoyl Chloride? - Blog.
  • Benchchem.
  • Fisher Scientific. (2021, December 24).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.